Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFAAXMCFXOPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594829 | |
| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17825-15-9 | |
| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just a method, but a strategic understanding of the synthesis, grounded in established chemical principles and supported by authoritative references. The quinoline core is a privileged structure in drug discovery, and mastering its synthesis is a critical skill for professionals in the field.
Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylate Scaffold
The 4-hydroxyquinoline-3-carboxylate framework is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific target of this guide, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the benzyloxy group at the 7-position offers a versatile handle for further functionalization or can be deprotected to reveal a hydroxyl group, enabling the exploration of structure-activity relationships (SAR).
Synthetic Strategy: The Gould-Jacobs Reaction
The most reliable and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This robust reaction proceeds in two key stages:
-
Condensation: An aniline derivative is reacted with an electrophilic three-carbon component, typically diethyl ethoxymethylenemalonate (DEEMM), to form a vinylogous amide intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.
This approach is particularly effective for the synthesis of our target molecule, starting from 3-(benzyloxy)aniline. The electron-donating nature of the benzyloxy group at the meta position facilitates the electrophilic aromatic substitution required for the cyclization step.
Reaction Mechanism and Workflow
The synthesis of this compound via the Gould-Jacobs reaction can be visualized as a two-step process. The following diagram illustrates the logical flow of this synthesis.
Caption: Workflow for the synthesis of this compound.
The reaction mechanism begins with a nucleophilic attack of the amino group of 3-(benzyloxy)aniline on the electron-deficient double bond of DEEMM, followed by the elimination of an ethanol molecule to form the stable intermediate, Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate. This intermediate then undergoes a thermally induced 6-electron electrocyclization, followed by tautomerization to yield the final 4-hydroxyquinoline product.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate (Intermediate)
This step involves the condensation of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Benzyloxy)aniline | 199.26 | 10.0 g | 0.050 |
| Diethyl ethoxymethylenemalonate | 216.23 | 11.9 g (10.8 mL) | 0.055 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(benzyloxy)aniline (10.0 g, 0.050 mol) and diethyl ethoxymethylenemalonate (11.9 g, 0.055 mol).
-
Heat the reaction mixture with stirring in an oil bath at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product, Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate, is a viscous oil and can be used in the next step without further purification. It is advisable to remove the ethanol byproduct under reduced pressure to drive the reaction to completion.
Step 2: Synthesis of this compound (Final Product)
This step involves the high-temperature cyclization of the intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate | 383.43 | ~19.2 g (from Step 1) |
| Diphenyl ether (or Dowtherm A) | 170.21 | 100 mL |
Procedure:
-
In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat diphenyl ether to 250°C.
-
Slowly add the crude Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate from Step 1 to the hot diphenyl ether with vigorous stirring over a period of 15-20 minutes.
-
Maintain the reaction temperature at 250°C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to room temperature. As the mixture cools, the product will precipitate.
-
Add hexane or petroleum ether to the cooled mixture to further precipitate the product and to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash it thoroughly with hexane or petroleum ether to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound as a solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₉H₁₇NO₄ |
| Molecular Weight | 323.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available in cited literature |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, OH), 8.5 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2 (d, 1H, H-8), 7.1 (dd, 1H, H-6), 5.2 (s, 2H, OCH₂Ph), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃). (Note: This is a predicted spectrum based on analogous structures and may vary slightly.)
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected peaks around δ 173 (C=O, ester), 165 (C-4), 160 (C-7), 148 (C-2), 140 (C-8a), 137 (ipso-C of benzyl), 128-127 (Ar-C of benzyl), 125 (C-5), 116 (C-4a), 115 (C-6), 103 (C-8), 102 (C-3), 70 (OCH₂Ph), 60 (OCH₂CH₃), 14 (OCH₂CH₃). (Note: This is a predicted spectrum based on analogous structures and may vary slightly.)
-
IR (KBr, cm⁻¹): Expected characteristic peaks around 3400 (O-H stretch), 3100-3000 (Ar C-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, quinolone), 1620, 1580 (C=C stretch, aromatic), 1240 (C-O stretch, ester and ether).
-
Mass Spectrometry (ESI+): m/z = 324.1 [M+H]⁺.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The progress of the condensation reaction can be effectively monitored by TLC, ensuring the complete consumption of the starting aniline. The precipitation of the product upon cooling in the cyclization step provides a clear indication of a successful reaction. The final product's identity and purity are unequivocally confirmed through a combination of melting point determination and spectroscopic analysis (NMR, IR, and MS), which should be compared with literature values for analogous compounds or, if available, for the target molecule itself.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Wikipedia contributors. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- BenchChem. The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.
- Kadlec, V.; Hřebabecký, H.; Beránek, J. Synthesis of 7-Substituted 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collect. Czech. Chem. Commun.1989, 54 (6), 1659-1667.
Sources
An In-depth Technical Guide to the Chemical Properties of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the 4-hydroxyquinoline class. This scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide range of therapeutic applications. The presence of the benzyloxy group at the 7-position and the ethyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on providing practical insights for researchers in the field. The 4-hydroxyquinoline core is a "privileged scaffold" in drug discovery, known to interact with various biological targets, leading to activities such as anticancer, antibacterial, and anti-inflammatory effects[1].
Synthesis and Molecular Structure
The primary and most established method for the synthesis of this compound is the Conrad-Limpach reaction. This classical method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization.[2][3][4]
The reaction proceeds in two key stages:
-
Formation of the Enamine Intermediate: 3-(Benzyloxy)aniline is reacted with diethyl (ethoxymethylene)malonate. This step typically occurs at a lower temperature and results in the formation of an enamine intermediate through the nucleophilic attack of the aniline nitrogen on the β-ketoester.
-
Thermal Cyclization: The enamine intermediate is then heated to a high temperature (typically around 250 °C) in a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to induce cyclization and subsequent elimination of ethanol, yielding the final 4-hydroxyquinoline product.[2][4] The high temperature is necessary to overcome the energy barrier for the electrocyclic ring-closing reaction.[2]
Caption: Figure 1: Conrad-Limpach Synthesis Pathway.
Experimental Protocol: Synthesis via Conrad-Limpach Reaction
This protocol is a representative procedure based on established literature for similar 4-hydroxyquinoline derivatives.[5][6]
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(benzyloxy)aniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.05 equivalents).
-
Heat the mixture with stirring at 120-130 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A (approximately 5-10 mL per gram of aniline).
-
Heat the mixture to 250 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C and then slowly add hexane or another non-polar solvent to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 17825-15-9 | [7] |
| Molecular Formula | C₁₉H₁₇NO₄ | [8][9] |
| Molecular Weight | 323.34 g/mol | [8][9] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Data not available in searched literature. Expected to be a high-melting solid. | |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in other common organic solvents. | Inferred from related compounds |
| Boiling Point | Predicted: ~491.0 °C at 760 mmHg | [8] |
| Density | Predicted: ~1.25 g/cm³ | [8] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic features based on the analysis of structurally related compounds.[10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the quinoline core, the benzyloxy group, and the ethyl ester moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~4.3 | Quartet | 2H | -OCH₂ CH₃ |
| ~5.2 | Singlet | 2H | -OCH₂ Ph |
| ~7.0-7.5 | Multiplet | 7H | Aromatic protons (quinoline and benzyl rings) |
| ~8.2 | Doublet | 1H | H-5 (quinoline) |
| ~8.8 | Singlet | 1H | H-2 (quinoline) |
| ~11.5 | Broad Singlet | 1H | NH (tautomeric form) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14.5 | -OCH₂C H₃ |
| ~61.0 | -OC H₂CH₃ |
| ~70.0 | -OC H₂Ph |
| ~102-138 | Aromatic and quinoline carbons |
| ~140-148 | Quaternary carbons in the quinoline ring |
| ~160 | C-7 (attached to benzyloxy group) |
| ~165 | C =O (ester) |
| ~175 | C-4 (hydroxy/oxo) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (from the 4-hydroxy tautomer) and N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1650 | C=O stretch (4-quinolone tautomer) |
| ~1600, 1580, 1500 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak.
-
[M+H]⁺: m/z ≈ 324.12
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by its key functional groups: the 4-hydroxyquinoline core, the benzyloxy group, and the ethyl ester.
Caption: Figure 2: Key Reactivity of the Core Scaffold.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid. This carboxylic acid can then be coupled with various amines to form amides, expanding the chemical diversity of the scaffold.
-
Debenzylation: The benzyloxy group can be cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to unmask the 7-hydroxy functionality. This phenol can then be used for further derivatization, such as ether or ester formation.
-
N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated under appropriate conditions, typically using an alkyl halide and a base.
-
Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation, allowing for the introduction of additional substituents onto the aromatic core.
The 4-hydroxyquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1][12] Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated for their potential as:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[5]
-
Antibacterial Agents: The quinolone core is famously the basis for the fluoroquinolone class of antibiotics.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents.
This compound serves as a key starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. The benzyloxy group provides a protective group for the 7-hydroxy functionality, which can be removed at a later stage in the synthetic sequence to generate the final target molecules.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its synthesis, primarily through the Conrad-Limpach reaction, is well-established, and its chemical properties allow for a wide range of derivatizations. The 4-hydroxyquinoline core imparts significant potential for biological activity, making this compound and its derivatives promising candidates for drug discovery and development programs. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization.
References
- Supporting Information - The Royal Society of Chemistry. (URL not provided)
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
Conrad-Limpach Synthesis - SynArchive. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]
- ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate(391-02-6) 1 h nmr. (URL not provided)
-
7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc. [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem. [Link]
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. [Link]
-
Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate - mzCloud. [Link]
-
7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem - NIH. [Link]
- Figure S11. 1 H NMR spectrum of 3f .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CAS#:17825-15-9 | 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc [chemsrc.com]
- 9. 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 17825-15-9 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]
- 12. chemrxiv.org [chemrxiv.org]
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate mechanism of formation
An In-Depth Technical Guide to the Formation of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including antibiotics and anticancer agents. The synthesis of substituted 4-hydroxyquinolines, such as this compound, is a critical process for drug discovery and development. This technical guide provides an in-depth examination of the formation mechanism of this specific compound, primarily achieved through the Gould-Jacobs reaction. We will dissect the multi-step mechanism, explain the causality behind the experimental conditions, provide a detailed laboratory protocol, and present visual diagrams to elucidate the reaction pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.
The Core Mechanism: Unraveling the Gould-Jacobs Reaction
The synthesis of this compound is a classic example of the Gould-Jacobs reaction .[1][2][3] This powerful method constructs the quinoline ring system from an aniline derivative and a malonic ester derivative. The reaction proceeds through two primary, sequential stages: an initial condensation to form an intermediate, followed by a high-temperature thermal cyclization to yield the final heterocyclic product.[1][4][5]
Part A: Nucleophilic Addition-Elimination to Form the Key Intermediate
The first stage involves the reaction between 3-(benzyloxy)aniline and diethyl ethoxymethylenemalonate (DEEM).
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the nitrogen atom of the 3-(benzyloxy)aniline on the electron-deficient β-carbon of the double bond in DEEM.[1][6]
-
Elimination: This addition is immediately followed by the elimination of an ethanol molecule, resulting in the formation of a stable intermediate: diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate.[1][2][7]
This initial condensation step is typically achieved by heating the two reactants, which provides the necessary activation energy for the substitution reaction to proceed.[7][8]
Caption: Formation of the anilinomethylenemalonate intermediate.
Part B: Thermally Induced 6π-Electrocyclic Ring Closure
The critical quinoline-forming step is the intramolecular cyclization of the malonate intermediate. This transformation does not occur under mild conditions and requires significant thermal energy.
-
Electrocyclization: The intermediate undergoes a thermally induced 6-electron electrocyclic reaction.[1] This concerted pericyclic reaction involves the π-electrons of the benzene ring and the attached methylene malonate fragment. The ortho-carbon of the aniline ring forms a new sigma bond with the α-carbon of the malonate moiety.
-
Aromatization/Elimination: The cyclized, non-aromatic intermediate rapidly undergoes elimination of a second molecule of ethanol to restore aromaticity, yielding the stable quinoline ring system.[1]
The high activation energy for this step necessitates very high temperatures, typically between 240-300°C.[7][8] Such temperatures are achieved by using a high-boiling, inert solvent like diphenyl ether or a eutectic mixture of diphenyl ether and biphenyl, commercially known as Dowtherm A.[8][9]
Caption: Thermal cyclization to form the quinoline product.
Part C: Keto-Enol Tautomerism
The final product, this compound, exists in a tautomeric equilibrium with its keto form, Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][6] The 4-hydroxy (enol) form is generally favored, but both names are often used to describe the same compound.[10]
Experimental Protocol: A Self-Validating Workflow
This protocol details a standard laboratory procedure for the synthesis, grounded in the principles of the Gould-Jacobs reaction.
Workflow Overview
Caption: Experimental workflow for the Gould-Jacobs synthesis.
Step-by-Step Methodology
Step 1: Formation of the Intermediate
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 1.0 equivalent of 3-(benzyloxy)aniline.
-
Add 1.1 to 1.5 equivalents of diethyl ethoxymethylenemalonate (DEEM).
-
Heat the reaction mixture with stirring to 130-150°C for 1-2 hours.[8] During this time, the elimination of ethanol will be observed. The reaction can be monitored by TLC to confirm the consumption of the aniline.
Step 2: Thermal Cyclization
-
Allow the mixture to cool slightly before carefully adding a high-boiling solvent, such as Dowtherm A, in sufficient quantity to ensure good stirring.
-
Equip the flask for high-temperature reaction (e.g., with a heating mantle and temperature controller).
-
Heat the mixture vigorously to approximately 250°C.[11] Maintain this temperature for 30-60 minutes. The solution will typically darken.
Step 3: Product Isolation and Purification
-
Remove the heat source and allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with a cold, low-boiling solvent like acetonitrile or ethanol to remove residual Dowtherm A and any soluble impurities.[11]
-
Dry the purified solid under vacuum to yield this compound.
Causality Behind Experimental Choices
A robust protocol is defined by understanding the reasons behind its parameters.
| Parameter | Choice | Rationale & Justification |
| Reactants | 3-(benzyloxy)aniline & DEEM | These are the foundational building blocks for the Gould-Jacobs reaction to form the desired substituted quinoline.[2][3] The benzyloxy group at the 3-position of the aniline directs the cyclization to form the 7-substituted quinoline. |
| Reaction Temp. (Step 1) | 130-150°C | This temperature provides sufficient energy for the initial condensation and ethanol elimination without causing premature, uncontrolled side reactions or decomposition of the reactants.[8] |
| Reaction Temp. (Step 2) | ~250°C | This high temperature is critical to overcome the significant activation energy barrier of the intramolecular 6π-electrocyclic ring closure, which is the key bond-forming step for the quinoline ring.[5][11][12] |
| Solvent (Step 2) | Dowtherm A / Diphenyl Ether | A solvent with a very high boiling point (>250°C) is mandatory to reach the required temperature for cyclization.[7][8] These solvents are also chemically inert under the reaction conditions, preventing unwanted side reactions.[9] |
| Purification | Cold Solvent Wash | The desired product has low solubility in cold organic solvents like acetonitrile, while the high-boiling Dowtherm A and other potential impurities remain in solution, allowing for effective purification by simple filtration.[11] |
Conclusion
The formation of this compound via the Gould-Jacobs reaction is a robust and well-established synthetic method. Its mechanism is a sequential process of nucleophilic addition-elimination followed by a thermally demanding electrocyclic ring closure. A thorough understanding of the causality behind the high-temperature requirement and the role of the high-boiling solvent is paramount for successful execution in a research or drug development setting. This guide provides the foundational mechanistic knowledge and a practical framework for the synthesis of this and related 4-hydroxyquinoline derivatives.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate - PrepChem.com. [Link]
-
Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3338-3350. [Link]
-
Kumar, A., & Sharma, G. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2021). [Link]
-
Saeedi, M., et al. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 24(22), 4183. [Link]
-
CGS-9896 - Drug Synthesis Database. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation - Biotage. (n.d.). [Link]
-
Fate and transport analysis of a Dowtherm–A chemical release event - ResearchGate. [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC - PubMed Central. (2022). [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. CGS-9896-药物合成数据库 [drugfuture.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-hydroxyquinoline-3-carboxylate | 26892-90-0 [sigmaaldrich.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate: A Predictive and Comparative Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural characteristics of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a molecule of significant interest within medicinal chemistry. In the absence of a publicly available experimental crystal structure for this specific compound, this document pioneers a predictive and comparative approach. Leveraging high-quality crystallographic data from closely related quinoline analogues, we construct a robust model of the title compound's likely solid-state conformation, intermolecular interactions, and supramolecular assembly. This guide is designed to equip researchers with a foundational understanding of the molecule's three-dimensional architecture, offering critical insights for structure-activity relationship (SAR) studies, computational modeling, and rational drug design efforts.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5]
The subject of this guide, this compound, combines several key pharmacophoric features: the 4-hydroxyquinoline core, known for its metal-chelating and hydrogen-bonding capabilities; an ethyl carboxylate group at the 3-position, which can act as a hydrogen bond acceptor and influence solubility; and a benzyloxy substituent at the 7-position, which imparts significant steric bulk and potential for π-stacking interactions. Understanding the interplay of these groups in a three-dimensional context is paramount for predicting the molecule's behavior in a biological environment.
Methodology: A Framework for Structural Prediction
Given the unavailability of an experimental crystal structure for this compound, our analysis is built upon a foundation of comparative structural chemistry, utilizing data from a closely related analogue, ethyl 4-chloro-7-iodoquinoline-3-carboxylate .[5] This analogue shares the critical ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate core, providing an experimentally validated model for the fundamental geometry and packing motifs of the quinoline system.
The workflow for this predictive analysis is as follows:
Figure 1: Workflow for the predictive structural analysis of this compound.
Structural Analysis of a Key Analogue: Ethyl 4-chloro-7-iodoquinoline-3-carboxylate
A study by Henriques et al. provides a detailed structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, offering a robust starting point for our investigation.[5]
Intramolecular Geometry
The core quinoline ring system in the analogue is essentially planar. The ethyl carboxylate group at the 3-position exhibits a specific orientation relative to the ring, which is stabilized by intramolecular interactions. This planarity is a common feature of quinoline systems and is expected to be preserved in the title compound.
Intermolecular Interactions and Supramolecular Chemistry
In the crystal lattice of the analogue, the molecules are organized through a network of weak intermolecular forces. The primary packing motif involves groups of molecules interacting via C-H···O hydrogen bonds.[5] Additionally, π-π stacking interactions between the quinoline rings of adjacent molecules contribute to the overall stability of the crystal structure.
Predicted Crystal Structure of this compound
By replacing the iodo and chloro substituents of the analogue with a benzyloxy group and a hydroxyl group, respectively, we can extrapolate the likely structural features of the title compound.
Predicted Molecular Conformation
The 4-hydroxyquinoline-3-carboxylate core is predicted to maintain its planarity. The most significant structural variable is the conformation of the 7-benzyloxy group, which possesses multiple rotatable bonds (C-O and O-CH₂). The orientation of this group will be governed by a balance between maximizing favorable crystal packing interactions and minimizing steric hindrance with the quinoline core and neighboring molecules. It is plausible that the benzyl group will be oriented to engage in π-stacking interactions.
Predicted Intermolecular Interactions
The presence of the 4-hydroxyl group introduces a potent hydrogen bond donor, which is absent in the chloro-analogue. This is expected to be a dominant interaction in the crystal packing of this compound.
Key Predicted Interactions:
-
Hydrogen Bonding: Strong O-H···O=C hydrogen bonds are anticipated, likely forming dimeric or catemeric motifs. The hydroxyl group could interact with the carbonyl oxygen of the ethyl carboxylate group or the nitrogen atom of the quinoline ring of an adjacent molecule.
-
π-π Stacking: The extensive aromatic systems of the quinoline core and the benzyl group provide ample opportunity for π-π stacking. These interactions are expected to be a major cohesive force in the crystal lattice, likely dictating a layered or herringbone packing arrangement.
-
C-H···O Interactions: Weaker C-H···O interactions, similar to those observed in the analogue, will likely further stabilize the crystal structure.
Figure 2: Predicted key intermolecular interactions for this compound.
Quantitative Data Summary
While experimental crystallographic data for the title compound is unavailable, we can present the known data for a related analogue to provide a quantitative reference.
Table 1: Crystallographic Data for Analogue Ethyl 3,7-dichloroquinoline-8-carboxylate [6]
| Parameter | Value |
| Chemical Formula | C₁₂H₉Cl₂NO₂ |
| Formula Weight | 270.10 |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 25.4806 (3) |
| c (Å) | 7.3497 (2) |
| V (ų) | 4771.87 (15) |
| Z | 16 |
Note: This data is for an analogue and serves as a reference for the general scale and symmetry of related quinoline structures.
Experimental Protocols
To obtain definitive experimental data for this compound, the following protocols are recommended.
Synthesis and Crystallization
The synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylates is well-documented. A common route involves the Conrad-Limpach reaction or related cyclization strategies.[7]
Protocol for Single Crystal Growth:
-
Purification: The synthesized compound must be purified to the highest possible degree, typically by recrystallization or column chromatography.
-
Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) should be performed to identify a system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, angles, and thermal parameters.
Conclusion and Future Directions
This guide has presented a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging experimental data from a closely related analogue, we have constructed a detailed hypothesis of its molecular conformation and supramolecular assembly. The key predictive takeaways are the planarity of the quinoline core, the dominant role of O-H···O=C hydrogen bonding, and the significant contribution of π-π stacking interactions involving both the quinoline and benzyl moieties.
The definitive elucidation of this structure awaits experimental validation through the protocols outlined above. Obtaining the experimental crystal structure would provide invaluable data for validating computational models, refining SAR studies, and accelerating the development of novel quinoline-based therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1] Within this broad class of compounds, 4-hydroxyquinoline-3-carboxylates represent a key pharmacophore, with derivatives demonstrating significant potential in modulating cellular processes. This technical guide provides a comprehensive review of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a specific derivative with emerging interest. We will delve into its synthesis, explore the established biological activities of its core structure and closely related analogs, and discuss its potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.
Synthesis of this compound: A Practical Application of the Gould-Jacobs Reaction
The primary synthetic route to this compound is the Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[2][3] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
The synthesis of the target compound commences with the reaction of 3-(benzyloxy)aniline with DEEM. This initial step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[3] The subsequent and critical step is the high-temperature intramolecular cyclization of this intermediate. This electrocyclization process leads to the formation of the quinoline ring system.[2]
Sources
- 1. [Mechanism of inhibition of respiration of Ehrlich ascites tumor cells by tetracycline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-substituted-4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes and of the respiration of Ehrlich ascites tumor cells: multivariate analysis and quantitative structure-activity relationship for polar substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
discovery and history of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Scientific Lineage of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Executive Summary
The quinoline scaffold represents one of the most vital heterocyclic systems in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 4-hydroxyquinoline-3-carboxylate derivatives are particularly significant, serving as key intermediates in the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of a specific, valuable derivative: this compound. We will explore its historical and chemical lineage, grounded in the foundational Gould-Jacobs reaction, and detail the synthetic methodologies, mechanistic principles, and physicochemical characteristics relevant to researchers and drug development professionals.[5][6]
The Quinolone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a recurring motif in a vast array of pharmacologically active molecules.[7] Its prevalence stems from its versatile chemical nature and its ability to interact with various biological targets. The discovery of the first antibacterial agent based on the 4-quinolone-3-carboxylic acid core was a serendipitous event, emerging as a by-product during the synthesis of the antimalarial drug chloroquine.[8] This discovery catalyzed decades of research, leading to the development of the highly successful fluoroquinolone antibiotics.[8] Beyond antibacterial applications, the scaffold is integral to drugs targeting malaria, cancer, HIV, and various inflammatory conditions, solidifying its status as a "privileged structure" in drug discovery.[1][2]
The Gould-Jacobs Reaction: The Foundational Synthesis
The primary and most historically significant method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction, first reported in 1939.[2][6] This robust reaction has remained a cornerstone of quinoline chemistry due to its reliability and adaptability.[9]
Core Mechanism
The reaction proceeds through a well-established, two-stage mechanism:
-
Condensation: An aniline derivative undergoes a nucleophilic addition-elimination reaction with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This initial step involves the attack of the aniline's amino group on the electron-deficient double bond of the malonate, followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]
-
Thermal Cyclization: The intermediate is subjected to high temperatures, often exceeding 250 °C, in an inert, high-boiling solvent like diphenyl ether.[6][10] This provides the necessary thermal energy to facilitate a 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring system.[2] The resulting product, an ethyl 4-hydroxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its 4-oxo form.[5]
Caption: General workflow of the Gould-Jacobs reaction.
Synthesis of this compound
The specific synthesis of the title compound is a direct application of the Gould-Jacobs reaction, where the choice of the starting aniline dictates the substitution pattern on the final quinoline ring.
Rationale of Precursor Selection
To achieve the desired 7-(benzyloxy) substitution, the required starting material is 3-(benzyloxy)aniline . The cyclization of the intermediate formed from this meta-substituted aniline preferentially occurs at the para-position relative to the amino group (the C6 position of the aniline), which becomes the C4 position of the quinoline ring. The benzyloxy group at the C3 position of the aniline thus becomes the substituent at the C7 position of the newly formed quinoline. The Gould-Jacobs reaction is known to be particularly effective for anilines bearing electron-donating groups in the meta-position.[2][5]
Caption: Specific synthetic pathway to the target compound.
Experimental Protocol (Classical Thermal Method)
This protocol is a representative procedure based on established methodologies for the Gould-Jacobs reaction.[2][10][11]
Step 1: Condensation to form the Intermediate
-
In a round-bottom flask equipped with a condenser and a Dean-Stark trap (or set up for simple distillation), combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture with stirring to 120-130 °C for 1-2 hours.
-
Ethanol, the byproduct of the condensation, will be collected, driving the reaction forward. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, remove any remaining ethanol under reduced pressure. The resulting anilidomethylenemalonate intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).[10][11] The typical solvent volume is 3-5 times the weight of the intermediate.
-
Equip the flask with a high-temperature thermometer and a reflux condenser. Heat the mixture with vigorous stirring to approximately 250-260 °C.
-
Maintain this temperature for 15-30 minutes. The cyclization is often rapid at this temperature.
-
Allow the reaction mixture to cool to below 100 °C and then dilute with a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Stir the resulting slurry, then collect the solid product by vacuum filtration.
-
Wash the filtered solid thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide) to yield this compound as a solid.
Physicochemical Properties and Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 17825-15-9 | [12][13][14] |
| Molecular Formula | C₂₀H₁₉NO₄ | Derived |
| Molecular Weight | 349.37 g/mol | Derived |
| Synonyms | Ethyl 7-(phenylmethoxy)-4-hydroxyquinoline-3-carboxylate | N/A |
| Physical Form | Expected to be a white to pale yellow crystalline powder |
Structural Characterization
While a detailed spectrum is not provided in the literature, characterization of quinoline-3-carboxylate derivatives is routinely performed using the following methods:[3][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the ethyl ester, the benzyloxy group, and the distinct protons on the quinoline and phenyl rings. ¹³C NMR would verify the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch (of the hydroxy group), C=O stretches (for the ester and the quinolone tautomer), and C-O and C-N bonds.
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak.
Modern Synthetic Advancements and Future Directions
While the classical Gould-Jacobs reaction is effective, its requirement for very high temperatures can be a limitation.[6] Modern organic synthesis has introduced several improvements:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the initial condensation and, in some cases, the cyclization step, often leading to improved yields and cleaner reactions.[2][16]
-
Alternative Cyclization Catalysts: Reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote the cyclization step under significantly milder conditions than thermal methods, avoiding the need for high-boiling solvents.[16]
This compound is not merely a synthetic curiosity but a valuable intermediate.[4] The benzyloxy group can be readily cleaved via hydrogenolysis to reveal a 7-hydroxy functionality, a common site for further derivatization in many bioactive quinolones. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, another key functional handle for creating amides and other derivatives with potential therapeutic applications.[15][17]
Conclusion
The discovery and synthesis of this compound are firmly rooted in the principles of classical heterocyclic chemistry, specifically the Gould-Jacobs reaction. Its history is intertwined with the broader exploration of the quinoline scaffold, a journey that began with antimalarials and led to the creation of powerful antibiotics and a diverse range of modern drug candidates. Understanding the synthesis of this compound provides insight into a foundational reaction while also highlighting a versatile molecular building block for the development of novel therapeutic agents. The continued refinement of its synthesis and its use in creating new derivatives ensure its relevance for researchers in medicinal chemistry and drug discovery.
References
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. prepchem.com [prepchem.com]
- 11. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 17825-15-9 [chemicalbook.com]
- 14. CAS#:17825-15-9 | 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc [chemsrc.com]
- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to facilitate the effective handling, formulation, and development of this important synthetic intermediate.
Introduction: Understanding the Molecule
This compound is a multi-functionalized heterocyclic compound. Its structure is built upon a quinoline core, which is a foundational motif in numerous therapeutic agents due to its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The molecule's key features are:
-
A Quinoline Core: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This core is largely responsible for the compound's chemical personality and potential biological interactions.
-
A 4-Hydroxy Group: This group introduces acidic properties and exists in a tautomeric equilibrium with its keto form, 4-quinolone. This equilibrium is critical as it influences hydrogen bonding, polarity, and reactivity.
-
An Ethyl Carboxylate Group at Position 3: This ester functional group is a common pro-drug moiety and a key handle for further synthetic modifications. It is, however, susceptible to hydrolysis.
-
A 7-Benzyloxy Group: A benzyl ether linkage that serves as a stable protecting group for the 7-hydroxyl functionality.[2][3] This group imparts significant lipophilicity to the molecule and its stability is a key consideration in reaction planning and storage.[2]
Given its structural elements, this compound is primarily utilized as a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4][5] A thorough understanding of its solubility and stability is therefore paramount for optimizing reaction conditions, developing robust analytical methods, and designing viable formulation strategies.
Solubility Profile: A Predictive and Practical Analysis
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, a qualitative prediction can be made by dissecting its functional groups. The large, aromatic quinoline and benzyl components suggest poor aqueous solubility but favor solubility in organic solvents.[6] The polar hydroxyl and ester groups may slightly enhance solubility in polar organic solvents.
Factors Influencing Solubility
-
Solvent Polarity: The compound is expected to be more soluble in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding. Synthesis procedures for analogous compounds utilize solvents like Dimethylformamide (DMF) and Chloroform, indicating good solubility therein.[7]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6] This principle can be leveraged to prepare supersaturated solutions or facilitate dissolution during reactions.
-
pH: The molecule possesses both a weakly basic nitrogen atom in the quinoline ring and a weakly acidic 4-hydroxy group.[1] Consequently, its solubility in aqueous media is expected to be highly pH-dependent. At acidic pH, protonation of the quinoline nitrogen may form a more soluble salt. Conversely, in sufficiently basic conditions, deprotonation of the 4-hydroxy group to form a phenolate anion would also significantly enhance aqueous solubility.
Qualitative Solubility Data
The following table summarizes the predicted solubility of this compound in common laboratory solvents based on its chemical structure and data from related quinoline derivatives.[6][8][9]
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | Large, non-polar surface area from aromatic rings dominates. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | Can act as both H-bond donor and acceptor; moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and ability to accept H-bonds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity; often used as a solvent for related syntheses.[7] |
| Dichloromethane (DCM) | Non-polar | Soluble | Effective at solvating large organic molecules. |
| Chloroform | Non-polar | Soluble | Often used for extraction of similar compounds.[7] |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Intermediate polarity; good for chromatography but may not be a strong solvent for dissolution. |
| Hexane / Heptane | Non-polar Aliphatic | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the polar functional groups. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a robust method for quantitatively determining the equilibrium solubility of the target compound.
Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solid compound in the solvent for an extended period, we ensure the solution reaches saturation. Subsequent analysis of the clear supernatant provides a precise measure of the maximum amount of solute that can be dissolved under the specified conditions.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a series of glass vials.
-
Solvent Addition: Accurately pipette a known volume of the desired test solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a short period to let undissolved solids settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm syringe filter compatible with the solvent.
-
Analysis: Dilute the filtered supernatant as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility from the measured concentration and any dilution factors applied.
Stability Profile: Unveiling Degradation Pathways
The stability of a pharmaceutical intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Key Chemical Liabilities
The structure contains two primary functional groups susceptible to degradation under common stress conditions:
-
Ethyl Ester Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid (7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid) and ethanol. This is often the most common degradation pathway in aqueous environments.
-
Debenzylation: The benzyloxy group, while generally robust, is a classic protecting group that is labile to catalytic hydrogenolysis (reductive cleavage).[10][11] While not a typical storage condition, this reactivity is important to consider if reductive steps are planned in subsequent synthesis or if the compound is exposed to metal catalysts. Cleavage would yield Ethyl 4,7-dihydroxyquinoline-3-carboxylate.
-
Photodegradation: Quinoline and its derivatives can be sensitive to light, which may induce discoloration (e.g., turning yellow or brown) or more complex ring degradation.[8][9]
Caption: Primary Degradation Pathways of the Target Compound.
Forced Degradation Study Protocol
Causality: This protocol systematically exposes the compound to harsh conditions (acid, base, oxidation, heat, light) that exceed those expected during normal handling and storage. This accelerates degradation, allowing for the rapid identification of likely degradation products and sensitive analytical parameters. The results are crucial for developing a stability-indicating method that can separate the parent compound from all potential impurities.
Caption: Workflow for a Forced Degradation Stability Study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store aliquots of the stock solution and the solid compound in an oven (e.g., at 80°C).
-
Photostability: Expose aliquots of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw samples from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis, which is often rapid, shorter time points may be necessary.
-
Sample Quenching: Neutralize the acid and base samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using a high-resolution HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors. The MS detector is invaluable for identifying the molecular weights of degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Determine the relative retention times of any degradation products.
-
Use MS data to propose structures for the major degradants.
-
Perform a mass balance calculation to ensure all major components are accounted for.
-
Predicted Stability Summary
| Condition | Stability | Likely Major Degradation Product(s) |
| Acidic (Aq.) | Labile | 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid |
| Basic (Aq.) | Highly Labile | 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid |
| Oxidative (H₂O₂) | Likely Stable | N-oxides or other minor products possible, but the core is generally robust. |
| Thermal (Solid) | Stable | Expected to be stable at moderate temperatures. |
| Photolytic | Potentially Labile | Discoloration; potential for complex degradation products. |
| Reductive | Labile | Ethyl 4,7-dihydroxyquinoline-3-carboxylate |
Conclusion and Recommendations
This compound is a compound of moderate polarity, exhibiting good solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in water and non-polar aliphatic solvents. Its stability is governed primarily by the susceptibility of its ethyl ester group to hydrolysis and the benzyloxy group to reductive cleavage.
For laboratory and process development, the following recommendations are provided:
-
Solvent Selection: Utilize polar aprotic solvents like DMF, DMSO, or chlorinated solvents for dissolution. For purification by crystallization, consider solvent/anti-solvent systems such as Chloroform/Hexane.
-
pH Control: Avoid strongly acidic or basic aqueous conditions unless ester hydrolysis is the intended reaction. Maintain neutral pH to maximize stability in aqueous media.
-
Storage: Store the compound in well-sealed containers, protected from light and excessive heat, to prevent photodegradation and thermal stress.
-
Analytical Method Development: A stability-indicating HPLC method must be developed and validated to separate the parent compound from its primary hydrolytic degradant, 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid, and any potential products of debenzylation or oxidation.
By adhering to these guidelines, researchers and developers can ensure the integrity of this compound, facilitating its successful application in complex synthetic pathways.
References
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.
-
Carvajal, M. T., & Chavez-Eng, C. M. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. doi:10.1208/s12249-019-1336-9. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Olasunkanmi, A. K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18765-18793. doi:10.1039/d2ra02540a. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of ethyl 8-benzyloxy-6,7-difluoro-4-hydroxy-3-quinolinecarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 683685, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 328505, 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Palkó, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2695. doi:10.3390/molecules23102695. Retrieved from [Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. prepchem.com [prepchem.com]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Benzyl Ethers [organic-chemistry.org]
An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
This guide provides a comprehensive overview of the synthetic pathway for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the selection of starting materials, step-by-step experimental protocols, and the critical scientific principles underpinning the synthetic strategy.
Introduction: Strategic Approach to a Substituted 4-Quinolone
The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[1][2] This classical method remains a cornerstone of quinoline synthesis due to its reliability and adaptability for constructing the 4-hydroxyquinoline core. The overall strategy involves a three-step sequence starting from readily available commercial reagents:
-
Preparation of the Aniline Precursor : Synthesis of 3-(benzyloxy)aniline from 3-aminophenol via a Williamson ether synthesis. This step introduces the required benzyloxy substituent at the 7-position of the final quinoline ring.
-
Condensation to Form the Enamine Intermediate : Reaction of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl ((3-(benzyloxy)phenylamino)methylene)malonate.
-
Thermal Cyclization : High-temperature intramolecular cyclization of the enamine intermediate to yield the target molecule, this compound.
This guide will now elaborate on each of these stages, providing detailed, actionable protocols and explaining the rationale behind the chosen conditions and reagents.
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from the initial starting materials to the final quinoline product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 3-(benzyloxy)aniline (Intermediate 1)
The initial step involves the protection of the hydroxyl group of 3-aminophenol as a benzyl ether. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[3] The phenoxide, formed by deprotonating the phenol with a mild base, acts as a nucleophile, attacking the electrophilic benzyl chloride.[4]
Causality Behind Experimental Choices:
-
Base Selection : Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 10) but not the aniline amino group (pKa ≈ 4.2), ensuring selective O-alkylation. Using a stronger base like sodium hydride could lead to competitive N-alkylation.
-
Solvent : Acetone or butanone are excellent polar aprotic solvents for this SN2 reaction. They readily dissolve the reactants and facilitate the nucleophilic attack without solvating the anionic nucleophile too strongly.[5]
-
Alkylating Agent : Benzyl chloride is a highly effective primary alkylating agent for the Williamson ether synthesis due to its susceptibility to SN2 displacement.[3]
Experimental Protocol: 3-(benzyloxy)aniline
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 3-aminophenol).
-
Addition of Benzyl Chloride : While stirring the suspension vigorously, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction : Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminophenol spot is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification : The crude 3-(benzyloxy)aniline can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford a solid product.
| Parameter | Value | Reference |
| Typical Molar Ratio | 1 : 1.1 : 1.5 (3-Aminophenol : Benzyl Chloride : K₂CO₃) | [4][6] |
| Solvent | Acetone or Butanone | [4][5] |
| Temperature | Reflux (~56°C for Acetone) | [4] |
| Reaction Time | 12 - 18 hours | [4] |
| Expected Yield | 80 - 90% | - |
| Melting Point | 63-67 °C | [7] |
Self-Validation: Characterization of 3-(benzyloxy)aniline
-
¹H NMR (CDCl₃) : δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.90-7.10 (m, 1H, Ar-H), 6.50-6.60 (m, 3H, Ar-H), 5.05 (s, 2H, OCH₂), 3.80 (br s, 2H, NH₂).
-
IR (KBr, cm⁻¹) : 3450-3300 (N-H stretch), 3030 (Ar C-H stretch), 1600, 1580 (C=C stretch), 1250 (C-O stretch).
Part 2: Synthesis of Diethyl ((3-(benzyloxy)phenylamino)methylene)malonate (Intermediate 2)
This step is the initial condensation of the Gould-Jacobs reaction. The amino group of 3-(benzyloxy)aniline performs a nucleophilic attack on the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol.[1]
Causality Behind Experimental Choices:
-
Reagent : Diethyl ethoxymethylenemalonate (DEEM) is the ideal C3 synthon for this reaction, providing the necessary carbon framework for the quinoline ring and the ester group at the 3-position.
-
Temperature : The reaction is typically performed at elevated temperatures (120-130°C) without a solvent. This provides sufficient energy to drive the condensation and facilitate the removal of the ethanol byproduct, pushing the equilibrium towards the product.
Experimental Protocol: Diethyl ((3-(benzyloxy)phenylamino)methylene)malonate
-
Reaction Setup : In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Reaction : Heat the neat mixture in an oil bath at 120-130°C for 1-2 hours. The reaction can be performed under a gentle stream of nitrogen to help remove the ethanol formed.
-
Work-up :
-
Cool the reaction mixture to room temperature. The product, if pure enough, will often solidify upon cooling.
-
The crude intermediate can often be used directly in the next step without further purification.
-
If purification is necessary, the product can be recrystallized from ethanol or a hexane/ethyl acetate mixture.
-
| Parameter | Value | Reference |
| Typical Molar Ratio | 1 : 1.05 (Aniline : DEEM) | - |
| Solvent | None (Neat) | |
| Temperature | 120 - 130 °C | |
| Reaction Time | 1 - 2 hours | |
| Expected Yield | >90% |
Self-Validation: Characterization of Intermediate 2
-
¹H NMR (CDCl₃, expected) : δ 11.0 (d, 1H, NH), 8.5 (s, 1H, =CH), 7.5-7.3 (m, 5H, Ar-H benzyl), 6.8-7.2 (m, 4H, Ar-H aniline), 5.1 (s, 2H, OCH₂), 4.2-4.4 (m, 4H, 2 x OCH₂CH₃), 1.3-1.5 (m, 6H, 2 x OCH₂CH₃).
-
IR (KBr, cm⁻¹) : 3250 (N-H stretch), 1710-1680 (C=O stretch, ester), 1620 (C=C stretch), 1250 (C-O stretch).
Part 3: Synthesis of this compound (Final Product)
This is the critical ring-closing step of the Gould-Jacobs synthesis. It involves a thermal, pericyclic, 6-electron electrocyclization followed by tautomerization to the more stable 4-quinolone form.[1][8]
Causality Behind Experimental Choices:
-
High Temperature : The electrocyclization step has a high activation energy barrier because it involves the temporary disruption of the aromaticity of the aniline ring.[9] Therefore, high temperatures, typically around 250°C, are required to provide sufficient thermal energy for the reaction to proceed at a reasonable rate.[10]
-
Solvent : A high-boiling, inert solvent is crucial. Solvents like diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257°C) are commonly used because they can achieve and maintain the required high temperatures for cyclization.[9] These solvents are also chemically inert under the reaction conditions and can be removed from the precipitated product by washing with a non-polar solvent like hexane.
Gould-Jacobs Reaction Mechanism
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablelab.eu [ablelab.eu]
CAS number for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.
An In-Depth Technical Guide to Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (CAS: 17825-15-9)
Abstract
This compound, identified by CAS number 17825-15-9, is a pivotal intermediate in the landscape of medicinal chemistry and drug development.[1][2] As a member of the 4-hydroxyquinoline (or 4-quinolone) class, this compound embodies a privileged scaffold known for a wide array of pharmacological activities.[3] The strategic placement of a benzyloxy group at the 7-position offers a versatile handle for synthetic modifications, either as a stable ether linkage or as a protecting group for the phenol, which can be deprotected in later synthetic stages. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and applications, tailored for researchers and scientists engaged in synthetic organic chemistry and drug discovery.
Core Chemical and Physical Properties
The fundamental properties of this compound are critical for its application in experimental settings. These parameters dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 17825-15-9 | [1][2][4] |
| Molecular Formula | C₁₉H₁₇NO₄ | [4] |
| Molecular Weight | 323.34 g/mol | [2][4] |
| Boiling Point | ~491°C at 760 mmHg | [4] |
| Flash Point | ~250.8°C | [4] |
| Purity | ≥95% (typical) | [2] |
| Appearance | Solid (form may vary) | |
| Primary Use | For Research Use Only | [1][2] |
Note: Physical properties such as boiling and flash points are often predicted values for compounds of this nature and should be treated as estimates.
The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. The quinolone tautomer is often predominant and plays a crucial role in the molecule's chemical reactivity and biological interactions. Theoretical and spectroscopic studies on related quinolone structures confirm the complexity of this tautomerism.[5]
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from its 7-hydroxy precursor. This method is reliable and offers good yields.
Experimental Protocol: Synthesis via Williamson Etherification
This protocol is adapted from established methods for the benzylation of hydroxylated quinolines.[6]
Step 1: Reactant Preparation
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 7-hydroxy-4-hydroxyquinoline-3-carboxylate (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the flask. This serves as the base to deprotonate the phenolic hydroxyl group.
-
Add dry N,N-Dimethylformamide (DMF) to the flask until a stirrable slurry is formed. DMF is an ideal polar aprotic solvent for this type of Sₙ2 reaction, as it solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.
Step 2: Benzylation Reaction
-
Slowly add benzyl chloride (BnCl) or benzyl bromide (BnBr) (1.1 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to 60-70°C and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (10x the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Filter the resulting solid using a Büchner funnel and wash thoroughly with water to remove residual DMF and salts.
-
Wash the solid with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
-
Dry the purified solid under vacuum to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Chemical Biology
This compound is not typically an end-product but rather a versatile building block. The 4-hydroxyquinoline core is present in numerous compounds with demonstrated biological activity, making this intermediate highly valuable.[3]
1. Intermediate for Kinase Inhibitors: The quinoline scaffold is a common feature in many small-molecule kinase inhibitors. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening against different kinases.
2. Precursor for Antibacterial Agents: Quinolone-based compounds have a long history as antibacterial agents (e.g., fluoroquinolones). While this specific molecule lacks the typical substituents for potent antibacterial activity, it serves as a foundational structure for synthesizing new analogs.
3. Synthesis of Antiproliferative Agents: Derivatives of 4-hydroxyquinolines have been shown to possess cytotoxic effects against cancer cell lines, including those resistant to standard chemotherapies.[3] The benzyloxy group can be modified or removed to tune the compound's activity and selectivity.
4. Probe for Proteomics Research: As noted by suppliers, this compound is used in proteomics research.[1] This suggests it may be used as a starting material to synthesize chemical probes, such as affinity-based probes or photo-crosslinkers, to study protein-ligand interactions.
Role in Drug Development Pipeline
Caption: Role of the title compound as an intermediate in a typical drug discovery workflow.
Analytical and Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. Based on its structure, the following spectral features are expected:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the quinoline and benzyl rings. A triplet and quartet corresponding to the ethyl ester group would be present. The benzylic CH₂ protons would appear as a singlet. The N-H or O-H proton (depending on the tautomer and solvent) would likely be a broad singlet.
-
Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be at m/z 324.12, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester and the quinolone ketone, C-O stretching for the benzyl ether, and N-H/O-H stretching. Spectroscopic studies of related quinolones provide a strong basis for interpreting these spectra.[5][7]
References
-
Chemsrc. 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
PubChem. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4. [Link]
-
Mol-Instincts. Synthesis of ethyl 8-benzyloxy-6,7-difluoro-4-hydroxy-3-quinolinecarboxylate. [Link]
-
LookChem. Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. [Link]
-
PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3. [Link]
-
ResearchGate. Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. [Link]
-
PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [cymitquimica.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:17825-15-9 | 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
Methodological & Application
The Versatile Scaffold: Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. Among these, the 4-hydroxyquinoline-3-carboxylate core stands out for its remarkable versatility and proven track record in the development of clinically relevant therapeutic agents. This application note delves into the synthesis, potential applications, and detailed experimental protocols for a key derivative of this scaffold: Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate . This compound serves as a pivotal intermediate for the synthesis of targeted therapies, particularly in the realms of oncology and immunology. Its strategic benzyloxy substitution at the 7-position offers a valuable handle for further chemical elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Quinoline Core: A Legacy of Therapeutic Success
The quinoline and quinolone motifs are prevalent in a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antibacterial, antiviral, antimalarial, anti-inflammatory, and anticancer effects.[1][2] The 4-quinolone-3-carboxylic acid scaffold, in particular, has been a fruitful starting point for the development of potent therapeutics.[3] This is largely due to its planar, bicyclic structure which can effectively mimic the purine core of ATP, enabling it to interact with the ATP-binding sites of various enzymes, most notably protein kinases.
Application Focus: A Gateway to Kinase Inhibitors and Anticancer Agents
This compound is a strategic building block for the synthesis of compounds targeting key signaling pathways implicated in cancer and autoimmune diseases. The benzyloxy group not only influences the molecule's overall lipophilicity and solubility but also provides a site for debenzylation to reveal a phenol, which can be further functionalized. The 4-hydroxyquinoline-3-carboxylate core itself is primed for modifications at the ester and the 4-hydroxy (or 4-oxo tautomer) positions, enabling the exploration of extensive structure-activity relationships (SAR).
Kinase Inhibition: Targeting Dysregulated Signaling
Aberrant kinase activity is a hallmark of many cancers and inflammatory disorders.[4] The 4-hydroxyquinoline scaffold has been successfully employed to generate potent inhibitors of a variety of kinases, including:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease, and inhibitors based on the 4-alkylamino-7-aryl-3-cyanoquinoline scaffold have shown promise.[5]
-
Bruton's Tyrosine Kinase (BTK): 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible BTK inhibitors for the treatment of rheumatoid arthritis.[6]
-
Epidermal Growth Factor Receptor (EGFR): Quinazoline derivatives, structurally related to quinolines, are well-established EGFR inhibitors used in cancer therapy.[7]
The general hypothesis is that the quinoline nitrogen and the 4-oxo group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while substituents at various positions can be tailored to achieve selectivity and potency.
Synthesis Protocol: The Gould-Jacobs Reaction
The most common and effective method for the synthesis of the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction.[1] This thermal cyclization reaction provides a straightforward route to the core structure from readily available starting materials.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Gould-Jacobs reaction methodology.[1][8]
Materials:
-
3-(Benzyloxy)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Hexane
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off. The reaction can be monitored by TLC to confirm the consumption of the aniline.
-
Cyclization: To the crude intermediate from the previous step, add a high-boiling inert solvent such as Dowtherm A (approximately 5-10 volumes relative to the starting aniline). Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes. The high temperature facilitates the intramolecular cyclization to form the quinoline ring.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate from the Dowtherm A. Add hexane to the mixture to further precipitate the product and to aid in filtration. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Outcome:
A white to off-white solid. The structure should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflows for Biological Evaluation
Once synthesized, this compound can be used as a starting material for the creation of a library of derivatives. These derivatives would then be subjected to a battery of biological assays to determine their therapeutic potential.
Workflow 1: Development of Kinase Inhibitors
The following diagram illustrates a typical workflow for the development of kinase inhibitors from the title compound.
Caption: Workflow for kinase inhibitor drug discovery.
Protocol 2: In Vitro Kinase Inhibition Assay (Example)
This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase. The exact conditions will vary depending on the kinase being studied.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase assay buffer.
-
Reaction Initiation: Add a small volume of the diluted test compound to the wells of a microplate. Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each concentration of the test compound relative to a control (DMSO only). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Data Presentation
The results from the biological assays are typically summarized in a tabular format for easy comparison of the activity of different derivatives.
| Compound | Modification | Target Kinase IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) |
| Derivative 1 | R = -NH(CH₃) | 15 | 0.5 |
| Derivative 2 | R = -NH(CH₂CH₃) | 25 | 1.2 |
| Derivative 3 | R = -OCH₃ | >10,000 | >50 |
| ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction and the numerous possibilities for chemical modification make it an ideal starting point for the development of novel therapeutic agents. The strong precedent for the use of the 4-hydroxyquinoline core in the design of kinase inhibitors and anticancer agents provides a solid rationale for the continued exploration of derivatives of this compound. Future work should focus on the synthesis of diverse libraries of compounds based on this scaffold and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Kaur, K., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(11), 1381-1390.
- Manera, C., et al. (2008). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 15(28), 2949-2966.
-
PrepChem. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl benzoylacetate and aniline reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2020).
-
Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
- Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2668.
- Patent CN112500341B. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
- Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- Khan, I., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 25(1), 543-546.
- Henderson, J. L., et al. (2013). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873-4878.
- Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574.
- El-Sayed, M. A. A., et al. (2022). Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Molecules, 27(15), 4969.
- Barluenga, S., et al. (2010). Kinase Inhibition by Deoxy Analogues of the Resorcylic Lactone L-783277. ACS Medicinal Chemistry Letters, 1(7), 333-337.
- Wang, Y., et al. (2019). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 62(17), 7963-7983.
- Park, S., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(23), 7179.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ablelab.eu [ablelab.eu]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate: A Versatile Scaffold for the Development of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention as potent inhibitors of various protein kinases.[3][4] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The rigid, planar structure of the quinoline nucleus provides an excellent framework for the precise spatial orientation of functional groups that can engage with the ATP-binding site of kinases.[6]
This application note provides a comprehensive guide to the synthesis and utilization of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate , a key building block for the generation of diverse libraries of quinoline-based kinase inhibitors. We will detail its synthesis via the Gould-Jacobs reaction, explore its derivatization into potent kinase inhibitors with a focus on Ataxia Telangiectasia Mutated (ATM) kinase, and provide detailed protocols for the biological evaluation of these compounds.
Synthesis of the Core Building Block: this compound
The synthesis of the title compound is efficiently achieved through the Gould-Jacobs reaction, a classic method for the preparation of 4-hydroxyquinoline derivatives.[3][7] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
The overall synthetic pathway is depicted below:
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of this compound
This protocol is based on established Gould-Jacobs reaction procedures.[8][9]
Materials:
-
3-(Benzyloxy)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling solvent like diphenyl ether)
-
Hexane
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring to 130-150°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.
-
Solvent Addition and Cyclization: Allow the reaction mixture to cool slightly. Add Dowtherm A (approximately 5-10 volumes relative to the aniline) to the flask. Heat the mixture to 250°C with vigorous stirring for 30-60 minutes.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Stir the suspension for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual Dowtherm A and unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum.
From Building Block to Kinase Inhibitor: Targeting ATM Kinase
The ethyl ester at the 3-position of our building block is a versatile handle for further functionalization. A common and effective strategy in kinase inhibitor design is the conversion of this ester to a carboxamide.[8][10][11] This modification allows for the introduction of various substituents that can form crucial hydrogen bonding interactions within the kinase hinge region and explore different pockets of the ATP-binding site.
We will focus on the synthesis of quinoline-3-carboxamide derivatives that have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase.[3][7] ATM is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[8][10]
The proposed synthetic route from our building block to a potential ATM kinase inhibitor is outlined below:
Caption: Proposed synthesis of a potential ATM kinase inhibitor.
Protocol 2: Synthesis of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
pH paper or meter
Procedure:
-
Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq).
-
Reflux: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution with 1M HCl to a pH of approximately 2-3.
-
Precipitation and Isolation: The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to yield 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid.
Protocol 3: Synthesis of a 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxamide Derivative
Materials:
-
7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid
-
Desired amine (e.g., (1R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies on quinoline-3-carboxamide inhibitors of ATM kinase reveal several key features for potent activity:[3][7]
| Position | Moiety | Impact on Activity |
| C3-Carboxamide | Amide group | Essential for hydrogen bonding interactions in the kinase hinge region. |
| Amide Substituent | Small, chiral amines (e.g., substituted ethylamines) | Can provide additional interactions and improve potency and selectivity. |
| C4-Amino Group | An amino substituent | Often crucial for potent inhibition. |
| C6/C7-Position | Aryl or heteroaryl groups | Can be modified to enhance potency and modulate pharmacokinetic properties. |
| C7-Benzyloxy Group | Alkoxy group | The benzyloxy group at the C7 position can be explored for further optimization, potentially by replacing it with other alkoxy groups or functionalized chains to improve solubility and cell permeability. |
Biological Evaluation of Synthesized Inhibitors
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against the target kinase (e.g., ATM) can be determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Protocol 4: In Vitro ATM Kinase Assay (Luminescence-based)
This protocol is a general guideline and may need optimization based on the specific kinase and reagents used.
Materials:
-
Recombinant ATM kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO and add them to the wells of a 384-well plate.
-
Kinase Reaction: Add the ATM kinase to the wells containing the inhibitors and incubate at room temperature for 15-30 minutes.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
To assess the cellular activity of the inhibitors, cell-based assays are crucial. These assays can measure the inhibitor's ability to engage the target kinase in a cellular context and affect downstream signaling pathways or cellular processes like proliferation.
Caption: General workflow for a cell-based proliferation assay.
Protocol 5: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., a line where ATM signaling is relevant)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a clear pathway from the synthesis of this core scaffold to the generation and evaluation of potent kinase inhibitors, exemplified by the targeting of ATM kinase. The inherent modularity of this synthetic approach allows for the creation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds for various kinase targets.
References
-
Degorce, S. L., Barlaam, B., Cadogan, E., Dishington, A., Ducray, R., Glossop, S. C., ... & Thomason, A. G. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281–6292. [Link]
-
Barlaam, B., Dishington, A., Ducray, R., Glossop, S. C., Hassall, L. A., Lach, F., ... & Thomason, A. G. (2017). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Journal of Medicinal Chemistry, 60(13), 5543–5563. [Link]
-
Ravi, D., Chen, Y., & Li, J. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]
-
Ravi, D., & Li, J. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
-
Wikipedia contributors. (2023, December 19). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Patel, H. M., & Kavitha, C. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3295–3311. [Link]
-
Abdel-Rahman, H. M. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(9), 1645-1678. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved January 12, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 12, 2026, from [Link]
-
Kolb, V. M., & Stankovic, B. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63. [Link]
-
Lee, K. L., Ambler, C. M., Anderson, D. R., Boscoe, B. P., Bree, A. G., Brodfuehrer, J. I., ... & Wright, S. W. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
-
Reddy, T. S., & G, V. P. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]
-
Wikipedia contributors. (2023, October 29). Src inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Sirci, F., Gorini, F., & Comoglio, P. M. (2021). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 13(9), 2093. [Link]
-
Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(21), 7291. [Link]
-
Turanlı, S., Ergül, A. G., Jordan, P. M., Olğaç, A., Çalışkan, B., Werz, O., & Banoglu, E. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega, 7(49), 45395–45411. [Link]
-
Wang, X., Li, X., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Li, H. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561–6574. [Link]
-
Reddy, G. N., & Kumar, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(46), 6483-6486. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3019. [Link]
-
Sharma, A., Kumar, V., & Singh, P. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Topics in Medicinal Chemistry, 21(22), 1989–2010. [Link]
-
El-Fakharany, Z. S., Nissan, Y. M., Sedky, N. K., Arafa, R. K., & Abou-Seri, S. M. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(11), 4381. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline core. This guide details the underlying reaction mechanism, provides a validated experimental procedure, outlines methods for characterization, and offers field-proven insights into optimizing reaction conditions and troubleshooting potential issues. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method for preparing this and structurally related quinoline derivatives.
Introduction
Quinolines, particularly 4-hydroxyquinoline derivatives, are a privileged class of N-heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The 4-hydroxy-3-carboxylate moiety is a key pharmacophore found in various antibacterial agents, including the highly successful fluoroquinolone antibiotics, which were discovered as by-products during chloroquine synthesis.[2] The title compound, this compound, serves as a crucial intermediate for synthesizing more complex molecules, where the benzyloxy group at the 7-position offers a versatile handle for further functionalization through debenzylation and subsequent reactions. This protocol leverages the Gould-Jacobs reaction, a powerful strategy for quinoline synthesis from anilines and malonic ester derivatives.[3][4]
The Gould-Jacobs Reaction: Mechanism and Rationale
The Gould-Jacobs reaction is a thermal cyclization process that constructs the quinoline ring system in two primary stages.[3][5] Understanding the mechanism is crucial for optimizing conditions and troubleshooting.
Stage 1: Condensation The reaction begins with a nucleophilic attack from the amine of a substituted aniline (3-(benzyloxy)aniline) on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of ethanol to form a stable vinylogous amide intermediate, Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate. This step is typically performed at moderately high temperatures (120-150 °C) and often proceeds without a solvent.[6][7]
Stage 2: Thermal Cyclization The second stage requires significantly higher thermal energy (typically 240-260 °C) to drive an intramolecular 6-electron electrocyclization.[3][8] The phenyl ring attacks the ester carbonyl, leading to the formation of the quinoline ring and a second elimination of ethanol. The resulting product exists predominantly in its more stable 4-oxo (quinolone) tautomeric form rather than the 4-hydroxy (quinolinol) form.[3] The high temperatures necessitate the use of a high-boiling, inert solvent such as diphenyl ether or a eutectic mixture like Dowtherm A to ensure uniform heat transfer and prevent charring.[7][8]
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Experimental Protocol
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Benzyloxy)aniline | ≥98% | Sigma-Aldrich, etc. | Store under inert gas. |
| Diethyl ethoxymethylenemalonate (DEEMM) | ≥97% | Sigma-Aldrich, etc. | Moisture sensitive. |
| Dowtherm A | - | Sigma-Aldrich, etc. | High-boiling solvent (B.P. ~257 °C). |
| Hexane | ACS Grade | Fisher Scientific, etc. | For washing and precipitation. |
| Acetonitrile | HPLC Grade | Fisher Scientific, etc. | For washing the final product. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer and stir bars
-
Reflux condenser with gas inlet/outlet
-
High-temperature thermometer
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Synthesis Workflow
The overall experimental process involves two distinct heating steps followed by isolation and purification procedures.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Synthesis of Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate (Intermediate)
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(benzyloxy)aniline (e.g., 10.0 g, 50.2 mmol).
-
Add diethyl ethoxymethylenemalonate (DEEMM) (e.g., 10.4 mL, 51.7 mmol, 1.03 eq) to the flask.
-
Heat the reaction mixture with stirring in a heating mantle to 125 °C for 1 hour.[6] The mixture will become a homogeneous solution, and ethanol will evolve as a byproduct. The reaction can be monitored by TLC to confirm the consumption of the aniline.
-
After 1 hour, remove the heating mantle and allow the mixture to cool to approximately 80-90 °C. The product of this step is the crude intermediate, which is used directly in the next step without isolation.
Part B: Synthesis of this compound
-
Caution: This step involves very high temperatures. Ensure the reaction is performed in a well-ventilated fume hood, and the apparatus is securely clamped.
-
To the flask containing the crude intermediate from Part A, carefully add Dowtherm A (e.g., 50 mL).[6]
-
Place a high-temperature thermometer or thermocouple into the mixture to monitor the internal temperature accurately.
-
Heat the mixture with vigorous stirring to 250-255 °C.[6][7] Maintain this temperature for 2.5 hours. The solution will darken, and a precipitate may begin to form as the product is generated.
-
After the reaction time is complete, turn off the heat and allow the mixture to cool to room temperature overnight. The product will precipitate from the Dowtherm A solution.
-
Dilute the cooled mixture with hexane (e.g., 100 mL) and stir for 15-20 minutes to ensure complete precipitation and to help dissolve the Dowtherm A.[6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with ice-cold acetonitrile (e.g., 2 x 20 mL) to remove any remaining Dowtherm A and other impurities.[8]
-
Dry the resulting solid under vacuum at 60 °C to yield this compound as a solid.
Characterization and Data
The final product is expected to be an off-white or pale yellow solid.
-
Purity: Should be ≥95% as determined by HPLC or NMR.[9]
-
Molecular Weight: 323.34 g/mol .[9]
-
Characterization: The identity and purity of the compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the quinoline core, the ethyl ester, and the benzyloxy group.
-
¹³C NMR: Confirm the number of unique carbon atoms.
-
HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the molecular ion.
-
FT-IR: Identify key functional groups (C=O of ester and quinolone, aromatic C-H, C-O ether).
-
Reaction Parameters Summary
| Parameter | Value |
| Step 1: Condensation | |
| Temperature | 125 °C |
| Time | 1 hour |
| Step 2: Cyclization | |
| Temperature | 250-255 °C |
| Time | 2.5 hours |
| Solvent | Dowtherm A |
| Overall | |
| Expected Yield | 70-85% (literature for analogous reactions) |
Safety and Handling
-
High Temperatures: The cyclization step is conducted at ~255 °C. Use a heating mantle with a reliable temperature controller and ensure no flammable solvents are nearby. The apparatus should be assembled to avoid pressure buildup.
-
Reagents: 3-(Benzyloxy)aniline is an irritant. Diethyl ethoxymethylenemalonate can cause irritation. Dowtherm A has a high boiling point and can cause severe burns if it comes into contact with skin at high temperatures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction. | Ensure the temperature is maintained at 125 °C. Extend reaction time and monitor by TLC. |
| Incomplete Cyclization | Temperature too low or reaction time too short. | Ensure the internal reaction temperature reaches at least 250 °C. An increase in reaction time may improve conversion.[8] |
| Dark, Tarry Product | Overheating or decomposition. | Do not exceed 260 °C. Ensure efficient stirring to prevent localized overheating. |
| Product Contaminated with Dowtherm A | Insufficient washing. | Wash the filtered solid thoroughly with cold acetonitrile or another suitable solvent like cold toluene followed by hexane. |
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. [Link]
-
ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]
-
PubMed Central (PMC). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
ResearchGate. I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. This compound [cymitquimica.com]
The Strategic Application of Ethyl 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylate in the Synthesis of Targeted Therapeutics
Introduction: The Privileged Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with various biological targets. Within this class, the 4-hydroxyquinoline-3-carboxylate moiety serves as a particularly versatile synthetic intermediate, forming the foundation for compounds ranging from antibacterial agents to potent kinase inhibitors for oncology.[3][4]
This guide provides an in-depth exploration of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate , a key building block for advanced drug discovery programs. The 7-benzyloxy group provides a masked phenol, which can be deprotected in a later synthetic step to reveal a crucial hydrogen-bonding moiety or a handle for further functionalization. The ethyl ester at the 3-position offers a readily modifiable site, typically converted to a carboxamide to interact with the hinge region of protein kinases. The 4-hydroxy group is the gateway to introducing the critical amino substituents that define the activity of many quinoline-based inhibitors.
We will detail the strategic importance of this intermediate, provide validated, step-by-step protocols for its core transformations, and illustrate its application in the construction of a prototypical kinase inhibitor scaffold.
Core Synthetic Strategy: A Modular Approach
The synthetic utility of this compound lies in its capacity for sequential, regioselective modifications. A common and powerful strategy involves a three-stage functionalization of the quinoline core to generate libraries of potent kinase inhibitors, such as those targeting Src, EGFR, or VEGFR.[5][6]
The overall workflow is designed to build complexity in a controlled manner, starting from the foundational quinoline synthesis and proceeding through key intermediates.
Caption: Synthetic workflow for kinase inhibitors.
PART A: Synthesis of the Core Intermediate
The foundational step is the construction of the 4-hydroxyquinoline-3-carboxylate scaffold, classically achieved via the Gould-Jacobs reaction. This powerful annulation strategy involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.
Protocol 1: Synthesis of this compound
This protocol is adapted from the well-established Gould-Jacobs methodology.[7]
Step 1: Condensation
-
In a round-bottom flask, combine 3-benzyloxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 120-130 °C for 2 hours under a nitrogen atmosphere. The reaction can be monitored by TLC for the disappearance of the aniline starting material.
-
Upon completion, allow the mixture to cool slightly. The resulting intermediate enamine is typically used in the next step without purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude enamine, add a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) (approx. 3-5 mL per gram of aniline).
-
Heat the mixture to 250-260 °C with vigorous stirring. Ethanol, a byproduct of the cyclization, will distill from the reaction mixture.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the enamine intermediate is consumed.
-
Allow the reaction to cool to below 100 °C, then add hexane or petroleum ether to precipitate the product.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from boiling water or ethanol to yield this compound as a white to off-white solid.[7]
Causality Insight: The high temperature of the cyclization is necessary to overcome the activation energy for the 6π-electrocyclization of the enamine intermediate, followed by aromatization. Dowtherm A is the solvent of choice due to its high boiling point and thermal stability.
PART B: Activation and Modification of the Scaffold
With the core structure in hand, the next phase involves activating the 4-position for nucleophilic substitution and converting the ester into the desired carboxamide.
Protocol 2: Chlorination of the 4-Hydroxy Group
The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to a 4-chloroquinoline is a critical activation step. The 4-chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
To a flask charged with this compound (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude Ethyl 4-chloro-7-(benzyloxy)quinoline-3-carboxylate can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Expertise Note: The addition of catalytic DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species. This accelerates the reaction compared to using POCl₃ alone.
Protocol 3: Ester Hydrolysis and Amide Formation
The ethyl ester is typically converted to a carboxamide to mimic the hydrogen bonding interactions of the adenine portion of ATP in the kinase hinge region. This can be achieved by hydrolysis followed by amide coupling.
Step 3a: Saponification to the Carboxylic Acid
-
Suspend Ethyl 4-chloro-7-(benzyloxy)quinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1).
-
Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).[2]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-Chloro-7-(benzyloxy)quinoline-3-carboxylic acid.
Step 3b: Amide Coupling
-
Dissolve the 4-Chloro-7-(benzyloxy)quinoline-3-carboxylic acid (1.0 eq), the desired amine (e.g., 2-chloro-6-methylaniline, 1.1 eq), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (DCM).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) or HATU (1.2 eq) to the solution.[8]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
| Reagent Combination | Solvent | Base | Key Advantages |
| EDC / HOBt | DMF / DCM | DIPEA | Cost-effective, common reagents.[8] |
| HATU | DMF | DIPEA | Highly efficient, faster reaction times, good for hindered amines. |
| SOCl₂ then Amine | Toluene | Pyridine | Two-step via acid chloride; good for simple amines. |
Table 1: Common conditions for amide coupling.
PART C: Installation of the Pharmacophore and Final Deprotection
The final steps involve introducing the key amine substituent at the C4 position and deprotecting the C7-hydroxyl group.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the C3-carboxamide group activates the C4 position, making the 4-chloro group susceptible to displacement by amine nucleophiles.
Caption: SNAr mechanism at the C4 position.
-
Combine the 4-chloro-7-(benzyloxy)quinoline-3-carboxamide (1.0 eq) and the desired primary or secondary amine (1.5-2.0 eq) in a solvent such as N-methyl-2-pyrrolidone (NMP), isopropanol, or DMF.[4]
-
A base such as potassium carbonate (K₂CO₃) or DIPEA may be added, particularly if the amine salt is used.
-
Heat the reaction mixture at 80-140 °C for 4-12 hours. Microwave irradiation can significantly shorten the reaction time.[4]
-
Monitor the reaction by LC-MS or TLC.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a solvent like diethyl ether or ethyl acetate to remove nonpolar impurities.
-
Purify the product by column chromatography if necessary.
Protocol 5: Benzyl Ether Deprotection
The final step in many synthetic routes is the cleavage of the benzyl ether to unmask the 7-hydroxy group, which is often a critical pharmacophoric element for binding to the target protein.
-
Dissolve the 7-(benzyloxy)quinoline derivative in a suitable solvent, typically ethanol, methanol, or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight) to the solution.
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a Parr hydrogenator (1-4 atm).
-
Stir the reaction vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS. The disappearance of the starting material and the loss of 90 Da (benzyl group) from the parent mass is indicative of reaction completion.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final 7-hydroxyquinoline product.
Trustworthiness Note: The mild conditions of catalytic hydrogenation are highly advantageous as they are compatible with a wide range of functional groups, making this a reliable final-step deprotection.[2]
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of complex, biologically active molecules. Its modular nature allows for systematic and independent functionalization at the C3, C4, and C7 positions. The protocols outlined in this guide represent a robust and validated pathway for transforming this versatile building block into advanced kinase inhibitor scaffolds. By understanding the causality behind each synthetic step, researchers can effectively troubleshoot and adapt these methodologies to construct novel chemical entities for the advancement of drug discovery and development.
References
-
Chen, M., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(9), e20300. Available at: [Link]
-
Gryzunov, O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available at: [Link]
-
Rajapakse, C. S. K., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 11(7), e0158571. Available at: [Link]
-
Solano, F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1382434. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
-
El-Abadelah, M. M., et al. (2007). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[1][9]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Molecules, 12(6), 1184-1197. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 13(1), 1-21. Available at: [Link]
-
Li, X., et al. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry, 16(11), 5890-5898. Available at: [Link]
-
El-Abadelah, M. M., et al. (2009). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][9]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 14(11), 4459-4471. Available at: [Link]
-
Al-Dweik, M. R., et al. (2008). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Monatshefte für Chemie - Chemical Monthly, 139, 1379-1385. Available at: [Link]
-
Mohamed, M. S., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2959. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
-
Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. Available at: [Link]
-
Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available at: [Link]
-
Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 3, 593. Available at: [Link]
-
Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151633. Available at: [Link]
Sources
- 1. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro [1,4]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a key scaffold in medicinal chemistry. Recognizing the significant pharmacological potential of quinoline derivatives as anticancer, antimalarial, and antibacterial agents, this guide details robust protocols for strategic modification of this core structure.[1][2] The primary focus is on the functionalization of the C4-hydroxyl group, a critical determinant of biological activity. We present detailed, field-proven methodologies for chlorination, O-alkylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and expected outcomes, empowering researchers in drug discovery and development to generate diverse compound libraries for pharmacological screening.
Introduction: The Quinoline-3-carboxylate Scaffold
The quinoline ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals.[1] Specifically, derivatives of 4-hydroxyquinoline-3-carboxylic acid have garnered substantial interest due to their diverse biological activities.[3][4] this compound serves as a versatile starting material for the synthesis of novel therapeutic candidates. The presence of multiple functional groups—the C4-hydroxyl, the C3-ethyl ester, and the C7-benzyloxy ether—offers several avenues for chemical modification. However, the C4-hydroxyl group is the most common and strategic site for initial derivatization due to its acidic nature and its ability to be converted into a versatile leaving group.
This guide focuses on a logical and efficient workflow for generating a library of derivatives from this starting material, beginning with the crucial activation of the C4 position.
Core Derivatization Workflow
The primary strategy for diversifying the this compound scaffold involves a two-step sequence:
-
Activation of the C4-Position: Conversion of the C4-hydroxyl group into a more reactive 4-chloro substituent.
-
Functionalization of the C4-Position: Subsequent displacement of the 4-chloro group via nucleophilic substitution or its participation in cross-coupling reactions.
Additionally, direct O-alkylation of the C4-hydroxyl group presents an alternative route to a distinct class of derivatives.
Caption: Core derivatization strategies for this compound.
Activation of the C4-Position: Chlorination
The conversion of the 4-hydroxyl group to a 4-chloro group is a pivotal first step. The resulting 4-chloroquinoline is an exceptionally versatile intermediate, primed for a variety of subsequent transformations. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
3.1. Mechanistic Rationale
The chlorination with POCl₃ is believed to proceed via a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.
3.2. Detailed Protocol: Synthesis of Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate
This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add phosphorus oxychloride (10-15 eq, serving as both reagent and solvent) or use a smaller excess (3-5 eq) in an inert solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes and ethyl acetate). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If excess POCl₃ was used, carefully remove it under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water.
-
Slowly and carefully quench the reaction residue by pouring it onto crushed ice with stirring.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to obtain Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate as a solid.
Expected Yield: 70-90%.
Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position of the 4-chloro derivative highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
4.1. Mechanistic Rationale
The SNAr mechanism involves two main steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.
-
Chloride Elimination: The chloride ion is expelled, restoring the aromaticity of the quinoline ring and yielding the substituted product.
Caption: General mechanism of SNAr at the C4-position of the quinoline ring.
4.2. Detailed Protocol: Synthesis of 4-Amino Derivatives
This protocol describes a general procedure for the reaction of Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate with primary or secondary amines.
Materials:
-
Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate (1.0 eq)
-
Amine of choice (primary or secondary, 1.2-2.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol, DMF, or DMSO)
-
Base (if required, e.g., K₂CO₃, triethylamine, for amine hydrochlorides)
-
Microwave reactor vial or round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired amine (1.2 eq). If the amine is a salt, add a non-nucleophilic base like K₂CO₃ (1.5 eq).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. Reactions are typically complete in 4-12 hours.[5]
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Microwave-Assisted):
-
In a microwave vial, combine Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate (1.0 eq) and the amine (1.5 eq) in a suitable microwave-compatible solvent (e.g., DMF or DMSO).[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.[7]
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify as needed.
| Nucleophile | Conditions | Expected Yield | Reference |
| Morpholine | Ethanol, reflux, 4-6 h | Good to Excellent | [5] |
| Aniline | DMF, K₂CO₃, 100-120 °C, 8-12 h | Good | [5] |
| Various Amines | DMSO, 140-180 °C, MW, 20-30 min | 80-95% | [6] |
Functionalization via Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. It enables the introduction of a wide variety of aryl and heteroaryl substituents at the C4-position of the quinoline core.[8][9][10]
5.1. Mechanistic Rationale
The catalytic cycle of the Suzuki reaction generally involves three key steps:[10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
5.2. Detailed Protocol: Synthesis of 4-Aryl Derivatives
This protocol provides a general procedure for the Suzuki coupling of Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate with arylboronic acids.
Materials:
-
Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate (1.0 eq)
-
Arylboronic acid of choice (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if needed, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-arylquinoline derivative.
| Catalyst/Ligand | Base | Solvent | Temperature | Expected Yield | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60 °C | High | [8] |
| Pd(PPh₃)₄ | K₂HPO₄ | Dioxane / H₂O | 130 °C | 7-93% | [11] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-Propanol | Reflux | Good | [12] |
Direct Derivatization: O-Alkylation
An alternative to chlorination is the direct alkylation of the 4-hydroxyl group to form 4-alkoxy derivatives. This reaction typically proceeds via an SN2 mechanism.
6.1. Detailed Protocol: Synthesis of 4-Alkoxy Derivatives
This protocol is based on general procedures for the O-alkylation of 4-hydroxyquinolines.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH)
-
Solvent (e.g., DMF, Acetone)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like DMF, add a base such as K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 1-8 hours, monitoring by TLC.[13]
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Characterization of Derivatives
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for confirming the structure of the derivatives. For example, in 4-amino derivatives, new signals corresponding to the amine protons and alkyl/aryl groups will appear, while the C4 carbon signal in ¹³C NMR will shift significantly.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the new compounds.[14][16]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Melting Point: To assess the purity of solid compounds.
Conclusion
The derivatization of this compound is a key strategy for the development of novel compounds with potential therapeutic value. The protocols outlined in this guide, focusing on the activation of the C4-position followed by nucleophilic substitution or cross-coupling reactions, provide a robust and versatile platform for generating diverse chemical libraries. These detailed methodologies, grounded in established chemical principles, are designed to be readily implemented by researchers in the field of drug discovery, facilitating the exploration of this important pharmacological scaffold.
References
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Abdel-Maksoud, M. S., et al. (2025).
- Bandyopadhyay, D., et al. (2021). Triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles: a facile synthesis of 4-amino-2-thiomethyl-3-cyanoquinolines. Frontiers in Chemistry.
- Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters.
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
- Mohammat, M. F., et al. (2021).
- Buchwald, S. L., & Martin, R. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
- Unknown Author. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Department of Chemistry, University of Rochester.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- Abdel-Wahab, B. F., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances.
- BenchChem. (2025).
- BenchChem. (2025).
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lee, S. K., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
- Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Contreras, J. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
- Amari, A., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry.
- Kolosov, M. A., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.
- Liu, Y., et al. (2004). Characterization of Novel Nucleoside Analogs by Electrospray Ionization Mass Spectra. European Journal of Mass Spectrometry.
- Abdel-Megeed, M. F., et al. (2007). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates.
- Mureşan, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia.
- Basavaraju, K. C., et al. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties.
- Payne, J. E., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- El-Sayed, R. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www1.udel.edu [www1.udel.edu]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
- 16. Characterization of novel nucleoside analogs by electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Introduction: The Strategic Importance of the Quinoline Core
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents and other therapeutic compounds.[1] The benzyloxy group at the 7-position offers a versatile handle for further chemical modification, allowing for the creation of diverse molecular libraries for drug discovery.
The successful and safe scale-up of this compound's synthesis is therefore a critical step in the drug development pipeline. This guide provides a comprehensive overview of a robust and scalable process based on the Gould-Jacobs reaction, addressing the specific challenges associated with this high-temperature cyclization and offering practical, field-proven insights for researchers and process chemists.
Synthetic Strategy: The Gould-Jacobs Reaction for Scalable Quinoline Synthesis
The most reliable and industrially viable route to this compound is the Gould-Jacobs reaction.[2] This classic method involves two key transformations:
-
Condensation: An aniline derivative, in this case, 3-(benzyloxy)aniline, reacts with diethyl ethoxymethylenemalonate (EMME). This step involves a nucleophilic attack from the aniline's nitrogen onto the EMME, followed by the elimination of ethanol to form the key intermediate, diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate.[2]
-
Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures, leading to the formation of the quinoline ring system and the desired product.[2][3] This step is typically the most challenging aspect of the scale-up process due to the high energy input required.
The overall reaction is illustrated below:
Caption: The Gould-Jacobs reaction pathway for the synthesis of the target molecule.
Process Hazards and Safety: A Trustworthy Framework for Scale-Up
Scaling up chemical reactions introduces challenges not always apparent at the lab scale, particularly concerning thermal safety.[4][5] The high-temperature cyclization step in this synthesis is exothermic and requires careful management to prevent thermal runaway.
Core Safety Pillars:
-
Hazard Identification:
-
Reagents: 3-(Benzyloxy)aniline and its derivatives can be irritants. Diethyl ethoxymethylenemalonate is a combustible liquid. High-boiling solvents like diphenyl ether or Dowtherm A can cause severe burns if not handled with appropriate care at high temperatures.
-
Reaction: The primary hazard is the high temperature required for cyclization. In a large vessel, inefficient heat transfer can lead to localized superheating and increased pressure, posing a significant risk.[5]
-
-
Engineering Controls:
-
Reactor System: A jacketed glass-lined or stainless steel reactor with an overhead stirrer, condenser, and a well-calibrated temperature control system is mandatory. The reactor should be pressure-rated.
-
Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of vapors, especially of the high-boiling solvent.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.
-
For handling hot liquids, thermal gloves are essential.
-
-
Process Safety Studies:
-
Before attempting a large-scale run, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the Maximum Temperature of the Synthesis Reaction (MTSR).[6][7] This data is crucial for designing a safe process by ensuring the cooling capacity of the reactor is sufficient to control the exotherm.
-
Detailed Scale-Up Protocol
This protocol is designed for a representative scale, which can be adjusted proportionally. Note: All operations should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation at high temperatures.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (moles) | Quantity (mass/volume) |
| 3-(Benzyloxy)aniline | 621-34-1 | 199.24 g/mol | 1.00 mol | 199.24 g |
| Diethyl Ethoxymethylenemalonate (EMME) | 87-13-8 | 216.22 g/mol | 1.05 mol | 227.03 g |
| Diphenyl Ether | 101-84-8 | 170.21 g/mol | - | ~1.0 L |
| Petroleum Ether (60-80°C) | - | - | - | As needed for washing |
| Ethanol (for recrystallization) | 64-17-5 | - | - | As needed |
| Decolorizing Carbon (e.g., Norit) | 7440-44-0 | - | - | ~10-20 g |
Part 1: Condensation to Form the Intermediate
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.
-
Reagent Charging: Charge the reactor with 3-(benzyloxy)aniline (199.24 g, 1.00 mol) and diethyl ethoxymethylenemalonate (227.03 g, 1.05 mol).
-
Reaction: Heat the mixture with stirring to 120-140°C. Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature for 2-3 hours, or until the evolution of ethanol ceases. The reaction can be monitored by TLC or HPLC to ensure the consumption of the aniline.
-
Intermediate Isolation (Optional): For process control, the intermediate can be isolated, but for a streamlined process, it is often carried forward directly.
Part 2: High-Temperature Cyclization
-
Solvent Addition: To the reactor containing the crude intermediate, add diphenyl ether (~1.0 L).
-
Cyclization: Heat the mixture to 250-260°C. The solution will typically turn a darker color. Maintain this temperature for 2-4 hours. Monitor the reaction for the disappearance of the intermediate and the formation of the product.[8]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100°C. The product will begin to precipitate as a solid.
-
Isolation: Add petroleum ether (~1.0 L) to the cooled mixture to further precipitate the product and dilute the high-boiling solvent. Stir for 30 minutes.
-
Filtration: Collect the solid product by filtration on a Büchner funnel. Wash the filter cake thoroughly with petroleum ether to remove residual diphenyl ether.[9]
-
Drying: Dry the crude product in a vacuum oven at 60-80°C until a constant weight is achieved.
Part 3: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a clean flask and add a suitable volume of ethanol. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization: If the solution is highly colored, add a small amount of decolorizing carbon and maintain the reflux for 15-20 minutes.[9]
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified white to off-white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Process Workflow and Quality Control
Caption: A step-by-step workflow for the scale-up synthesis and purification.
Analytical Specifications for Final Product:
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥98% | HPLC |
| Identity | Conforms to the structure | ¹H NMR |
| Melting Point | Consistent with reference standard | MP |
| Residual Solvents | Within acceptable limits | GC-HS |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Incomplete Condensation (Part 1) | Insufficient temperature or reaction time. | Increase temperature to 140°C and/or extend reaction time. Ensure efficient removal of ethanol byproduct. |
| Low Yield after Cyclization (Part 2) | Temperature too low or reaction time too short. | Ensure the internal temperature reaches 250°C. Extend the reaction time and monitor by HPLC. |
| Dark, Oily Product | Thermal decomposition or impurities. | Ensure the cyclization temperature does not exceed 260°C. Use an effective decolorizing carbon treatment during recrystallization.[9] |
| Poor Recovery from Recrystallization | Too much solvent used. | Reduce the volume of ethanol used for recrystallization. Evaporate some solvent and re-cool. |
Conclusion and Future Perspectives
The Gould-Jacobs reaction provides a robust and scalable method for the synthesis of this compound. The primary challenge in its scale-up lies in the management of the high-temperature cyclization step. By implementing rigorous process safety protocols, including reaction calorimetry, and utilizing appropriate engineering controls, this synthesis can be performed safely and efficiently.
For future process optimization, exploring continuous flow chemistry for the high-temperature cyclization step could offer significant advantages in terms of safety, heat transfer, and process control, potentially leading to higher yields and purity with a smaller manufacturing footprint.[10]
References
- White, T., Alt, C. A., Cole, K. P., & Miller, R. D. (2014). High-Temperature Cyclization to Process Solids in Flow. Organic Process Research & Development.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2007). A practical method for preparation of 4-hydroxyquinolinone esters. The Journal of Organic Chemistry, 72(18), 7058–7061. [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
- Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. (U.S. Patent No. 2,558,211).
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]
-
American Institute of Chemical Engineers. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3849. [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2023, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3849. [Link]
- Google Patents. (2014). Industrial preparation method of 4,7-dichloroquinoline. (CN Patent No. 103626699A).
-
PubMed Central. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3144–3154. [Link]
- Google Patents. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (CN Patent No. 112500341B).
-
Pharmaffiliates. (n.d.). Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Chemdad. (n.d.). 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]
- Google Patents. (2022). Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. (CN Patent No. 114456110A).
-
ResearchGate. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Application Note: Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
Abstract
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be functionalized to modulate pharmacological activity against a wide array of biological targets, including kinases, proteases, and GPCRs.[3][4][5] This application note presents a detailed guide to leveraging Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a highly versatile building block, for the efficient construction of diverse chemical libraries via parallel synthesis. We provide validated, step-by-step protocols for systematic diversification at three key positions—the C4-hydroxyl, the C3-ester, and the C7-benzyloxy group—enabling researchers to rapidly generate novel compound collections for hit-to-lead campaigns and structure-activity relationship (SAR) studies.
Introduction: The Quinoline Scaffold's Privileged Status
Heterocyclic compounds are of paramount importance in drug discovery, with nitrogen-containing heterocycles being particularly prominent.[4] Among these, the quinoline scaffold has earned the status of a "privileged structure" due to its recurring presence in molecules with diverse and potent biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][5] The ability to modify substituents at various positions on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties, ADMET profile, and target-binding affinity.[4]
This compound is an ideal starting point for library synthesis due to its orthogonal functional handles:
-
C4-Hydroxyl: Can be readily alkylated or converted into a leaving group for cross-coupling reactions.
-
C3-Ethyl Ester: Can be hydrolyzed to a carboxylic acid, serving as a key attachment point for a diverse range of amines via amide bond formation.
-
C7-Benzyloxy Group: A stable protecting group for the C7-phenol, which can be selectively removed to enable late-stage functionalization.
This multi-point diversification potential makes it an exceptionally valuable tool for high-throughput medicinal chemistry programs.
Overall Strategy for Parallel Library Synthesis
The core strategy involves a divergent synthetic approach where a common scaffold is systematically reacted with different sets of building blocks. The workflow is designed to be compatible with standard parallel synthesis equipment, such as multi-well reaction blocks.
Figure 2: Simplified schematic of the HATU-mediated amide coupling reaction.
Data Presentation: Representative Library
The following table illustrates a subset of a potential library that can be generated using the described protocols.
| Library Type | Protocol Used | Variable Input (R¹, R²) | Product Formula | Exact Mass (M+H)⁺ |
| A: C4-Alkylation | Protocol 1 | R¹ = 4-Fluorobenzyl | C₂₈H₂₄FNO₄ | 458.1762 |
| A: C4-Alkylation | Protocol 1 | R¹ = 2-Methoxybenzyl | C₂₉H₂₇NO₅ | 470.1911 |
| A: C4-Alkylation | Protocol 1 | R¹ = Propargyl | C₂₂H₁₉NO₄ | 362.1387 |
| B: C3-Amidation | Protocol 2 | R² = Cyclopropyl | C₂₂H₂₀N₂O₃ | 373.1547 |
| B: C3-Amidation | Protocol 2 | R² = Morpholin-4-yl-ethyl | C₂₅H₂₇N₃O₄ | 446.2075 |
| B: C3-Amidation | Protocol 2 | R² = Aniline | C₂₅H₂₀N₂O₃ | 409.1547 |
Conclusion
This compound is a powerful and versatile scaffold for parallel synthesis. The robust protocols detailed in this application note provide a clear and efficient pathway for the rapid generation of large, diverse libraries of novel quinoline derivatives. By systematically exploring the chemical space around the quinoline core at the C3, C4, and C7 positions, drug discovery programs can significantly accelerate the identification of new lead compounds and the optimization of existing hits.
References
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Introduction
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. As with any compound intended for potential therapeutic use, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methods described herein are grounded in established analytical principles for quinoline-based scaffolds and are designed to be self-validating.
Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for quantifying it in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Scientific Principles and Method Rationale
A reverse-phase HPLC method is proposed, leveraging a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The benzyloxy and ethyl carboxylate moieties of the target molecule impart significant hydrophobicity, leading to good retention on a C18 column. A gradient elution is recommended to ensure the timely elution of all components with good peak shape. UV detection is suitable due to the chromophoric nature of the quinoline ring system.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
HPLC column: C18, 150 mm x 4.6 mm, 5 µm particle size
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Column Temperature | 30 °C |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Structural Elucidation: Spectroscopic Techniques
A combination of spectroscopic methods is essential for the unambiguous identification and structural confirmation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Scientific Principles:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. It is expected to produce a prominent protonated molecular ion [M+H]+.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.
Expected Fragmentation: The fragmentation of quinoline derivatives in MS can be complex. Key fragmentation pathways may involve the loss of the ethyl group, the carboxyl group, and cleavage of the benzyloxy group.[1][2][3]
Protocol for LC-MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Utilize the HPLC conditions described in section 1.3.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
Data Interpretation:
| Ion | Expected m/z | Interpretation |
| [M+H]+ | 336.1230 | Protonated molecular ion |
| [M-C2H4]+ | 308.0917 | Loss of ethylene from the ethyl ester |
| [M-OC2H5]+ | 290.0812 | Loss of the ethoxy group |
| [M-C7H7]+ | 244.0655 | Loss of the benzyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms (¹H and ¹³C).
Scientific Principles: The chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) signals provide a complete picture of the molecular structure.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for unambiguous assignments.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | triplet | 3H | -CH₂CH ₃ |
| ~4.3 | quartet | 2H | -CH ₂CH₃ |
| ~5.2 | singlet | 2H | -OCH ₂Ph |
| ~7.1-7.5 | multiplet | 7H | Aromatic protons (benzyl and quinoline) |
| ~8.0 | doublet | 1H | Quinoline H-5 or H-8 |
| ~8.5 | singlet | 1H | Quinoline H-2 |
| ~12.0 | broad singlet | 1H | -OH |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Scientific Principles: Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxy group) |
| ~3050 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1620, 1580, 1490 | C=C stretch (aromatic and quinoline rings) |
| ~1250 | C-O stretch (ether and ester) |
Overall Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization of this compound.
Caption: A comprehensive analytical workflow for the characterization of the target compound.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and structural integrity, which are critical aspects in the fields of chemical research and drug development. Adherence to these protocols will enable researchers and scientists to generate reliable and reproducible analytical data.
References
-
Škorić, I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 849-858. Available at: [Link]
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339. Available at: [Link]
-
Al-Ostath, A., et al. (2019). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 9(12), 060-067. Available at: [Link]
Sources
Mastering the Purification of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Critical Role of Purity in Drug Discovery
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a key heterocyclic scaffold, frequently utilized in the synthesis of bioactive molecules and potential therapeutic agents. The quinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous pharmaceuticals. The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the purification of this compound, grounded in established chemical principles and practical laboratory experience.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the Gould-Jacobs reaction.[1][2][3] This thermal cyclization process, while elegant, can lead to a predictable set of impurities that must be addressed.
The synthesis typically proceeds in two stages:
-
Condensation: 3-(benzyloxy)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is heated at high temperatures (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the desired quinoline product.[4]
Based on this pathway, the primary impurities to consider are:
-
Unreacted Starting Materials: Residual 3-(benzyloxy)aniline and diethyl ethoxymethylenemalonate.
-
Intermediate: The uncyclized diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate.
-
By-products of Thermal Degradation: High-temperature reactions can generate a variety of colored, often tarry, by-products.
The physicochemical properties of the target compound and its likely impurities are crucial for designing an effective purification strategy.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity | Likely Elution Order (Normal Phase) |
| This compound | C19H17NO4 | 323.34 | Moderately Polar | - |
| 3-(benzyloxy)aniline | C13H13NO | 199.25 | Less Polar | First |
| Diethyl ethoxymethylenemalonate (DEEM) | C10H16O5 | 216.23 | Less Polar | First |
| Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate | C22H25NO5 | 399.44 | Moderately Polar | Close to Product |
Purification Strategy Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
Sources
Application Notes and Protocols: Electrophilic Reactions of Ethyl 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxyquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The strategic functionalization of this quinoline system allows for the fine-tuning of its pharmacological properties. Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of a diverse range of derivatives. The benzyloxy group at the C-7 position not only influences the molecule's biological activity but also directs the regioselectivity of electrophilic substitution reactions. This guide provides a detailed exploration of the reactivity of this scaffold with various electrophiles, offering insights into reaction mechanisms and practical, step-by-step protocols for key transformations.
Understanding the Reactivity of the Quinoline Core
The quinoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution reactions, the benzene ring is generally more reactive than the pyridine ring.[2][3] The directing effects of the substituents on the this compound molecule play a crucial role in determining the position of electrophilic attack.
-
-OH group at C-4: The hydroxyl group is a strong activating group and an ortho, para-director. However, in the 4-hydroxyquinoline system, it primarily enhances the nucleophilicity of the benzene ring.
-
-COOEt group at C-3: The ethyl carboxylate group is a deactivating group and a meta-director.
-
-OBn group at C-7: The benzyloxy group is a strong activating group and an ortho, para-director.
Considering the combined influence of these groups, the most probable sites for electrophilic attack on the benzene ring are the C-5 and C-8 positions, which are ortho and para to the activating benzyloxy group. The C-6 position is also a possibility, being ortho to the benzyloxy group. The precise regioselectivity will depend on the specific electrophile and the reaction conditions employed.
Key Electrophilic Substitution Reactions and Protocols
This section details common electrophilic substitution reactions that can be performed on this compound, providing both mechanistic insights and detailed experimental protocols.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[4][5] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the aromatic ring. For the title compound, formylation is expected to occur at the C-8 position, which is activated by the 7-benzyloxy group.
Reaction Mechanism Workflow:
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Synthesis of Ethyl 8-formyl-7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[6]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 8-formyl-7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.
Quantitative Data Summary (Hypothetical):
| Electrophile | Reagents | Solvent | Temp. (°C) | Time (h) | Position of Substitution | Yield (%) |
| Formyl | POCl₃, DMF | DCM | 40-50 | 2-4 | C-8 | 75-85 |
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine.[7][8][9] In the case of this compound, the active hydrogen is on the quinoline ring, and the reaction leads to the introduction of an aminomethyl group. The most likely position for the Mannich reaction is the C-8 position, activated by the adjacent benzyloxy group.
Reaction Mechanism Workflow:
Caption: Mannich reaction workflow.
Experimental Protocol: Synthesis of Ethyl 8-(dimethylaminomethyl)-7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
This protocol is based on general procedures for the Mannich reaction on hydroxyquinolines.[1][9]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add formaldehyde (1.2 eq) followed by the dropwise addition of dimethylamine (1.2 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Electrophile | Reagents | Solvent | Temp. (°C) | Time (h) | Position of Substitution | Yield (%) |
| Aminomethyl | HCHO, (CH₃)₂NH | Ethanol | RT | 12-24 | C-8 | 60-70 |
Halogenation (Bromination)
Halogenation of the quinoline ring can be achieved using various halogenating agents. For the bromination of the activated benzene ring of this compound, N-bromosuccinimide (NBS) is a suitable reagent. The reaction is expected to proceed at the C-8 position.
Experimental Protocol: Synthesis of Ethyl 8-bromo-7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from procedures for the bromination of activated aromatic rings.[2][10]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Addition of Reagent: Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ethyl 8-bromo-7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.
Quantitative Data Summary (Hypothetical):
| Electrophile | Reagents | Solvent | Temp. (°C) | Time (h) | Position of Substitution | Yield (%) |
| Bromo | NBS | Acetonitrile | RT | 4-6 | C-8 | 80-90 |
Nitration
Nitration of the quinoline ring requires careful control of reaction conditions to avoid side reactions. A mixture of nitric acid and sulfuric acid is a common nitrating agent. For the title compound, nitration is anticipated to occur at the C-8 position.
Experimental Protocol: Synthesis of Ethyl 7-(benzyloxy)-4-hydroxy-8-nitroquinoline-3-carboxylate
This protocol is based on general nitration procedures for aromatic compounds.[11][12]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary (Hypothetical):
| Electrophile | Reagents | Solvent | Temp. (°C) | Time (h) | Position of Substitution | Yield (%) |
| Nitro | HNO₃, H₂SO₄ | - | 0-5 | 1-2 | C-8 | 65-75 |
Conclusion
This compound is a valuable scaffold that undergoes a variety of electrophilic substitution reactions, primarily at the C-8 position, due to the directing effect of the 7-benzyloxy group. The protocols provided herein for Vilsmeier-Haack formylation, Mannich reaction, bromination, and nitration offer a practical guide for the synthesis of novel derivatives. These functionalized quinolones can serve as key intermediates in the development of new therapeutic agents. Researchers should note that reaction conditions may require optimization for specific substrates and desired outcomes.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
Mannich reaction – Knowledge and References. Taylor & Francis Online. [Link]
-
Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685. PubChem. [Link]
-
Direct C–H Functionalization of Quinones with Boronic Acids. PMC. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Mannich Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. PubMed. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
. Royal Society of Chemistry. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. PrepChem.com. [Link]
-
Rh-catalyzed C8 sulfonamidation of quinoline N-oxides with NFSI. ResearchGate. [Link]
-
Directed C8-H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C-H/C-C activation | Request PDF. ResearchGate. [Link]
-
4-HYDROXY-2-QUINOLONES. 220. BROMINATION OF ETHYL 7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-ij. National University of Pharmacy. [Link]
-
Development of 8-benzyloxy-substituted quinoline ethers and evaluation of their antimicrobial activities | Request PDF. ResearchGate. [Link]
-
Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
- Process for the hydrolysis of quinolone carboxylic esters.
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. [Link]Pechmann_Condensation_Using_Eco-Friendly_Medias/figures?lo=1)
Sources
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. growingscience.com [growingscience.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mannich Reaction [organic-chemistry.org]
- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may be encountering challenges, particularly with reaction yield. Our goal is to provide a comprehensive, experience-driven resource that not only offers solutions but also explains the underlying chemical principles to empower your research.
The synthesis of this quinoline derivative is most commonly achieved via the Gould-Jacobs reaction , a robust and well-established method for creating the 4-hydroxyquinoline core.[1][2][3] This process typically involves two key stages:
-
Condensation: An aromatic amine, in this case, 3-(benzyloxy)aniline, is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
-
Thermal Cyclization: The intermediate is heated at high temperatures in a high-boiling solvent, which induces an intramolecular cyclization to form the final quinoline ring system.[1][2]
While the Gould-Jacobs reaction is reliable, achieving a high yield requires careful attention to detail. This guide is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this synthesis?
A1: While literature yields can vary, a successful Gould-Jacobs synthesis for this type of compound should realistically yield between 60% and 85%. Yields below 50% often indicate a suboptimal reaction setup, reagent issue, or incomplete reaction, necessitating troubleshooting. It's important to note that literature-reported yields are often the result of extensive optimization and may not be immediately reproducible without careful attention to the specific reported conditions.[4]
Q2: What are the most critical steps affecting the final yield?
A2: The two most critical phases are the purity of the starting materials and the thermal cyclization step.
-
Starting Material Purity: The quality of the 3-(benzyloxy)aniline and diethyl ethoxymethylenemalonate (DEEM) is paramount. Impurities in the aniline can lead to side products, while aged or hydrolyzed DEEM is a primary cause of low conversion in the initial condensation step.
-
Thermal Cyclization: This step is highly sensitive to temperature.[2] Insufficient heat will result in incomplete cyclization, leaving you with the enamine intermediate. Conversely, excessive heat can cause decomposition and charring of both the intermediate and the product, leading to a significant drop in yield and a difficult purification process.
Q3: How can I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both stages of the reaction.
-
Step 1 (Condensation): Spot the reaction mixture against your starting aniline. The reaction is complete when the aniline spot has been completely consumed and a new, higher-Rf spot corresponding to the enamine intermediate is dominant.
-
Step 2 (Cyclization): Spot the reaction mixture against the enamine intermediate (isolated from a small aliquot of the Step 1 reaction). This reaction is complete when the intermediate spot has disappeared, and a new, lower-Rf spot for the final quinoline product is present. The final product is typically fluorescent under UV light.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed to help you pinpoint the source of low yield by breaking down the synthesis into its core components.
Problem Area 1: Starting Materials and Reagents
Issue: My reaction is sluggish or fails to initiate. TLC shows mostly unreacted 3-(benzyloxy)aniline.
-
Potential Cause 1: Poor Quality Diethyl Ethoxymethylenemalonate (DEEM).
-
Expertise & Experience: DEEM is susceptible to hydrolysis, especially if it's old or has been exposed to atmospheric moisture.[5] The hydrolysis product, diethyl malonate, will not react with the aniline.
-
Troubleshooting Protocol:
-
Always use a fresh bottle of DEEM or distill older material under vacuum before use.
-
Store DEEM under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is sealed tightly.
-
Consider the source; high-purity DEEM (>98%) is recommended for reproducible results.[6]
-
-
-
Potential Cause 2: Impure 3-(benzyloxy)aniline.
-
Expertise & Experience: The starting aniline must be pure. Oxidative impurities can impart a dark color and may interfere with the initial condensation. Residual reagents from its synthesis can also cause side reactions.
-
Troubleshooting Protocol:
-
Assess the purity of your aniline by NMR or melting point.
-
If it is discolored (i.e., dark brown or black), consider recrystallizing it or purifying it by column chromatography before use.
-
-
Problem Area 2: The Thermal Cyclization Step
Issue: The yield after cyclization is very low, and the reaction mixture turned dark brown or black.
-
Potential Cause: The cyclization temperature was too high or the reaction was heated for too long.
-
Expertise & Experience: This is the most common failure mode in the Gould-Jacobs reaction.[2] The high temperatures required for the 6-electron cyclization are often close to the decomposition temperature of the product and intermediate.[1] Charring indicates thermal decomposition.
-
Troubleshooting Protocol:
-
Temperature Control is Key: Use a high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or simply diphenyl ether as the reaction medium.[7][8] This allows for precise and uniform temperature control.
-
Find the Sweet Spot: The optimal temperature for cyclization is typically between 240-260 °C. Start on the lower end of this range (e.g., 250 °C) and monitor the reaction by TLC every 15-20 minutes.
-
Avoid Overheating: Do not simply set a hot plate to a high temperature. Use a sand bath or a heating mantle with a thermocouple controller to maintain a stable internal reaction temperature.
-
Minimize Reaction Time: Once TLC indicates the consumption of the intermediate, cool the reaction promptly. Prolonged heating, even at the correct temperature, can lead to degradation.
-
-
Issue: After the heating step, I mostly isolated the uncyclized enamine intermediate.
-
Potential Cause: The cyclization temperature was too low or the reaction time was too short.
-
Expertise & Experience: The intramolecular cyclization has a significant activation energy barrier that must be overcome. If the temperature is not high enough, the reaction will proceed very slowly or not at all.
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure your thermometer or thermocouple is calibrated and accurately measuring the internal temperature of the reaction mixture.
-
Increase Temperature Incrementally: If the reaction is clean but incomplete after 30-45 minutes, increase the temperature by 5-10 °C and continue to monitor by TLC.
-
Ensure Efficient Heat Transfer: Use a suitable reaction vessel and ensure good stirring to maintain a uniform temperature throughout the mixture.
-
-
| Parameter | Recommended Condition | Rationale |
| Cyclization Solvent | Dowtherm A, Diphenyl Ether | High boiling point (257 °C), thermally stable, allows for precise temperature control. |
| Reaction Temperature | 250-260 °C | Optimal range to provide sufficient activation energy without causing significant thermal decomposition. |
| Monitoring | TLC (e.g., 1:1 Hexane:EtOAc) | Allows for real-time tracking of the disappearance of the intermediate. |
| Heating Method | Heating Mantle or Sand Bath | Provides uniform and controllable heating, preventing localized overheating. |
Problem Area 3: Workup and Purification
Issue: The crude product is an oil or fails to crystallize.
-
Potential Cause 1: Residual high-boiling solvent (e.g., Dowtherm A).
-
Expertise & Experience: High-boiling solvents are difficult to remove under standard rotary evaporation and can keep the product solubilized.
-
Troubleshooting Protocol:
-
After cooling the reaction, dilute the mixture with a large volume of a non-polar solvent like hexanes or toluene.
-
The desired product, which is more polar, should precipitate out as a solid.
-
Filter the solid and wash it thoroughly with more hexanes to remove the residual solvent.
-
-
-
Potential Cause 2: Presence of impurities.
-
Expertise & Experience: Impurities from side reactions or decomposition can act as crystallization inhibitors.
-
Troubleshooting Protocol:
-
If direct precipitation fails, remove the solvent under high vacuum (using a Kugelrohr apparatus if available) to remove the bulk of the Dowtherm A.
-
Purify the resulting crude residue by column chromatography on silica gel.[9][10]
-
The purified product can then be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
-
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in this synthesis.
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Organic Reactions Wiki. Gould-Jacobs Reaction. Available at: [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
-
Kyushu Institute of Technology. STUDIES ON THE SYNTHESIS OF QUINOLINE. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Available at: [Link]
-
National Institutes of Health. Diethyl (ethoxymethylene)malonate. Available at: [Link]
-
Mol-Instincts. Synthesis of ethyl 8-benzyloxy-6,7-difluoro-4-hydroxy-3-quinolinecarboxylate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
Mansoura University. Synthesis of Quinoline and derivatives. Available at: [Link]
-
Reddit. What are some common causes of low reaction yields?. Available at: [Link]
-
National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of CAS 87-13-8: Diethyl Ethoxymethylenemalonate in Chemical Manufacturing. Available at: [Link]
-
National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
PubChemLite. Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). Available at: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. reddit.com [reddit.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nbinno.com [nbinno.com]
- 7. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Purification of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this quinoline derivative. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of obtaining this compound in high purity.
Understanding the Chemistry: The Gould-Jacobs Reaction and Potential Impurities
This compound is commonly synthesized via the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[1] Understanding this synthetic route is crucial for anticipating potential impurities that may complicate purification.
Key Reaction Steps:
-
Condensation: 3-(benzyloxy)aniline reacts with diethyl ethoxymethylenemalonate to form an intermediate, diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate.
-
Cyclization: The intermediate undergoes thermal cyclization to yield the final product, this compound.
A thorough understanding of this process allows us to predict the most likely impurities you will encounter:
-
Unreacted Starting Materials:
-
3-(benzyloxy)aniline
-
Diethyl ethoxymethylenemalonate
-
-
Intermediate:
-
Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate
-
-
Side-Products:
This guide will provide strategies to effectively remove these impurities and address other common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil/gum. How should I proceed with purification?
A1: "Oiling out" is a common issue, especially when impurities are present that depress the melting point of the product.[5] Before attempting column chromatography, it is advisable to try and solidify the material. This can often be achieved by trituration. Add a non-polar solvent in which the product is expected to be poorly soluble, such as hexanes or diethyl ether, and stir or sonicate the mixture. This can help to wash away highly soluble, non-polar impurities and may induce crystallization of your product.
Q2: I am seeing significant streaking of my product on the TLC plate. What is causing this?
A2: Streaking, or tailing, on a silica gel TLC plate is a common problem with quinoline derivatives.[6] This is often due to the basic nature of the quinoline nitrogen interacting strongly with the acidic silanol groups on the silica gel surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to your TLC mobile phase.[6] This will help to neutralize the acidic sites on the silica and result in more defined spots.
Q3: How can I visualize my compound on a TLC plate?
A3: this compound is a conjugated aromatic system and should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[7][8] If the concentration is low, or for certain impurities, you may need to use a chemical stain. A potassium permanganate stain can be effective for visualizing compounds that are susceptible to oxidation.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound. However, several challenges can arise.
Issue 1: Poor Separation of the Product from Impurities
If you are struggling to achieve good separation between your product and impurities, consider the following strategies:
-
Optimize the Solvent System: The choice of eluent is critical. Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.[9]
-
Pro-Tip: Aim for an Rf value of 0.2-0.3 for your product on the TLC plate to ensure good separation on the column.[3]
-
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with different polarities.
-
Consider an Alternative Stationary Phase: If you suspect your compound is degrading on the acidic silica gel, you can use a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[6]
Issue 2: The Compound is Not Eluting from the Column
If your product is sticking to the column and not eluting, even with a highly polar solvent system, it may be due to strong interactions with the stationary phase.
-
Increase Solvent Polarity Drastically: Try a more polar solvent system, such as dichloromethane/methanol.
-
Add a Modifier to the Mobile Phase: For basic compounds like quinolines, adding a small amount of a basic modifier like triethylamine to the eluent can help to disrupt the interactions with the silica gel and facilitate elution.[6]
Workflow for Optimizing Column Chromatography
Caption: A decision-making workflow for optimizing column chromatography.
Troubleshooting Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.
Issue 1: Difficulty Finding a Suitable Recrystallization Solvent
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[5]
-
Solvent Screening: Perform a small-scale solvent screening to identify a suitable solvent or solvent pair. Test a range of solvents with varying polarities, such as ethanol, methanol, acetone, ethyl acetate, and toluene.[5]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A common combination for quinoline derivatives is ethanol-water or methanol-acetone.[5]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
As mentioned in the FAQs, "oiling out" is a common problem. Here are some solutions specifically for recrystallization:
-
Slow Cooling: Allow the hot solution to cool to room temperature slowly and undisturbed. Rapid cooling can favor the formation of an oil over crystals.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[5]
Issue 3: Low Recovery of Crystalline Product
If you are obtaining a low yield of crystals, it could be due to several factors:
-
Using Too Much Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Compound is Too Soluble in the Cold Solvent: If your compound has significant solubility in the solvent even at low temperatures, you will lose a portion of it in the mother liquor. Consider a different solvent or cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
Recrystallization Troubleshooting Flowchart
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily based on the Gould-Jacobs reaction, is a robust method, but like any chemical transformation, it requires careful optimization to achieve high yields and purity.[1][2] This document provides field-proven insights to help you navigate the common challenges encountered during this synthesis.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Potential Cause 1: Incomplete Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)
The initial step of the Gould-Jacobs reaction is the condensation of the aniline derivative with DEEM to form an intermediate, diethyl anilinomethylenemalonate.[2][3] Incomplete formation of this intermediate will directly lead to a low overall yield.
Solutions:
-
Temperature and Reaction Time: Ensure the condensation is carried out at a suitable temperature, typically between 100-125°C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Reagent Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion.
-
Microwave Irradiation: For a more rapid and efficient condensation, consider using microwave irradiation. This technique can significantly reduce the reaction time to as little as 7 minutes with comparable yields to conventional heating.[3][5]
Potential Cause 2: Inefficient Thermal Cyclization
The second stage of the Gould-Jacobs reaction, the intramolecular cyclization, requires high temperatures to proceed efficiently.[1][6] Insufficient heat will result in the isolation of the uncyclized intermediate.
Solutions:
-
High-Boiling Point Solvents: The cyclization is typically performed in a high-boiling solvent such as Dowtherm A or diphenyl ether, with temperatures reaching 250-300°C.[1][4] Ensure your experimental setup can safely achieve and maintain these temperatures.
-
Temperature and Time Optimization: A careful balance between temperature and reaction time is crucial. While higher temperatures accelerate the cyclization, prolonged heating can lead to product degradation.[1] It is recommended to perform small-scale experiments to determine the optimal conditions for your specific substrate.
-
Use of Catalysts: The use of Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid) can facilitate the cyclization under milder conditions, often leading to quantitative yields.[3]
Problem 2: Formation of Impurities and Side Products
Potential Cause 1: Decarboxylation of the Product
At the high temperatures required for cyclization, the desired product can undergo decarboxylation, leading to the formation of 7-(benzyloxy)-4-hydroxyquinoline.
Solutions:
-
Minimize Reaction Time: Once the cyclization is complete (as determined by TLC), cool the reaction mixture promptly to prevent prolonged exposure to high temperatures.
-
Optimize Temperature: As mentioned previously, finding the lowest effective temperature for cyclization can minimize this side reaction.
Potential Cause 2: Formation of Bisquinoline Derivatives
Under certain conditions, side reactions can lead to the formation of bisquinoline derivatives, which can be difficult to separate from the desired product.[7]
Solutions:
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants can help minimize the formation of these byproducts.
-
Purification: If bisquinolines are formed, careful column chromatography is typically required for their removal.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause 1: Product Precipitation and Filtration Issues
The product, this compound, is often a solid that precipitates from the reaction mixture upon cooling.
Solutions:
-
Solvent Selection for Washing: After filtration, wash the crude product with a cold, non-polar solvent like hexane or diethyl ether to remove residual high-boiling solvent and unreacted starting materials.[4]
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) can be employed to obtain a highly pure product.
Potential Cause 2: Tarry Residue Formation
The high temperatures of the cyclization step can sometimes lead to the formation of tarry byproducts, complicating the isolation of the desired compound.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction to avoid overheating or unnecessarily long reaction times.
-
Purification Strategy: If a significant amount of tar is formed, it may be necessary to first dissolve the crude mixture in a suitable solvent and filter off the insoluble tar before proceeding with further purification steps like column chromatography or recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction for the synthesis of this compound?
A1: The Gould-Jacobs reaction proceeds in two main steps.[2] The first is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 3-(benzyloxy)aniline. This is followed by an intramolecular thermal cyclization, which is a 6-electron electrocyclic reaction, to form the quinoline ring. The resulting product exists in equilibrium between its 4-hydroxy and 4-oxo tautomeric forms.[2]
Caption: Mechanism of the Gould-Jacobs Reaction.
Q2: Are there alternative methods to the Gould-Jacobs reaction for synthesizing quinolines?
A2: Yes, several other named reactions can be used to synthesize the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach syntheses.[8] However, the Gould-Jacobs reaction is particularly well-suited for the synthesis of 4-hydroxyquinoline derivatives.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: The high temperatures involved in the cyclization step pose a significant safety risk. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. High-boiling solvents like Dowtherm A and diphenyl ether can be flammable and have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the condensation and cyclization steps. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediate, and product. The spots can be visualized under UV light.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(benzyloxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture at 110-120°C for 2-3 hours.
-
Monitor the reaction by TLC until the aniline spot is no longer visible.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl (3-(benzyloxy)anilino)methylenemalonate, may solidify upon cooling.
Step 2: Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 250-260°C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC for the formation of the product and disappearance of the intermediate.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a solid.
Step 3: Isolation and Purification
-
Dilute the cooled reaction mixture with hexane or diethyl ether and stir for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold hexane or diethyl ether to remove any residual high-boiling solvent.
-
Dry the solid under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
Caption: Workflow for the Synthesis of this compound.
IV. Data Summary
| Parameter | Condition | Expected Outcome | Reference |
| Condensation Temperature | 100-125°C | Complete formation of the anilinomethylenemalonate intermediate. | [4] |
| Cyclization Temperature | 250-300°C | Efficient formation of the quinoline ring. | [1] |
| Microwave Condensation | 170°C, 7 min | Rapid formation of the intermediate with good yield. | [3] |
| Cyclization Catalyst | Eaton's Reagent | Milder reaction conditions and potentially higher yields. | [3] |
V. References
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Valdez, J., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2828.
-
Stankova, I. G., & Atanasova, M. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Pharmaceuticals, 13(10), 282.
-
Khan, M. A., Athar, M. M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1337-1340.
-
Kovács, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Gould-Jacobs reaction for this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of frequent side products. Our goal is to equip you with the expertise to optimize your reaction outcomes and streamline your purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is low, and I'm isolating a significant amount of a viscous, non-polar oil. What is it?
Answer: This is a very common issue. The oily byproduct is likely the uncyclized intermediate, Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate .
-
Causality: The synthesis of this compound is based on the Gould-Jacobs reaction.[1][2][3] This process involves two key steps:
-
Condensation: 3-(benzyloxy)aniline reacts with diethyl 2-(ethoxymethylene)malonate (EMME) to form the enamine intermediate.[1][4] This step is typically fast and occurs at lower temperatures.
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular electrocyclization at high temperatures (typically >240 °C) to form the desired quinoline ring system.[5][6]
If the cyclization temperature is too low or the heating duration is insufficient, the reaction will stall at the intermediate stage. This intermediate has a much lower melting point and higher solubility in organic solvents than the final product, hence its oily appearance.
-
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure your high-temperature heating medium (e.g., Dowtherm A, diphenyl ether, or a sand bath) is reaching and maintaining the target temperature, typically between 250-260 °C. Use a calibrated thermometer placed directly in the heating medium.
-
Increase Reaction Time: If the temperature is correct, consider extending the heating time. Monitor the reaction progress by TLC (Thin-Layer Chromatography). The intermediate will have a different Rf value than the final product.
-
Re-subject the Intermediate: If you have already isolated the intermediate, you do not need to discard it. It can be re-subjected to the high-temperature reaction conditions to drive the cyclization to completion.
-
Question 2: I've observed a second quinoline-like product in my crude NMR/LC-MS that I can't identify. Could it be an isomer?
Answer: Yes, it is highly probable that you have formed the isomeric side product, Ethyl 5-(benzyloxy)-4-hydroxyquinoline-3-carboxylate .
-
Causality: The Gould-Jacobs cyclization is an electrophilic-type aromatic substitution on the aniline ring.[1] With your starting material, 3-(benzyloxy)aniline, the amino group directs the cyclization to the ortho positions (C2 and C6).
-
Desired Path (C6-Cyclization): Cyclization at the C6 position (para to the benzyloxy group) is sterically unhindered and leads to the desired 7-(benzyloxy) product.
-
Side Path (C2-Cyclization): Cyclization can also occur at the C2 position (ortho to the benzyloxy group). While the bulky benzyloxy group provides some steric hindrance, this pathway is still electronically favorable and leads to the 5-(benzyloxy) isomer.[6] The ratio of these isomers is highly dependent on the reaction temperature and solvent.
-
-
Troubleshooting & Mitigation:
-
Temperature Control: High temperatures can sometimes overcome the kinetic barrier for the sterically hindered C2 cyclization. While high heat is necessary, excessively high temperatures (>270 °C) might favor the formation of the thermodynamic, but undesired, isomer. Careful temperature control is key.[4]
-
Solvent Choice: The polarity and boiling point of the solvent can influence the transition state of the cyclization, thereby affecting the isomeric ratio. Diphenyl ether is a common and effective solvent for this reaction.
-
Purification: These isomers are often difficult to separate. Careful column chromatography using a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes or DCM/methanol) is typically required. Multiple columns may be necessary to achieve high purity.
-
-
Visualizing the Competing Pathways:
Caption: Competing cyclization pathways in the Gould-Jacobs reaction.
Question 3: My final product has a slightly lower molecular weight than expected, and I see signals for a phenol in the NMR. What happened?
Answer: This indicates the loss of the benzyl protecting group, resulting in the formation of Ethyl 7-hydroxy-4-hydroxyquinoline-3-carboxylate .
-
Causality: The benzyl ether linkage, while generally robust, can be cleaved under certain conditions.
-
Thermal Decomposition: The high temperatures required for the Gould-Jacobs cyclization can sometimes be sufficient to cause thermal debenzylation, although this is less common.[6]
-
Acidic/Basic Conditions: More frequently, debenzylation occurs if trace amounts of acid or base are present at high temperatures. The source could be acidic impurities in the starting materials or solvents. Certain methods for removing benzyl groups employ strong acids or Lewis acids.[7] While reaction conditions are not explicitly acidic, thermal decomposition of solvents or reagents could generate acidic species.
-
Hydrogenolysis: If you are using any catalytic hydrogenation steps for purification or subsequent reactions, the benzyl group is highly susceptible to cleavage by catalysts like Palladium on carbon (Pd/C) in the presence of hydrogen.[8]
-
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure your 3-(benzyloxy)aniline and solvent (e.g., diphenyl ether) are of high purity and free from acidic contaminants.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that might generate acidic byproducts.
-
Avoid Catalytic Hydrogenation: If the benzyl group needs to be retained for subsequent steps, avoid purification or reaction conditions that involve catalytic hydrogenation.
-
Question 4: My reaction mixture turned very dark, and purification is difficult due to multiple colored impurities. What causes this decomposition?
Answer: Significant darkening and the formation of multiple byproducts often point to thermal decomposition and polymerization, especially of the starting materials.
-
Causality:
-
Enamine Polymerization: Enamines, the key intermediates in this reaction, are electron-rich and can be prone to polymerization or other cycloaddition reactions at high temperatures if not efficiently converted to the quinoline product.[9][10]
-
Starting Material Decomposition: Diethyl 2-(ethoxymethylene)malonate (EMME) can undergo self-condensation or decomposition at temperatures exceeding 250 °C for prolonged periods.[11] Similarly, anilines can oxidize and polymerize, especially if the reaction is not maintained under an inert atmosphere.
-
-
Troubleshooting & Mitigation:
-
Optimize Heating Profile: Instead of prolonged heating at a single temperature, consider a two-stage heating profile.
-
Stage 1 (Intermediate Formation): Heat the mixture of 3-(benzyloxy)aniline and EMME at a lower temperature (e.g., 120-140 °C) for 1-2 hours to ensure complete formation of the enamine intermediate.
-
Stage 2 (Cyclization): Rapidly heat the reaction mixture to the target cyclization temperature (250-260 °C) and hold for the minimum time necessary to achieve high conversion, as determined by TLC monitoring.
-
-
Use of a High-Boiling Solvent: Using a solvent like Dowtherm A or diphenyl ether helps to ensure even heat distribution and can prevent localized overheating ("hot spots") which often initiate decomposition.
-
Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere is crucial to prevent oxidative degradation of the aniline starting material.
-
-
Experimental Workflow Diagram:
Caption: Optimized workflow for the Gould-Jacobs synthesis.
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Reason for Formation | Suggested Solution |
| Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate | C₆H₅CH₂OC₆H₄NHCH=C(CO₂Et)₂ | Incomplete thermal cyclization (temperature too low or time too short).[4] | Ensure reaction temperature is >250 °C; increase reaction time; re-heat the isolated intermediate. |
| Ethyl 5-(benzyloxy)-4-hydroxyquinoline-3-carboxylate | Isomer of the desired product | Alternative C2-cyclization on the aniline ring.[6] | Precise temperature control; separation by careful column chromatography. |
| Ethyl 7-hydroxy-4-hydroxyquinoline-3-carboxylate | Product with benzyl group removed | Thermal or trace acid-catalyzed debenzylation at high temperatures.[7] | Use high-purity reagents; maintain an inert atmosphere. |
| Polymeric/Tarry Materials | High molecular weight, complex mixtures | Thermal decomposition and/or polymerization of starting materials or intermediate. | Use a two-stage heating profile; ensure inert atmosphere; use a high-boiling solvent. |
References
-
Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
-
Gould–Jacobs-Reaktion - ResearchGate. ResearchGate. [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]
-
Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal - ResearchGate. ResearchGate. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]
-
The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Royal Society of Chemistry. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. MDPI. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. National Institutes of Health. [Link]
-
Gould-Jacobs Reaction. Merck Index. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
-
Enamines - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
(PDF) Cycloaddition Reactions of Enamines - ResearchGate. ResearchGate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. ablelab.eu [ablelab.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Technical Support Center: A Researcher's Guide to Improving the Purity of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Welcome to the dedicated technical support center for the synthesis and purification of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable quinoline derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve the highest possible purity for your compound.
I. Understanding the Synthesis: The Gould-Jacobs Reaction
The synthesis of this compound typically proceeds via the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. Understanding the mechanism is crucial for diagnosing and mitigating the formation of impurities.
The reaction progresses in two key stages:
-
Condensation: The aromatic amine (3-(benzyloxy)aniline) displaces the ethoxy group of DEEM to form an intermediate, diethyl (3-(benzyloxy)anilino)methylenemalonate.
-
Thermal Cyclization: At elevated temperatures, this intermediate undergoes an intramolecular cyclization to form the quinoline ring system.[1]
dot digraph "Gould_Jacobs_Reaction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"3-(Benzyloxy)aniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DEEM" [label="Diethyl\nethoxymethylenemalonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Diethyl (3-(benzyloxy)anilino)methylenemalonate"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"3-(Benzyloxy)aniline" -> "Intermediate" [label="Condensation"]; "DEEM" -> "Intermediate"; "Intermediate" -> "Product" [label="Thermal Cyclization\n(High Temperature)"]; } caption { label = "Figure 1: The Gould-Jacobs reaction pathway for the synthesis of the target compound."; fontsize = 10; }
II. Troubleshooting Guide: Common Purity Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: The final product is a brownish or yellowish amorphous solid, not the expected off-white crystalline material.
-
Potential Cause A: Presence of Tarry Byproducts from Cyclization. The high temperatures required for the Gould-Jacobs cyclization can sometimes lead to the formation of polymeric or tarry impurities.[4]
-
Solution:
-
Optimize Cyclization Temperature: Carefully control the temperature during the cyclization step. While a high temperature is necessary, excessive heat can promote side reactions. Experiment with slightly lower temperatures or shorter reaction times.
-
Purification Strategy: These tarry byproducts are often less soluble than the desired product. Attempting a preliminary purification by trituration with a solvent in which the product is sparingly soluble (e.g., cold ethyl acetate or diethyl ether) can help remove a significant portion of these impurities.
-
-
-
Potential Cause B: Residual Starting Materials or Intermediates. Incomplete reaction can leave unreacted 3-(benzyloxy)aniline or the diethyl (3-(benzyloxy)anilino)methylenemalonate intermediate in your crude product.
-
Solution:
-
Monitor Reaction Progress with TLC: Regularly monitor the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase to start with is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product, being more polar, should have a lower Rf value than the starting materials. The reaction is complete when the starting material spots are no longer visible.[5][6]
-
Column Chromatography: If starting materials persist, column chromatography is the most effective method for their removal.
-
-
Issue 2: TLC analysis of the purified product shows tailing or streaking.
-
Potential Cause: Interaction with Acidic Silica Gel. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.[5]
-
Solution:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, into your TLC and column chromatography eluent. This will neutralize the acidic sites on the silica and lead to sharper spots and better separation.[5]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for column chromatography.
-
-
Issue 3: The NMR spectrum of the product shows unexpected signals, suggesting the presence of impurities.
-
Potential Cause A: Debenzylation. The benzyloxy protecting group can be susceptible to cleavage under certain conditions, leading to the formation of Ethyl 7-hydroxy-4-hydroxyquinoline-3-carboxylate. This can occur in the presence of acid or during catalytic hydrogenation if those methods are used for other transformations.
-
Solution:
-
Avoid Harsh Acidic Conditions: During workup, use weak bases like sodium bicarbonate for neutralization instead of strong acids.[7]
-
Mindful Purification: If using catalytic hydrogenation for other purposes is unavoidable, be aware of the potential for debenzylation. Monitor the reaction carefully by TLC to detect the more polar hydroxy-debenzylated product.
-
-
-
Potential Cause B: Hydrolysis of the Ethyl Ester. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the workup involves strong basic conditions or prolonged exposure to moisture at high temperatures.[8][9]
-
Solution:
-
Mild Workup Conditions: Use a weak inorganic base like saturated sodium bicarbonate solution for washing and neutralization. Avoid using strong bases like sodium hydroxide if the goal is to isolate the ester.[7][8]
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before solvent evaporation to remove all traces of water.[7]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A good starting point for recrystallization is to screen solvents where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11] For an aromatic ester like the target molecule, consider the following single or mixed solvent systems:
-
Ethanol
-
Ethyl Acetate/Hexane
-
Acetone/Hexane
-
Toluene
A rule of thumb is that solvents with similar functional groups to the compound of interest can be good solubilizers.[12]
Q2: How can I visualize the spots on my TLC plate if they are not UV active?
While quinoline derivatives are often UV active due to their aromatic nature,[5] you can use a variety of staining agents for visualization if needed:
-
Iodine Chamber: A simple and generally effective method for many organic compounds.[5]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.
-
Vanillin Stain: A good general-purpose stain that can produce a range of colors for different functional groups.
Q3: My column chromatography separation is poor. What can I do to improve it?
-
Optimize the Solvent System: Aim for an Rf value of around 0.2-0.3 for your target compound in the chosen eluent for good separation on a column.[13]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities and then your product, followed by more polar impurities.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks to allow for even solvent flow.[14][15][16]
-
Sample Loading: Use the "dry loading" method if your compound is not very soluble in the initial eluent. This involves adsorbing your crude product onto a small amount of silica gel before loading it onto the column.[13]
IV. Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude product and starting materials in a suitable solvent (e.g., ethyl acetate). Using separate capillary tubes, spot each sample on the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[6]
-
Visualize the Spots: Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them.[6] Use a secondary visualization method like an iodine chamber if necessary.
dot digraph "TLC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare TLC Plate"]; B [label="Spot Samples"]; C [label="Develop in Chamber"]; D [label="Dry and Visualize"]; E [label="Analyze Rf Values"];
A -> B; B -> C; C -> D; D -> E; } caption { label = "Figure 2: Standard workflow for TLC analysis."; fontsize = 10; }
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable boiling solvent (or solvent mixture).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
-
Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica.[13][14]
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (or dry load it onto silica). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| TLC Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) + 0.5% Triethylamine | Good starting polarity for separation; triethylamine prevents tailing. |
| Column Chromatography Eluent | Gradient from Hexane to Hexane:Ethyl Acetate | Allows for the separation of impurities with varying polarities. |
| Recrystallization Solvents | Ethanol, Ethyl Acetate/Hexane, Acetone/Hexane, Toluene | Screen for optimal solubility profile (high at boiling, low at room temp). |
| Workup Neutralization | Saturated Sodium Bicarbonate Solution | Mild base to prevent ester hydrolysis.[7] |
| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | Removes residual water to prevent hydrolysis.[7] |
VI. References
-
Running a Silica Gel Column. CommonOrganicChemistry.com. Available from: [Link]
-
Detection Progress of Selected Drugs in TLC. PMC - NIH. Available from: [Link]
-
Tips and Tricks for the Lab: Column Packing. ChemistryViews. Available from: [Link]
-
Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. Available from: [Link]
-
Column chromatography. Available from: [Link]
-
TLC Visualization Reagents. EPFL. Available from: [Link]
-
Preparing A Silica Gel Chromatography Column: Required Equipment. Scribd. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available from: [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available from: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Available from: [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available from: [Link]
-
Process for purifying esters. Google Patents. Available from:
-
Gould–Jacobs reaction. ResearchGate. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Available from: [Link]
-
TLC Visualization Methods. Available from: [Link]
-
Organic Chemistry 253 Experiment #3 Recrystallization 1. Available from: [Link]
-
Gould-Jacobs Reaction. Organic Chemistry Portal. Available from: [Link]
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH. Available from: [Link]
-
Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available from: [Link]
-
hydrolysis of esters. Chemguide. Available from: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. Available from: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available from: [Link]
-
Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives: Synthesis, structural, spectroscopic (FT-IR, UV/Vis, 1H and 13C NMR) and DFT studies. ResearchGate. Available from: [Link]
-
Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate. Available from: [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]
-
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available from: [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mt.com [mt.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. scribd.com [scribd.com]
Technical Support Center: Debenzylation of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for troubleshooting the debenzylation of ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to resolve issues effectively in your laboratory work. Quinoline derivatives are a vital class of compounds in medicinal chemistry, and mastering their synthesis is crucial.[1][2][3] This deprotection step, while conceptually simple, is often fraught with complications arising from the unique structure of the substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My debenzylation reaction is extremely slow or has completely stalled. What's going wrong?
This is the most frequently encountered issue. A sluggish or stalled reaction is typically not due to the inherent stability of the benzyl ether bond itself, but rather to inhibition of the catalyst. In the case of quinoline-containing substrates, the primary culprit is catalyst poisoning.
Root Cause Analysis:
The lone pair of electrons on the quinoline nitrogen atom can strongly coordinate to the surface of the palladium catalyst.[4][5] This binding occupies the active sites where the hydrogenolysis of the benzyl ether is supposed to occur, effectively "poisoning" or deactivating the catalyst.[6][7] Other factors can include poor catalyst quality, insufficient hydrogen pressure, or suboptimal reaction conditions.[8]
Solutions & Mitigation Strategies:
-
Acidic Additives to Mitigate Poisoning: The most direct way to prevent the quinoline nitrogen from interfering is to protonate it. By adding a mild acid, you can convert the basic nitrogen into its conjugate acid, which has a significantly reduced affinity for the palladium surface.
-
Recommended Protocol: Add 5-10% (v/v) of glacial acetic acid to your reaction solvent (e.g., ethanol, methanol, or ethyl acetate).[4] This is often sufficient to dramatically increase the reaction rate. For substrates sensitive to acid, other mild acids can be tested.
-
-
Optimize Your Catalyst System: Not all palladium catalysts are created equal, especially when dealing with potentially poisoning substrates.
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is frequently more effective than standard palladium on carbon (Pd/C) for debenzylating substrates that contain basic nitrogen groups.[4] It is often more robust against poisoning.
-
Mixed Catalyst System: Some studies have shown that a 1:1 combination of Pd/C and Pd(OH)₂/C can be more efficient than either catalyst alone, potentially shortening reaction times significantly.[9]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes provide enough active sites to overcome partial poisoning.[10] However, this is not economically ideal and can complicate work-up.
-
Caption: Mitigation of catalyst poisoning by protonation.
Question 2: I'm observing side products, particularly the saturation of the quinoline ring. How can I improve selectivity?
Hydrogenolysis is a reductive process, and under conditions that are too harsh, the catalyst can begin to reduce the aromatic quinoline system in addition to cleaving the benzyl ether.[11] This leads to a loss of desired product and complicates purification.
Solutions for Improved Selectivity:
-
Employ Milder Reaction Conditions: High hydrogen pressure and elevated temperatures favor over-reduction.
-
Pressure: If using a high-pressure hydrogenator (e.g., a Parr apparatus), try reducing the pressure to 15-30 psi. Often, a hydrogen balloon at slightly above atmospheric pressure is sufficient and inherently milder.[10]
-
Temperature: Most debenzylations proceed well at room temperature.[8] Avoid heating unless the reaction is confirmed to be stalled due to activation energy barriers rather than poisoning.
-
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the most effective method for preventing over-reduction. Instead of using gaseous H₂, a hydrogen donor molecule is used to generate hydrogen in situ. This technique provides a consistently low concentration of active hydrogen on the catalyst surface, which favors the more kinetically facile benzyl ether cleavage over the slower ring reduction.[12][13]
| Parameter | Standard Catalytic Hydrogenation | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | H₂ Gas | Ammonium Formate, Cyclohexene, etc. |
| Pressure | Atmospheric to >1000 psi | Atmospheric |
| Equipment | Balloon or High-Pressure Vessel | Standard Glassware |
| Selectivity | Good to Moderate | Generally Higher; less ring saturation |
| Safety | Requires handling of flammable H₂ gas | Avoids gaseous hydrogen; donors may have their own hazards |
Question 3: My catalyst (Pd/C) turned black and seemed to get hot when I filtered it. What happened and how do I handle it safely?
Palladium on carbon is an excellent catalyst, but it can be pyrophoric, meaning it can spontaneously ignite when exposed to air, especially when dry and saturated with hydrogen.[15] This is a serious safety hazard that must be managed correctly during work-up.
Safe Work-up and Handling Protocol:
-
Purge the Reaction Vessel: Before opening the reaction to the atmosphere, thoroughly purge the vessel with an inert gas like nitrogen or argon to remove all residual hydrogen.[12]
-
Prepare for Filtration: Use a pad of Celite® (diatomaceous earth) in your filter funnel. This prevents the fine palladium particles from passing through the filter paper and makes handling safer.
-
Perform a "Wet" Filtration: Never allow the catalyst on the filter paper to become dry. After filtering the reaction mixture, immediately wash the filter cake with several small portions of the reaction solvent (e.g., ethanol). This ensures your product is fully recovered and, more importantly, keeps the catalyst wet and non-pyrophoric.[14]
-
Quench the Catalyst: The filtered catalyst should be immediately transferred to a separate container and "quenched" by suspending it in a large volume of water. It can then be disposed of according to your institution's hazardous waste guidelines. Do not discard it in a standard waste bin.
Step-by-Step Experimental Protocols
Protocol 1: Debenzylation using H₂ Gas with an Acidic Additive
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, approx. 0.1 M concentration).
-
Additives: Add glacial acetic acid (0.1 eq, or ~5% v/v).
-
Catalyst Addition: Under a gentle stream of nitrogen, add 10% Pd/C or 20% Pd(OH)₂/C (10 mol% Pd).
-
Hydrogenation: Seal the flask, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.[12] Inflate a balloon with hydrogen and attach it to the flask via a needle.
-
Reaction: Stir the suspension vigorously at room temperature. Efficient agitation is crucial for reactions involving a solid, liquid, and gas.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The product, being a phenol, will be significantly more polar and have a lower Rf than the starting material.
-
Work-up: Once the reaction is complete, follow the Safe Work-up and Handling Protocol described in Question 3. The filtrate can then be concentrated under reduced pressure to yield the crude product for purification.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M).
-
Catalyst Addition: Add 10% Pd/C (10 mol% Pd).
-
Hydrogen Donor: Add ammonium formate (HCOONH₄) (3.0-5.0 eq) in one portion. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is slow.
-
Monitoring & Work-up: Monitor by TLC as described above. When complete, filter the reaction through Celite® (the catalyst is less likely to be pyrophoric in CTH but caution is still advised) and wash with methanol. The ammonium formate salts can be removed by partitioning the filtrate between ethyl acetate and water during an aqueous workup.
Caption: A typical workflow for catalytic debenzylation.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines.
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). X-MOL.
- Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether.
- BenchChem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- BenchChem. (n.d.). Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- Wikipedia. (n.d.). Catalyst poisoning.
- Hydrogenolysis of Ethers. (n.d.). Science of Synthesis.
- Martínez, A. G., et al. (1986). Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryltrifluoromethanesulphonates. J. Chem. Soc., Perkin Trans. 1, 1595–1598.
- Li, H., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
- Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl.
- StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
- Jin, K., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Reddit. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation.
- Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1634-1642.
- ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline.
- BenchChem. (n.d.). Efficacy of different catalysts for debenzylation of protected sugars.
- ResearchGate. (n.d.). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
- Rew, Y., & Goodman, M. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8643-8645.
- LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
- Paquette, L. A. (Ed.). (2006). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
- Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- ResearchGate. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst.
- ACS Publications. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles.
- ResearchGate. (n.d.). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- OUCI. (n.d.). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- PubMed. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents.
- NIH. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst.
- Substances. (n.d.). Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors.
- Santa Cruz Biotechnology. (n.d.). This compound.
- MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
Sources
- 1. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Catalytic Transfer Hydrodebenzylation with Low Palladium Loading [ouci.dntb.gov.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.wisc.edu [chem.wisc.edu]
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate stability issues in solution
Welcome to the technical support guide for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, we address common stability issues, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the stability of this compound.
Q1: My solution of this compound is changing color to yellow or brown. What's happening?
A1: The observed color change is a common indicator of degradation for quinoline-based compounds.[1][2] This is often a result of photodegradation (exposure to light) and/or oxidation. The quinoline ring system is susceptible to forming colored byproducts upon exposure to UV or even ambient light.[1][3] It is critical to store solutions containing this compound protected from light, especially for long-term storage or when dealing with aged samples.[1]
Q2: I'm seeing a precipitate form in my stock solution. Is this related to stability?
A2: Yes, precipitation can be a direct consequence of compound degradation or issues with solubility. While this compound is soluble in many organic solvents, its solubility in aqueous solutions can be limited and highly pH-dependent.[1] Degradation can lead to the formation of less soluble byproducts, which then precipitate out of solution. Alternatively, changes in solvent composition or temperature can also affect solubility.
Q3: My experimental results are inconsistent, and I suspect a loss of potency. Could this be a stability issue?
A3: Absolutely. A loss of potency and inconsistent results are classic signs that your compound is degrading.[1] The chemical structure of this compound contains several moieties susceptible to degradation, such as the ester group and the benzyloxy group, which can impact its biological or chemical activity. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solutions under your specific experimental and storage conditions.[1]
Q4: What are the primary factors that influence the stability of this compound in solution?
A4: The main factors affecting the stability of quinoline derivatives like this one are:
-
pH: The stability of the quinoline core is highly dependent on pH.[1] Both acidic and basic conditions can accelerate degradation. For instance, the ester group can undergo acid- or base-catalyzed hydrolysis.[4][5]
-
Light: Many quinoline compounds are photosensitive and degrade upon exposure to UV and visible light.[1][6][7]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1][8]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the quinoline ring.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving specific stability issues you may encounter.
Issue 1: Rapid Degradation in Aqueous Buffers
Symptom: You observe a rapid loss of the parent compound (e.g., within hours) when dissolved in a common aqueous buffer (like PBS) as monitored by HPLC.
Potential Causes & Solutions:
-
Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis, especially at non-neutral pH.[4][5] This reaction breaks the ester bond, yielding the corresponding carboxylic acid and ethanol.
-
Causality: Both acidic and basic conditions can catalyze this reaction. In basic conditions, saponification (base-promoted hydrolysis) occurs, which is typically irreversible.
-
Troubleshooting Steps:
-
pH Profiling: Determine the optimal pH for stability by conducting a short-term stability study in buffers of varying pH (e.g., pH 3, 5, 7, 9).
-
Use Aprotic Solvents for Stock: Prepare high-concentration stock solutions in aprotic solvents like anhydrous DMSO or DMF and store them at -20°C or -80°C. Make fresh dilutions into your aqueous buffer immediately before the experiment.
-
Minimize Time in Aqueous Buffer: Reduce the time the compound spends in aqueous buffer before analysis or use in an assay.
-
-
-
Oxidative Degradation:
-
Causality: The quinoline ring can be susceptible to oxidation, which can be accelerated by factors like metal ions in the buffer or exposure to air.
-
Troubleshooting Steps:
-
Degas Buffers: Use buffers that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: Consider the addition of antioxidants to your solution, if compatible with your experimental system.
-
-
Issue 2: Photodegradation During Experiments
Symptom: You notice that solutions left on the benchtop under ambient light show more degradation than those kept in the dark.
Potential Causes & Solutions:
-
Photosensitivity of the Quinoline Ring: The aromatic quinoline system can absorb UV and visible light, leading to photochemical reactions that degrade the molecule.[1][6]
-
Causality: Absorption of light energy can promote the molecule to an excited state, making it more reactive and prone to reactions like oxidation or rearrangement.
-
Troubleshooting Steps:
-
Protect from Light: Always work with the compound in amber vials or tubes wrapped in aluminum foil.
-
Minimize Light Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
-
Photostability Testing: If your application requires light exposure, perform a controlled photostability study to understand the degradation kinetics. Expose the solution to a light source with a defined output (e.g., 1.2 million lux hours) and compare it to a dark control.[1]
-
-
Workflow for Investigating Solution Stability
The following diagram outlines a logical workflow for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol provides a standardized method for preparing stock solutions to minimize initial degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound accurately using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-35°C) can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Store the aliquots at ≤ -20°C, protected from light. For long-term storage (months), -80°C is recommended.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the primary degradation pathways and to develop stability-indicating analytical methods.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and assess its intrinsic stability.
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidation: Incubate the compound in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the compound (in solid form and in solution) at 80°C.[1]
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[1]
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add the stressor (acid, base, or peroxide) to the solution.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a PDA detector) to quantify the parent compound and detect degradation products.
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized. This knowledge is crucial for interpreting data from forced degradation studies.
Caption: Potential degradation pathways for the compound.
Section 4: Data Summary
The following table summarizes the key stability-related properties of this compound based on its structural class.
| Parameter | Observation / Recommendation | Rationale |
| Appearance in Solution | Should be a clear, colorless to pale yellow solution. | Development of dark yellow or brown color indicates significant degradation.[1][2] |
| Recommended Solvents | Anhydrous DMSO, DMF for stock solutions. | Minimizes hydrolysis and provides good solubility. |
| pH Stability | Optimal stability is typically near neutral pH. Susceptible to both acid and base hydrolysis. | The ester linkage is prone to cleavage under non-neutral pH conditions.[4][5] |
| Thermal Stability | Generally stable at room temperature for short periods. Elevated temperatures accelerate degradation.[1] | Increased thermal energy enhances the rate of all chemical reactions, including degradation. |
| Light Sensitivity | Highly sensitive to UV and visible light. | The quinoline aromatic system is prone to photodegradation.[1][6][7] |
| Storage Conditions | Store solid and stock solutions at ≤ -20°C, protected from light and moisture. | Low temperature and exclusion of light are critical to slow down degradation kinetics.[1] |
References
-
Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
ResearchGate. (2023). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Retrieved from [Link]
-
PubMed. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Retrieved from [Link]
-
ChemSrc. (n.d.). 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]
- Google Patents. (n.d.). DE1470439B1 - Quinoline derivatives and processes for their preparation.
-
PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
-
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate reactions
Technical Support Center: Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important scaffold in their synthetic endeavors. We address the common pitfalls and frequently encountered challenges in its synthesis and subsequent chemical transformations, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Section 1: Troubleshooting the Synthesis
The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2] This pathway, while robust, involves high temperatures and can be prone to several issues that impact yield and purity.
Q1: My overall yield is disappointingly low. What are the most likely causes?
Low yield in the Gould-Jacobs synthesis of this quinolone derivative typically stems from two critical areas: the initial condensation and the thermal cyclization.
-
Incomplete Condensation: The first step involves the reaction of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (DEEM). This step should proceed smoothly by heating the neat reactants, but insufficient heating time or temperature can lead to unreacted starting materials.
-
Failed or Inefficient Cyclization: The key challenge is the thermal cyclization of the intermediate, diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate. This intramolecular reaction requires very high temperatures, typically 250-260 °C , often achieved using a high-boiling point solvent like Dowtherm A or diphenyl ether.[2][3][4]
-
Causality: If the temperature is too low, you will isolate the uncyclized intermediate.[4] Conversely, if the temperature is too high or the heating is prolonged, significant product decomposition and tar formation can occur, drastically reducing the isolated yield.[3][4] A thorough optimization of the time-temperature profile is crucial for success.[4]
-
Q2: The cyclization step isn't working. I keep isolating the uncyclized intermediate. What should I do?
This is a classic Gould-Jacobs problem and points directly to insufficient thermal energy.
-
Primary Cause: The energy of activation for the intramolecular cyclization is very high. Simply refluxing in common high-boiling solvents like xylene or toluene is insufficient.
-
Solution:
-
Verify Temperature: Ensure your high-boiling solvent (e.g., Dowtherm A) is reaching a stable temperature of at least 250 °C. Use a high-temperature thermometer placed directly in the reaction mixture.
-
Solvent Choice: If you are not using a suitable high-boiling solvent, switch to one. Diphenyl ether or Dowtherm A are standard choices for this reaction.
-
Microwave Synthesis: Consider using a dedicated microwave reactor. Microwave heating can dramatically shorten reaction times and improve yields by efficiently reaching the required high temperatures while minimizing the formation of degradation byproducts.[4]
-
Q3: My final product is a dark, tarry solid that is very difficult to purify. How can I prevent this and clean up my product?
The harsh, high-temperature conditions of the cyclization are the primary cause of this issue.[3]
-
Prevention:
-
Optimize Heating: The key is to find the "sweet spot" for temperature and time. Run small-scale experiments to determine the minimum time required for complete cyclization at ~250-255 °C. For example, one procedure heats the mixture to 255 °C for 2.5 hours.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative side reactions that contribute to color formation.
-
-
Purification Strategy:
-
Precipitation & Washing: Upon cooling the reaction mixture, the desired product should precipitate. Diluting the cooled mixture with a non-polar solvent like hexane can aid this process.[5]
-
Filtration and Washing: Filter the crude solid and wash it extensively with a solvent that dissolves the high-boiling reaction medium and impurities but not your product. Ice-cold acetonitrile or diethyl ether are often effective.[4][6]
-
Recrystallization: If purity is still low, recrystallization from a high-boiling polar solvent like ethanol, DMF, or acetic acid may be necessary. Be aware that the solubility of these compounds can be low.[6]
-
Section 2: Pitfalls in Post-Synthesis Modifications
Once synthesized, this compound is a versatile intermediate. However, subsequent reactions on its functional groups present their own challenges.
Q4: I am trying to hydrolyze the ethyl ester to the carboxylic acid, but the reaction is incomplete. What can I do?
Saponification of the ethyl ester is a standard transformation, but the relative stability of the quinolone system can make it sluggish.
-
Common Issue: Using mild conditions (e.g., room temperature NaOH/MeOH) may not be sufficient for complete hydrolysis. The product, 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid, can also be sparingly soluble, potentially precipitating and halting the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Refluxing the reaction mixture is often necessary. A typical procedure involves heating with an aqueous solution of sodium hydroxide at 60 °C or higher for several hours.[7]
-
Solvent System: Ensure a co-solvent is used (e.g., methanol, ethanol) to aid the solubility of the starting material in the aqueous base.
-
Work-up: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with 2M HCl) to a pH of ~2-4 to precipitate the carboxylic acid product.[7] Incomplete precipitation will lead to yield loss.
-
Q5: My debenzylation reaction (to reveal the 7-hydroxy group) is either failing or destroying my molecule. What are the best conditions?
The benzyl ether is a common protecting group, and its removal is a frequent objective.
-
Standard Method: The most common and effective method is catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Potential Pitfalls:
-
Catalyst Poisoning: The quinoline nitrogen can sometimes interfere with the catalyst's activity. If the reaction stalls, filtering and adding fresh catalyst may be required.
-
Over-reduction: While the quinoline core is relatively robust, excessively harsh conditions (high pressure, high temperature, aggressive catalysts like Raney Nickel) could potentially lead to the reduction of the heterocyclic ring.[8] Stick to standard Pd/C conditions at or near atmospheric pressure.
-
Alternative Reagents: If catalytic hydrogenation is not an option, other debenzylation methods like using strong acids (e.g., HBr in acetic acid) can be attempted, but these harsh conditions may also cause hydrolysis of the ester or other side reactions.
-
Q6: I am attempting to alkylate the quinolone, but I'm getting a mixture of N-alkylation and O-alkylation products. How do I control the regioselectivity?
This is a fundamental challenge in quinolone chemistry due to keto-enol tautomerism. The 4-hydroxyquinoline form is in equilibrium with the 4-quinolone form, presenting two nucleophilic sites (N1 and O4).
-
Understanding the Selectivity: The outcome of the alkylation is highly dependent on the reaction conditions.[9]
-
O-Alkylation: Is often favored under conditions that promote the formation of the oxygen anion (phenoxide-like). This can sometimes be achieved with specific base/solvent combinations.
-
N-Alkylation: Is often favored under different conditions. The choice of base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, DMSO), and the nature of the alkylating agent all play a critical role.
-
-
General Guidance:
-
To favor N-alkylation , stronger bases like NaH in an aprotic polar solvent like DMF are often used.
-
To favor O-alkylation , conditions might involve a weaker base or phase-transfer catalysis, though this is highly substrate-dependent.
-
A thorough literature search for alkylation of similar 4-quinolone systems is the best starting point to find conditions that favor one isomer over the other.[9]
-
Section 3: General FAQs
Q7: What are the best solvents for dissolving and reacting with this compound?
This compound generally exhibits poor solubility in non-polar solvents (hexane, toluene) and moderate solubility in chlorinated solvents (DCM, chloroform). For reactions, polar aprotic solvents like DMF, DMSO, and NMP are most effective, especially for reactions involving deprotonation with strong bases. For purification by recrystallization, ethanol or methanol can be effective.
Q8: What are the key characteristic peaks in the ¹H NMR spectrum I should look for to confirm my product?
Based on analogous structures, you should expect to see the following key signals:[5][10]
-
Ethyl Ester: A quartet around 4.2-4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.3-1.4 ppm (3H, -OCH₂CH₃).
-
Benzyloxy Group: A sharp singlet around 5.1-5.3 ppm (2H, -OCH₂Ph) and a multiplet between 7.3-7.5 ppm (5H, Phenyl protons).
-
Quinoline Core: Aromatic protons on the quinoline ring, typically between 7.0-8.5 ppm. The proton at C2 or C5 is often a sharp singlet at a downfield chemical shift (>8.5 ppm).
-
4-OH/NH Proton: A broad singlet, often far downfield (>10 ppm), corresponding to the acidic proton of the 4-hydroxy group or the N-H of the 4-quinolone tautomer.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Gould-Jacobs Reaction
This protocol is a representative example and should be optimized for scale and specific laboratory conditions.
-
Condensation: In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture neat (without solvent) at 125-140 °C for 1-2 hours. Ethanol will distill from the reaction. The reaction can be monitored by TLC until the aniline is consumed.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 3-5 mL per gram of starting aniline). Equip the flask with a high-temperature thermometer and a reflux condenser. Heat the mixture to 250-255 °C and maintain this temperature for 2-3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. A solid should precipitate. Dilute the mixture with hexane (2-3 volumes) and stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the Dowtherm A, followed by a wash with cold diethyl ether or acetonitrile to remove colored impurities.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Saponification to Carboxylic Acid
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (e.g., 5:2 v/v).
-
Hydrolysis: Heat the suspension to reflux (or ~60-80 °C) and stir for 3-6 hours, or until TLC analysis shows complete consumption of the starting material. The suspension should become a clear solution as the sodium salt of the product forms.
-
Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution is approximately 2-3. A white or off-white solid will precipitate.
-
Purification: Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid.[7]
Section 5: Visual Diagrams
Caption: The Gould-Jacobs reaction pathway.
Caption: Troubleshooting workflow for the cyclization step.
Caption: N- vs. O-Alkylation regioselectivity.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved from [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]
-
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved from [Link]
-
Help with quinoline synthesis. (2011, June 1). Sciencemadness Discussion Board. Retrieved from [Link]
-
Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. Retrieved from [Link]
- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (n.d.). Google Patents.
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 4-hydroxy-N-propyl-3-quinoline-carboxamide. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
- 10. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of quinoline-based scaffolds. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and explore alternative catalytic strategies for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. Our focus is on moving beyond traditional high-temperature methods to more efficient and reliable protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, which typically follows the Gould-Jacobs reaction pathway.
Q1: My cyclization step is resulting in very low yields or failing completely. What's going wrong?
Answer: This is the most common challenge in the Gould-Jacobs synthesis of 4-hydroxyquinolines. The root cause is typically related to the high activation energy required for the thermal intramolecular cyclization of the diethyl anilinomethylenemalonate intermediate.
-
Causality: The cyclization is an electrocyclic reaction that requires significant thermal energy, often in excess of 250°C.[1] At these temperatures, two competing issues arise:
-
Insufficient Energy: The reaction may not have reached the required temperature for a sufficient duration to achieve a high conversion rate.
-
Thermal Decomposition: The starting materials, intermediates, or the final product can degrade, leading to the formation of tar and other impurities, which lowers the isolated yield.[2]
-
-
Troubleshooting Steps & Solutions:
-
Verify Temperature Control: Ensure your high-temperature solvent (e.g., Dowtherm A, mineral oil) is heated uniformly and the internal reaction temperature reaches the target. Localized overheating can cause charring. Using a high-boiling, inert solvent is often superior to running the reaction neat as it provides more even heat distribution.[1]
-
Optimize Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged heating can lead to degradation, while insufficient time results in an incomplete reaction.[2]
-
Adopt a Catalytic Approach: The most effective solution is to employ a catalyst that lowers the activation energy, thereby reducing the required reaction temperature. A premier choice is Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which facilitates cyclization at a much milder 80–100°C.[3]
-
Q2: I'm observing significant tar formation and the reaction mixture is turning black, making purification difficult. How can I prevent this?
Answer: Dark coloration and tar formation are classic symptoms of decomposition due to the harsh conditions of thermal cyclization.
-
Causality: High temperatures (>250°C) can cause sensitive functional groups and aromatic systems to undergo polymerization or charring. This is especially problematic when the reaction is heated non-uniformly.
-
Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful alternative to conventional heating. It provides rapid and uniform heating of the polar reaction mixture, dramatically shortening reaction times from hours to minutes.[3][4] This significant reduction in exposure to high temperatures minimizes degradation and often leads to cleaner reactions and higher yields.[2]
-
Use of Eaton's Reagent: As mentioned previously, using Eaton's reagent allows the reaction to proceed at significantly lower temperatures, which is often sufficient to prevent thermal decomposition and tar formation.[3]
-
Inert Atmosphere: While not always the primary cause, oxidation can contribute to impurity formation at high temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate these side reactions.[1]
-
Q3: The initial condensation between 3-(benzyloxy)aniline and diethyl ethoxymethylenemalonate (EMME) is slow or incomplete. How can I improve this step?
Answer: The initial step of the Gould-Jacobs reaction is a Michael addition followed by the elimination of ethanol. While often straightforward, its efficiency can be substrate-dependent.
-
Causality: The nucleophilicity of the aniline and the electrophilicity of the EMME determine the reaction rate. For some substrates, this condensation may require prolonged heating or activation.
-
Solutions:
-
Mild Acid Catalysis: The condensation can be catalyzed by a small amount of acid.[5]
-
Microwave Irradiation: This is highly effective for the condensation step. Neat mixtures of the aniline and EMME can react completely within minutes under microwave irradiation, compared to hours with conventional heating.[3]
-
Solvent Choice: While often performed neat, using a solvent like ethanol and heating to reflux can also drive the reaction to completion.[3]
-
Frequently Asked Questions (FAQs) on Alternative Catalysts
This section explores modern catalytic alternatives that enhance the efficiency, yield, and environmental friendliness of the synthesis.
Q1: What are the most effective alternatives to traditional high-temperature thermal cyclization?
Answer: The two leading modern alternatives are the use of strong acid catalysts like Eaton's Reagent and microwave-assisted synthesis. Both methods significantly lower the harshness of the reaction conditions.
| Method | Catalyst / Conditions | Temperature (°C) | Typical Time | Yield (%) | Key Advantages & Disadvantages |
| Traditional Thermal | High-boiling solvent (e.g., Dowtherm A) or neat | ~250–300°C | 30–90 min | 30–50% | Pro: Simple setup. Con: High energy, product degradation, tar formation.[2] |
| Eaton's Reagent | P₂O₅ in MeSO₃H | 80–100°C | ~2 hours | 70–95% | Pro: Excellent yields, low temp, clean reaction. Con: Requires handling of corrosive acid.[3] |
| Microwave-Assisted | Neat or solvent | 170–250°C | 5–15 min | 70–90% | Pro: Extremely fast, high yields, improved purity. Con: Requires specialized microwave reactor.[3][4] |
Q2: How exactly does Eaton's Reagent catalyze the cyclization step?
Answer: Eaton's Reagent functions as both a potent Brønsted acid and a powerful dehydrating agent. Its mechanism involves several key steps:
-
Protonation: The methanesulfonic acid component protonates the carbonyl oxygen of the ester group on the intermediate, increasing its electrophilicity.
-
Intramolecular Electrophilic Aromatic Substitution: The activated intermediate undergoes an intramolecular Friedel-Crafts-type acylation. The electron-rich aromatic ring of the aniline moiety attacks the activated carbonyl carbon.
-
Dehydration & Tautomerization: The phosphorus pentoxide component facilitates the dehydration of the cyclized intermediate, driving the reaction towards the aromatic quinoline system. Subsequent tautomerization yields the final 4-hydroxyquinoline product.
This catalytic cycle dramatically lowers the activation energy barrier compared to the uncatalyzed thermal electrocyclization.
Q3: Can other catalysts be used? What about "green" catalysts?
Answer: Yes, other catalytic systems have been explored for quinoline synthesis, aligning with the principles of green chemistry.
-
Brønsted Acids: Triflic acid (TfOH) has been used to catalyze the cyclization of N-alkyl anilines with alkenes or alkynes in solvent-free conditions, representing a metal-free approach.[6]
-
Transition Metal Catalysts: While often used for different quinoline synthesis routes (e.g., Friedländer synthesis), catalysts based on copper, palladium, or ruthenium have been developed for various C-H activation and annulation strategies to build the quinoline core.[7] However, for the Gould-Jacobs pathway, strong acid catalysis remains the most direct and effective alternative.
-
Catalyst-Free Microwave Synthesis: Often, the high efficiency of microwave heating obviates the need for any catalyst, making it an inherently "green" approach by reducing chemical waste and energy consumption.[6]
Visualizations
Gould-Jacobs Reaction Pathway
Sources
Technical Support Center: Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the common and challenging Gould-Jacobs reaction pathway. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to resolve issues encountered in your laboratory work.
Overview of the Synthesis Pathway
The production of this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This method involves two primary stages:
-
Condensation: The reaction of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (DEEMM) to form the key intermediate, diethyl 2-{[3-(benzyloxy)phenyl]aminomethylene}malonate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to yield the final quinoline product.[4][5][6]
This process, while effective, is sensitive to reaction conditions and can generate several impurities that complicate purification and reduce yields. This guide addresses the most frequent challenges in a question-and-answer format.
Caption: General workflow for the Gould-Jacobs synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary impurities I should expect, and how can I detect them?
Answer:
Understanding the impurity profile is the first step toward effective process control. In this synthesis, impurities typically arise from unreacted materials, incomplete reactions, side reactions, or product degradation.
Common Impurities:
-
Starting Materials: Unreacted 3-(benzyloxy)aniline and/or diethyl ethoxymethylenemalonate (DEEMM).
-
Intermediate: Diethyl 2-{[3-(benzyloxy)phenyl]aminomethylene}malonate from incomplete cyclization.
-
Isomeric Impurity: Ethyl 5-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. Cyclization of the meta-substituted aniline intermediate can occur at either of the two ortho positions, leading to a mixture of the 7- and 5-isomers.[4]
-
Degradation Products: High temperatures in the cyclization step can cause de-benzylation, decarboxylation, or the formation of polymeric tar.[4][6]
Detection and Analytical Strategy:
A multi-technique approach is recommended for robust impurity profiling.
| Analytical Technique | Purpose & What to Look For |
| Thin-Layer Chromatography (TLC) | In-process monitoring. Ideal for tracking the consumption of starting materials and the formation of the intermediate and final product. Use a mobile phase like Ethyl Acetate/Hexane. The highly polar product will have a low Rf, while starting materials are less polar. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity assessment. A reverse-phase C18 column is effective for separating the polar product from less polar intermediates and starting materials.[7][8][9] This is the gold standard for determining final purity and quantifying isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities. Useful for detecting residual starting materials or low molecular weight degradation products.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isomer identification. ¹H NMR can distinguish between the 7-benzyloxy and 5-benzyloxy isomers by analyzing the splitting patterns and chemical shifts of the aromatic protons on the quinoline core. |
| UV-Vis Spectrophotometry | Quick quantification (if validated). Can be used for rapid concentration measurements, although it lacks the specificity of chromatographic methods for complex mixtures.[11][12] |
FAQ 2: The thermal cyclization step is inefficient, leaving a large amount of the intermediate. How can I drive the reaction to completion?
Answer:
This is a very common issue. The thermal cyclization is an electrocyclic reaction that requires a significant energy input to overcome the activation barrier. Insufficient temperature is the most frequent cause of failure.
Causality: The reaction proceeds via an intramolecular cyclization followed by the elimination of ethanol.[1] This process is kinetically demanding and typically requires temperatures of 250-260°C .[6] Temperatures below this range will result in a sluggish or incomplete reaction.
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your experimental setup can accurately achieve and maintain 250-260°C. Use a high-temperature thermometer or probe placed directly in the reaction vessel, not just monitoring the heating mantle's external temperature.
-
Solvent Selection: The choice of solvent is critical for heat transfer and maintaining a homogeneous reaction.
-
Recommended: Dowtherm A or diphenyl ether are the industry standards due to their high boiling points (~257°C) and thermal stability.[6] Using an inert, high-boiling solvent ensures even heating and can dramatically improve yields compared to solvent-free conditions.[4]
-
Avoid: Solvents with lower boiling points will not allow the reaction to reach the required temperature.
-
-
Optimize Reaction Time: While high temperature is key, prolonged heating can lead to degradation.
-
Monitor the reaction every 15-30 minutes using TLC.
-
Once the intermediate spot on the TLC plate has disappeared or is minimal, cool the reaction promptly to prevent byproduct formation. Typical reaction times at 250°C are often in the range of 30-90 minutes.
-
-
Consider Microwave Synthesis: Microwave-assisted synthesis can be a powerful alternative. It allows for rapid heating to superheated temperatures, significantly reducing reaction times and often improving yields by minimizing the formation of degradation byproducts.[6][13]
Comparative Table for Cyclization Conditions:
| Parameter | Conventional Heating | Microwave Heating | Rationale |
| Temperature | 250-260°C | 250-300°C | High thermal energy is required for the intramolecular cyclization.[6][13] |
| Time | 30-90 min | 5-20 min | Microwave provides rapid, direct heating, accelerating the reaction rate.[6][13] |
| Typical Yield | Moderate to Good | Often Higher | Reduced time at high temperature minimizes degradation pathways.[13] |
| Solvent | Dowtherm A / Diphenyl Ether | Can be done solvent-free or with a high-boiling solvent | Solvent ensures uniform heat distribution. |
FAQ 3: My final product is a dark, tarry solid that is difficult to purify. What causes this and how can I prevent it?
Answer:
The formation of dark, insoluble materials is a classic sign of thermal decomposition, a common issue in high-temperature Gould-Jacobs reactions.[4][6]
Causality: At temperatures exceeding 250°C, side reactions like de-benzylation, polymerization, and other forms of molecular breakdown accelerate. The purity of the intermediate is also crucial; any impurities carried over from the condensation step can act as catalysts for degradation.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. CGS-9896-药物合成数据库 [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ablelab.eu [ablelab.eu]
Validation & Comparative
A Technical Guide to the Biological Activities of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylate Derivatives
For researchers and professionals in drug discovery, the quinoline scaffold remains a privileged structure, consistently yielding compounds with a broad spectrum of biological activities. Within this vast family, derivatives of 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate represent a promising subclass. This guide provides a comparative overview of their potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from related analogues and detailed protocols for their evaluation. While direct and extensive comparative studies on a wide range of specific ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives are not abundant in publicly accessible literature, this guide synthesizes available data on structurally similar compounds to provide a foundational understanding and framework for future research.
Introduction to the 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylate Scaffold
The core structure, characterized by a 4-hydroxyquinoline-3-carboxylate backbone with a benzyloxy group at the 7-position, offers a unique combination of features. The 4-hydroxyquinoline-3-carboxylic acid moiety is a known pharmacophore present in various bioactive molecules. The benzyloxy group at the 7-position introduces a lipophilic and sterically significant substituent, which can profoundly influence the compound's interaction with biological targets. The ethyl ester at the 3-position can modulate physicochemical properties such as solubility and cell permeability, and may also act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid.
Anticancer Activity: A Promising Avenue
Derivatives of the quinoline and quinolone core have demonstrated significant potential as anticancer agents.[1][2] The primary mechanism often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.
Comparative Anticancer Activity
Table 1: Representative Anticancer Activity of Structurally Related 4-Hydroxyquinolone Analogues
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| Analogue 3g | Modified 4-hydroxyquinolone | HCT116 (Colon) | Promising (specific value not cited)[1] |
| Analogue 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Significant growth inhibition[1] |
| Compound 12 | N-ethylpyridone-3-carboxylic acid | Not specified | - |
Note: This table includes data from structurally related compounds to illustrate the potential activity of the target class. Direct data for this compound derivatives is needed for a precise comparison.
Postulated Mechanism of Action: Targeting Cellular Respiration and Kinases
Research on 7-substituted 4-hydroxyquinoline-3-carboxylic acids suggests that their mechanism of action can involve the inhibition of cellular respiration.[3] Furthermore, quinoline derivatives have been shown to target various kinases involved in cancer progression.
Below is a diagram illustrating a potential signaling pathway that could be targeted by these derivatives, leading to the inhibition of cancer cell proliferation.
Caption: Postulated mechanism of anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Activity: A Broad-Spectrum Potential
Quinolone derivatives are renowned for their antibacterial properties, with many clinically used antibiotics belonging to this class. The 7-benzyloxy-4-hydroxyquinoline-3-carboxylate scaffold holds promise for the development of new antimicrobial agents.
Comparative Antimicrobial Activity
While specific data for the target ethyl ester is limited, studies on related quinoline carboxylic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, amifloxacin, a quinolone carboxylic acid, demonstrated potent activity against various bacterial strains.[4] Another study on [2,3′-biquinoline]-4-carboxylic acid analogs also reported good antibacterial activity.[5]
Table 2: Representative Antimicrobial Activity of Structurally Related Quinolone Derivatives
| Compound/Analogue | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Amifloxacin | Escherichia coli | Not specified | ≤ 0.125[4] |
| Amifloxacin | Klebsiella sp. | Not specified | ≤ 0.125[4] |
| Amifloxacin | Pseudomonas aeruginosa | Not specified | ≤ 8[4] |
| Biquinoline Analogue 10 | Gram-positive/negative | 20.7 ± 1.5 | Not specified[5] |
Note: This table provides data from related quinolone structures to indicate the potential antimicrobial spectrum. Direct testing of this compound derivatives is necessary for accurate comparison.
Postulated Mechanism of Action: Targeting DNA Gyrase
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Diagram of a Potential Mechanism:
Caption: Postulated mechanism of antimicrobial action.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Workflow Diagram:
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a solvent control and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Quinolone and quinoline derivatives have been investigated for their anti-inflammatory properties.[6]
Comparative Anti-inflammatory Activity
Studies on quinoline carboxylic acid derivatives have demonstrated their potential as anti-inflammatory agents. For example, certain quinoline-3-carboxylic acids have shown appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[7] Another study on a substituted quinoline carboxylic acid, CL 306 ,293, showed suppression of inflammation in animal models.[8]
Table 3: Representative Anti-inflammatory Activity of Structurally Related Quinolone Derivatives
| Compound/Analogue | Model | Endpoint | Result |
| Quinoline-3-carboxylic acids | LPS-induced RAW264.7 cells | Inflammation | Appreciable anti-inflammatory affinities[7] |
| CL 306 ,293 | Adjuvant arthritis in rats | Inflammation and joint destruction | Suppression at 1.5-3.0 mg/kg/day[8] |
Note: This table highlights the anti-inflammatory potential of related quinoline structures. Further studies are required to quantify the activity of this compound derivatives.
Postulated Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Diagram of a Potential Anti-inflammatory Mechanism:
Caption: Postulated mechanism of anti-inflammatory action.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
A common in vitro assay for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Workflow Diagram:
Caption: Workflow for the nitric oxide production assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control wells.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Assay: Determine the nitrite concentration in the supernatants using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only treated cells.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of quinoline derivatives, some general SAR trends can be inferred:
-
Substituents at the 7-position: The nature of the substituent at this position is crucial for activity. The benzyloxy group, being bulky and lipophilic, is expected to influence target binding and pharmacokinetic properties.
-
The 4-hydroxy group: This group is often important for chelating with metal ions in the active sites of target enzymes.
-
The 3-carboxylate group: The ester or its corresponding carboxylic acid can impact cell permeability and target interaction. The carboxylic acid form is often the active species.
-
Other ring substitutions: Halogenation or the introduction of other functional groups on the quinoline or benzyl rings can significantly modulate the biological activity.
Conclusion and Future Directions
The 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a framework for the systematic evaluation of its derivatives. Future research should focus on the synthesis of a focused library of these compounds with diverse substitutions on both the quinoline and benzyl rings. A comprehensive biological evaluation using the assays detailed herein will be crucial to establish a clear structure-activity relationship and to identify lead candidates for further preclinical development. The exploration of their precise mechanisms of action and potential molecular targets will be paramount in advancing these promising compounds toward clinical applications.
References
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health, [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505. PubChem, [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI, [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed, [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI, [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed, [Link]
-
Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed, [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing, [Link]
-
Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. ResearchGate, [Link]
-
Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ResearchGate, [Link]
-
Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. PubMed, [Link]
-
Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. ResearchGate, [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing, [Link]
-
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed, [Link]
-
Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ResearchGate, [Link]
-
Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. PubMed, [Link]
-
Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. ResearchGate, [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI, [Link]
-
In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. PubMed, [Link]
-
Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents. PubMed, [Link]
-
Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. MDPI, [Link]
-
[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed, [Link]
-
Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. National Institutes of Health, [Link]
Sources
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti‐inflammatory Evaluation of New Sulfamoylheterocarboxylic Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline-Based Inhibitors: Evaluating Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of potent and selective inhibitors against a multitude of biological targets. This guide provides a comprehensive comparison of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate against other well-established quinoline inhibitors. While specific experimental data for this particular ester is not extensively published, this document serves as a framework for its evaluation, grounded in the known activities of structurally related compounds and established experimental protocols.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous bioactive molecules. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse chemical modifications, leading to compounds with a wide array of pharmacological activities.[1] Quinolines have been successfully developed as inhibitors targeting various enzyme families, including:
-
Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Numerous quinoline-based compounds have been developed as kinase inhibitors, with some achieving FDA approval for clinical use.[2][3]
-
DNA Topoisomerases and Gyrases: Essential for DNA replication and repair, these enzymes are key targets for antibacterial and anticancer agents.[4][5] The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore for inhibiting these enzymes.[1]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a crucial component of the de novo pyrimidine biosynthesis pathway, which is vital for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[6][7] Quinoline derivatives have shown potent inhibition of human DHODH (hDHODH).[6][8]
Profiling this compound: A Structural Perspective
This compound possesses key structural features characteristic of the 4-hydroxyquinoline-3-carboxylic acid class. Analysis of its structure allows for hypotheses about its potential biological targets based on established structure-activity relationships (SAR):
-
The 4-hydroxyquinoline-3-carboxylate Core: The 4-oxo (keto-enol tautomer of 4-hydroxy) and the 3-carboxylate groups are crucial for the activity of quinolone antibacterial agents that target DNA gyrase.[9] This core is also present in inhibitors of other enzymes, suggesting it can act as a versatile scaffold.
-
The 7-(benzyloxy) Substituent: Substitution at the 7-position of the quinoline ring is a common strategy to modulate potency and selectivity. The benzyloxy group, a bulky and hydrophobic moiety, could influence binding to the target protein's active site. For instance, in some kinase inhibitors, substitutions at this position can enhance interactions with the ATP-binding pocket.
Given these features, this compound could potentially exhibit inhibitory activity against protein kinases, topoisomerases, or DHODH. Definitive determination of its primary target(s) and potency requires rigorous experimental evaluation.
Comparative Analysis with Known Quinolone Inhibitors
To contextualize the potential performance of this compound, it is essential to compare it against well-characterized quinoline inhibitors. The following table presents a hypothetical comparison, illustrating the kind of data required for a comprehensive evaluation. The values for this compound are placeholders for demonstration purposes.
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Potency (µM) | Reference(s) |
| This compound | Hypothesized: Kinase X | [Experimental Value] | [Experimental Value] | N/A |
| Gefitinib | EGFR Kinase | 2-37 | 0.015-0.7 | [10] |
| Bosutinib | Src/Abl Kinases | 1.2/1.0 | 0.08/0.05 | [10] |
| Brequinar | hDHODH | 15-25 | - | [9] |
| Ciprofloxacin | DNA Gyrase | 30,500 (S. aureus) | - | [11] |
Experimental Protocols for Inhibitor Characterization
A thorough evaluation of a novel inhibitor involves a multi-step process, from initial biochemical assays to cell-based studies. Here, we provide detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and other necessary co-factors.
-
Compound Dilution: Serially dilute the test compound (e.g., this compound) in DMSO to achieve a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the peptide substrate, and the diluted test compound.
-
Initiate the reaction by adding ATP mix containing [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove non-specific binding.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway showing inhibition of Kinase X.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential. While its specific biological activity remains to be fully elucidated, the methodologies outlined in this guide provide a clear path for its characterization. By employing rigorous biochemical and cell-based assays, researchers can determine its inhibitory profile and compare its performance against existing quinoline-based inhibitors. Such studies are crucial for identifying novel lead compounds and advancing the development of next-generation targeted therapies. The versatility of the quinoline scaffold ensures that it will remain a fertile ground for drug discovery for years to come.
References
-
Setzer, W. N., et al. (2014). Quinoline alkaloids as intercalative topoisomerase inhibitors. PubMed. Available at: [Link]
-
Bax, B. D., et al. (2010). DNA Gyrase as a Target for Quinolones. PMC. Available at: [Link]
-
Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. Available at: [Link]
-
Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]
-
Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. Available at: [Link]
-
Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]
-
Wybenga, G. G., et al. (2018). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. PMC. Available at: [Link]
-
Di, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PubMed. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PMC. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
-
Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. ACS Publications. Available at: [Link]
-
Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available at: [Link]
-
Cighir, C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]
-
Barroso-Vilares, M., et al. (2025). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. PNAS. Available at: [Link]
-
Ghorab, M. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Available at: [Link]
-
Hamid, R., et al. (2016). Bioassays for anticancer activities. Semantic Scholar. Available at: [Link]
-
Monteiro, A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed. Available at: [Link]
-
Tanaka, M., et al. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. PubMed. Available at: [Link]
-
Font, M., et al. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. PubMed. Available at: [Link]
-
Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. PMC. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
-
Ma, F. F., et al. (2024). Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]
-
Botez, I., et al. (2018). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. Available at: [Link]
-
Setzer, W. N., et al. (2014). Quinoline alkaloids as intercalative topoisomerase inhibitors. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
Font, M., et al. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]
-
Cell viability assay. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005). Semantic Scholar. Available at: [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Adewale, O., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]
-
Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. Available at: [Link]
-
The IC 50 heatmap of common control kinase inhibitors against over 200... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Available at: [Link]
-
Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 17825-15-9: 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLI… [cymitquimica.com]
- 6. patents.justia.com [patents.justia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Validation in Drug Discovery: A Comparative Guide to the Crystallographic Analysis of Quinolone Scaffolds
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents, from anticancer to antimicrobial drugs.[1][2][3] Its synthetic versatility allows for the generation of a diverse array of derivatives, each with the potential for unique biological activity.[3][4] However, this chemical diversity also brings a critical challenge: the unambiguous determination of the three-dimensional atomic arrangement of these novel compounds. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.
This guide provides a comprehensive overview of the gold-standard technique for molecular structure elucidation—single-crystal X-ray crystallography—by detailing the validation of a representative quinoline derivative. We will delve into the causality behind the experimental choices, compare its performance with alternative analytical methods, and provide actionable protocols for researchers in the field.
The Imperative of Definitive Structure: The Case of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
For the purpose of this guide, we will focus on the structural validation of this compound, a member of the 4-hydroxyquinoline-3-carboxylate class of compounds. While the complete crystallographic data for this specific molecule is not publicly available, we will use the detailed study of a closely related analog, Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , to illustrate the experimental workflow and data interpretation. The principles and methodologies are directly transferable and provide a robust framework for the structural validation of the target compound.
The Crystallographic Workflow: From Powder to Precision
Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[5] The process, from obtaining a suitable crystal to the final refined structure, is a meticulous one, ensuring the highest degree of confidence in the molecular architecture.
Step 1: Synthesis and Crystallization - The Foundation of a High-Quality Structure
The journey to a crystal structure begins with the synthesis of the target compound. A common route to 4-hydroxyquinoline-3-carboxylates involves the Conrad-Limpach reaction or similar cyclization strategies.[6] For this compound, a plausible synthesis would involve the reaction of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.
Following successful synthesis and purification, the most critical and often challenging step is growing a single crystal suitable for X-ray diffraction. This requires a crystal of sufficient size (typically >0.1 mm in all dimensions), high purity, and a well-ordered internal structure.[7]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Begin by screening a range of solvents for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. For quinoline derivatives, common solvents include ethanol, methanol, acetonitrile, and mixtures thereof.
-
Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): This technique involves placing a drop of the concentrated compound solution on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant solution (hanging drop).[8] Alternatively, the drop can be placed on a pedestal within the sealed reservoir (sitting drop). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent crystal damage and minimize thermal vibrations during data collection.
Caption: The experimental workflow from synthesis to final structure validation.
Step 2: Data Collection and Processing
The flash-cooled crystal is mounted on a goniometer in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots.[7][9] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
The intensities and positions of these diffracted spots are recorded and processed to determine the unit cell dimensions and the space group of the crystal. This information provides insights into the symmetry and packing of the molecules within the crystal lattice.
Step 3: Structure Solution and Refinement
The processed diffraction data is then used to solve the "phase problem" and generate an initial electron density map.[9] For small molecules, this is typically achieved using direct methods.[9] An initial molecular model is then built into the electron density map.
This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and occupancies to arrive at a final, validated structure. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
Interpreting the Crystallographic Data: A Case Study
Based on the study of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate by Langer et al. (2011), we can anticipate the type of data obtained for our target compound.
| Crystallographic Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.12 Å, b = 16.45 Å, c = 9.87 Å, β = 109.3° | The dimensions of the repeating unit of the crystal. |
| Bond Lengths & Angles | C-C, C-N, C=O bond lengths and angles | Provides precise geometric information about the molecule. |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Reveals how molecules pack in the solid state.[10] |
This data provides an unambiguous and high-resolution picture of the molecule's structure, including bond lengths, bond angles, and stereochemistry. It also reveals crucial information about intermolecular interactions, which can be vital for understanding solid-state properties and crystal packing.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography is the definitive method for structure determination, other analytical techniques provide complementary information.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure at atomic resolution.[5]- Provides information on crystal packing and intermolecular interactions. | - Requires a suitable single crystal, which can be difficult to obtain.[7]- Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | - Provides detailed information about the molecular structure in solution.- Can be used to study dynamic processes. | - Structure determination can be complex and may not be unambiguous for complex molecules.- Provides information on average conformations in solution. |
| Mass Spectrometry | - Provides highly accurate molecular weight and elemental composition.- Can be used to identify and quantify compounds in complex mixtures. | - Does not provide information on the 3D arrangement of atoms or stereochemistry. |
Caption: The relationship between the structural question and the information provided by different analytical techniques.
Conclusion: The Indispensable Role of Crystallography
In the competitive field of drug development, certainty is a valuable commodity. While techniques like NMR and Mass Spectrometry are essential tools in the chemist's arsenal, single-crystal X-ray crystallography remains the undisputed gold standard for the unambiguous determination of molecular structure. The detailed, atomic-resolution picture it provides is foundational for rational drug design, understanding biological interactions, and securing intellectual property. For researchers working with novel quinoline derivatives and other small molecule therapeutics, a high-quality crystal structure is not just a piece of data; it is the bedrock of a successful research program.
References
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2021). An overview of quinoline as a privileged scaffold in cancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1779–1803. [Link]
-
Afrin, S., & Rahman, M. A. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(14), 1334–1353. [Link]
-
Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 567-589. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Wüthrich, K. (1990). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 1(4), 196-198. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
University of York. Comparison of NMR and X-ray crystallography. [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Hol, W. G. J. (2000). x Ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry, 69(3), 286–289. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link]
-
Gault, J., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 78. [Link]
-
Molbase. Synthesis of ethyl 8-benzyloxy-6,7-difluoro-4-hydroxy-3-quinolinecarboxylate. [Link]
-
Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 284(17), 2736–2746. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. ILAR journal, 49(1), 58–67. [Link]
-
Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 23(10), 2463. [Link]
-
Le, D. D., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(11), 1303–1314. [Link]
-
Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta crystallographica. Section C, Crystal structure communications, 67(Pt 10), o421–o424. [Link]
-
Kiyani, H., & Ghorbani, F. (2016). Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1780–1783. [Link]
-
Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C: Crystal Structure Communications, 67(10), o421-o424. [Link]
Sources
- 1. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. 63463-15-0 | Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate | Tetrahedron [thsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide | C20H16N2O5 | CID 267497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis, X-ray diffraction study, analysis of inter-molecular inter-actions and mol-ecular docking of ethyl 1-(3-tosyl-quinolin-4-yl)piperidine-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of synthesis methods for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
For researchers and professionals in the field of drug development, Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its quinoline core is a prevalent scaffold in numerous therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of 4-hydroxyquinoline-3-carboxylates, such as the target molecule, predominantly relies on classical named reactions that involve the construction of the quinoline ring system from acyclic precursors. The two most prominent and widely employed methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. Both pathways offer viable routes to the desired product, but differ in their starting materials and reaction conditions, which in turn affects their overall efficiency, scalability, and substrate scope.
Method 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines.[1] The reaction proceeds in two key steps: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the quinoline core.[1]
Mechanistic Rationale
The choice of the Gould-Jacobs reaction is predicated on the commercial availability of the starting materials: 3-(benzyloxy)aniline and diethyl ethoxymethylenemalonate. The electron-donating nature of the benzyloxy group at the meta-position of the aniline is well-tolerated in this reaction, directing the cyclization to the desired C-4 position of the aniline ring. The high temperature required for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclic ring closure, which involves the loss of ethanol.[1]
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate
To a round-bottom flask, add 3-(benzyloxy)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). The mixture is heated at 120-130°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess diethyl ethoxymethylenemalonate and the ethanol byproduct are removed under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
The crude diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is then heated to approximately 250°C for 30-60 minutes.[2] The high temperature is crucial for the intramolecular cyclization. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent to remove the high-boiling point solvent, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Data Summary: Gould-Jacobs Reaction
| Parameter | Description |
| Starting Materials | 3-(benzyloxy)aniline, Diethyl ethoxymethylenemalonate |
| Key Reaction Steps | 1. Condensation, 2. Thermal Cyclization |
| Typical Solvents | Diphenyl ether, Dowtherm A (for cyclization) |
| Reaction Temperature | 120-130°C (condensation), ~250°C (cyclization) |
| Reported Yields | Moderate to good |
| Purification | Precipitation followed by recrystallization |
Workflow Diagram: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis.
Method 2: Conrad-Limpach Synthesis
An alternative approach to the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis. This method involves the reaction of an aniline with a β-ketoester. The regiochemical outcome (4-hydroxyquinoline vs. 2-hydroxyquinoline) is dependent on the reaction conditions. For the synthesis of the target 4-hydroxyquinoline, the reaction is typically carried out under kinetic control at lower temperatures to favor the formation of the enamine intermediate, followed by a high-temperature cyclization.
Mechanistic Rationale
The Conrad-Limpach synthesis provides an alternative disconnection for the quinoline ring. The choice of this method would be dictated by the availability and cost of the requisite β-ketoester, ethyl 3-(3-(benzyloxy)anilino)but-2-enoate, or its precursors. Similar to the Gould-Jacobs reaction, a high-temperature cyclization is necessary to drive the reaction towards the desired quinoline product.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-((3-(benzyloxy)phenyl)amino)crotonate
3-(Benzyloxy)aniline (1.0 eq.) and ethyl acetoacetate (1.0-1.2 eq.) are reacted in a suitable solvent, such as ethanol or toluene, often with a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid). The mixture is heated to reflux, and the water formed is removed azeotropically. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude enamine.
Step 2: Thermal Cyclization
The crude ethyl 3-((3-(benzyloxy)phenyl)amino)crotonate is subjected to thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures around 250°C. The workup and purification procedure is similar to that of the Gould-Jacobs reaction, involving precipitation, filtration, and recrystallization.
Data Summary: Conrad-Limpach Synthesis
| Parameter | Description |
| Starting Materials | 3-(benzyloxy)aniline, Ethyl acetoacetate |
| Key Reaction Steps | 1. Enamine formation, 2. Thermal Cyclization |
| Typical Solvents | Toluene (enamine formation), Diphenyl ether (cyclization) |
| Reaction Temperature | Reflux (enamine formation), ~250°C (cyclization) |
| Reported Yields | Generally moderate |
| Purification | Precipitation followed by recrystallization |
Workflow Diagram: Conrad-Limpach Synthesis
Caption: Workflow for the Conrad-Limpach synthesis.
Modern Alternative: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. Both the Gould-Jacobs and Conrad-Limpach reactions can be significantly expedited using microwave irradiation.[3][4]
Advantages of Microwave Synthesis
The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[3] This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. For the thermal cyclization step, microwave heating can often be performed in a sealed vessel, allowing for temperatures to be reached that are above the boiling point of the solvent at atmospheric pressure.[3]
Experimental Considerations
A typical microwave-assisted Gould-Jacobs cyclization would involve heating a mixture of the enamine intermediate in a high-boiling solvent in a sealed microwave vial to temperatures around 250°C for a short period (e.g., 5-20 minutes).[3] Optimization of the reaction time and temperature is crucial to maximize the yield and minimize degradation.
Comparative Analysis
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis | Microwave-Assisted Variants |
| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate | Aniline, β-ketoester | Same as conventional methods |
| Versatility | Generally more versatile and widely used | Good alternative, depends on β-ketoester availability | Applicable to both methods |
| Reaction Time | Hours | Hours | Minutes |
| Energy Consumption | High (prolonged heating) | High (prolonged heating) | Lower (shorter reaction times) |
| Yields | Moderate to good | Generally moderate | Often improved yields |
| Scalability | Well-established for large-scale synthesis | Can be scaled, but may require optimization | Scalability can be a challenge with standard lab equipment |
| Safety Considerations | High temperatures require careful handling | High temperatures require careful handling | High pressures in sealed vessels require appropriate safety measures |
Conclusion
Both the Gould-Jacobs and Conrad-Limpach reactions represent reliable and well-established methods for the synthesis of this compound. The choice between these two classical methods will often depend on the availability and cost of the starting materials. The Gould-Jacobs reaction is arguably the more common and versatile approach for this class of compounds.
For laboratories equipped with the necessary instrumentation, microwave-assisted synthesis offers a compelling alternative that can significantly reduce reaction times and potentially improve yields. As with any synthetic procedure, careful optimization of the reaction conditions is paramount to achieving the desired outcome with high efficiency and purity. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutic agents.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
-
ResearchGate. Trial to synthesize quinolone using benzyl alcohol. [Link]
-
The Royal Society of Chemistry. General Procedures. [Link]
-
National Center for Biotechnology Information. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]
-
PubMed. [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives]. [Link]
- Google Patents.
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
Qeios. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]
-
PubMed. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. [Link]
-
ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
ResearchGate. I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? [Link]
-
RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
-
AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
ResearchGate. Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives... [Link]
- Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
PubChem. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. [Link]
- Google Patents.
Sources
A Senior Application Scientist's Guide to the Characterization of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth look at Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a promising scaffold in medicinal chemistry. We will explore its key physicochemical and spectroscopic properties, offering a comparative analysis with structurally related, commercially available alternatives. This document is designed to be a practical resource, detailing not just the data, but the causality behind the experimental choices for its characterization.
Introduction to this compound
This compound (CAS No. 17825-15-9) belongs to the 4-quinolone class of compounds, a privileged structure in drug discovery renowned for a wide range of biological activities. The presence of the benzyloxy group at the 7-position offers a handle for further synthetic modification, making it a versatile intermediate for the synthesis of more complex molecules, potentially targeting a variety of diseases.
Accurate and comprehensive characterization is the bedrock of any research and development involving such a compound. It ensures reproducibility, provides a baseline for the evaluation of its derivatives, and is a prerequisite for any downstream applications, from initial biological screening to more advanced preclinical studies.
Physicochemical and Spectroscopic Characterization: A Comparative Analysis
A thorough understanding of a compound's properties is best achieved through a direct comparison with relevant alternatives. Here, we compare this compound with two commercially available analogues: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate[1] | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate[2] |
| CAS Number | 17825-15-9[3][4][5] | 63463-15-0[6] | 16600-22-9[2] |
| Molecular Formula | C₁₉H₁₇NO₄ | C₁₃H₁₃NO₄ | C₁₂H₁₀ClNO₃[2] |
| Molecular Weight | 323.34 g/mol | 247.25 g/mol | 251.67 g/mol [7] |
| Appearance | White to off-white solid (Predicted) | Crystalline powder[6] | Solid[2] |
| Melting Point | Not available | 275 °C | Not available |
| Boiling Point | 491°C at 760 mmHg (Predicted)[8] | 373.2±37.0 °C at 760 mmHg (Predicted)[6] | Not available |
| Purity | ≥98% (Commercially available)[4] | ≥98% (Commercially available) | ≥95% (Commercially available)[2] |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | This compound (Predicted) | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Experimental Data Available)[9] | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Experimental Data Available)[10] |
| ¹H NMR | See Predicted Spectrum section below. | Yes (Data available from vendors)[9] | Yes (Data available from vendors)[10] |
| ¹³C NMR | See Predicted Spectrum section below. | Yes (Data available from vendors)[9] | Not readily available |
| IR (cm⁻¹) | ~3400 (O-H), ~3100-3000 (Ar C-H), ~2980 (Alkyl C-H), ~1720 (C=O, ester), ~1650 (C=O, quinolone), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether), ~1200 (C-O, ester) | Data available | Data available |
| MS (m/z) | [M+H]⁺ = 324.1230 | [M+H]⁺ = 248.0917 | [M+H]⁺ = 252.0422 |
Predicted ¹H and ¹³C NMR Spectra for this compound
Predicting NMR spectra is a valuable exercise in the absence of experimental data. Based on the structure and known chemical shifts of similar quinoline and benzyloxy moieties, the following is a reasoned prediction of the key NMR signals.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
12.5-13.5 (s, 1H): The acidic proton of the 4-hydroxy group, likely broad.
-
8.6-8.8 (s, 1H): The proton at the 2-position of the quinoline ring.
-
8.0-8.2 (d, 1H): The proton at the 5-position, showing a doublet due to coupling with the proton at the 6-position.
-
7.3-7.5 (m, 5H): The five protons of the phenyl ring of the benzyloxy group.
-
7.1-7.2 (dd, 1H): The proton at the 6-position, showing a doublet of doublets.
-
7.0 (d, 1H): The proton at the 8-position, likely a doublet.
-
5.2 (s, 2H): The two protons of the methylene group in the benzyloxy moiety.
-
4.2-4.3 (q, 2H): The quartet of the ethyl ester's methylene group.
-
1.2-1.3 (t, 3H): The triplet of the ethyl ester's methyl group.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~170-175: Carbonyl carbon of the ester.
-
~165-170: Carbonyl carbon of the quinolone.
-
~160: Carbon at the 7-position attached to the benzyloxy group.
-
~140-150: Quaternary carbons of the quinoline ring.
-
~136: Quaternary carbon of the phenyl ring.
-
~128-130: Carbons of the phenyl ring.
-
~110-125: Other carbons of the quinoline ring.
-
~105: Carbon at the 3-position of the quinoline ring.
-
~70: Methylene carbon of the benzyloxy group.
-
~60: Methylene carbon of the ethyl ester.
-
~14: Methyl carbon of the ethyl ester.
Experimental Protocols for Characterization
To ensure the integrity of your research, the following are detailed, step-by-step methodologies for the characterization of quinoline-based compounds like this compound.
Synthesis via Conrad-Limpach Reaction
The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines. The synthesis of the title compound would proceed via the reaction of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
Protocol for NMR Analysis: [11]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Filtration and Transfer: Using a Pasteur pipette with a glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H NMR spectrum (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for Solid-State IR (Thin Film Method): [12][13][14]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.
-
Film Deposition: Place a drop of this solution onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range is 4000-400 cm⁻¹.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the molecular weight and assessing the purity of the compound.
Protocol for LC-MS Analysis: [15][16][17]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is commonly used.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for quinoline compounds.
-
Analysis Mode: Full scan mode to determine the molecular weight ([M+H]⁺).
-
Diagram of the Characterization Workflow:
Caption: A typical workflow for compound characterization.
Conclusion
This guide provides a comprehensive framework for the characterization of this compound. By combining predicted data with established experimental protocols and a comparative analysis of related compounds, researchers can approach the synthesis and characterization of this and similar molecules with confidence. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development in the promising field of quinoline-based therapeutics.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
ASTM International. (1959). A Technique for Preparing Solid Organic Samples for Infrared Analysis. Retrieved from [Link]
-
Gerardi, A. et al. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Wang, P. et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). Retrieved from [Link]
-
Tetrahedron. (n.d.). Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate. Retrieved from [Link]
-
Journal of Chemical Education. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
Barceló-Barrachina, E. et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate. Retrieved from [Link]
-
Chemsrc. (2025). 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]
-
LookChem. (n.d.). Cas 17825-15-9,7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (1950). UNITED STATES PATENT OFFICE.
- Google Patents. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 16600-22-9 [sigmaaldrich.com]
- 3. 17825-15-9|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate [cymitquimica.com]
- 8. CAS#:17825-15-9 | 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc [chemsrc.com]
- 9. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER(63463-15-0) 1H NMR spectrum [chemicalbook.com]
- 10. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. coresta.org [coresta.org]
- 16. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Unraveling the Biological Targets of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
A Comparative Approach to Target Identification and Validation
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the identification of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies to identify and validate the biological target(s) of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a member of the versatile quinoline class of compounds.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Understanding the specific molecular interactions of this compound is paramount to unlocking its therapeutic potential and predicting potential off-target effects.
This guide eschews a rigid template, instead offering a logical and scientifically-grounded workflow. We will explore both experimental and computational approaches, providing not just the "how" but the critical "why" behind each methodological choice. Every protocol described is designed as a self-validating system, ensuring the generation of robust and reliable data.
I. The Investigational Compound and Its Analogs: Building a Hypothesis
This compound belongs to a chemical class known for interacting with a variety of biological targets. While direct experimental data on this specific molecule is emerging, the known activities of structurally similar compounds provide a strong foundation for forming an initial hypothesis. This is a crucial first step, as it informs the selection of appropriate experimental systems and computational models.
Comparator Compound 1: GSK143 - A Spleen Tyrosine Kinase (Syk) Inhibitor
GSK143 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator in the signaling pathways of immune cells.[1][2] Its quinoline-like core structure makes it an excellent comparator for our investigational compound. The established interaction of GSK143 with Syk provides a valuable benchmark for our target identification efforts.
Comparator Compound 2: 3-Quinoline Carboxamides - ATM Kinase Inhibitors
A series of 3-quinoline carboxamides have been identified as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[3] The structural similarity of these compounds to our molecule of interest suggests that ATM and other DDR-related kinases could be potential targets.
Table 1: Comparison of this compound and Known Bioactive Analogs
| Compound | Structure | Known Biological Target(s) | Reported Activity |
| This compound | To Be Determined | Studies on similar 4-hydroxyquinoline-3-carboxylic acids show inhibition of dehydrogenase enzymes and Ehrlich ascites tumor cell respiration.[4] | |
| GSK143 | Spleen Tyrosine Kinase (Syk) | pIC50 = 7.5 against Syk; inhibits phosphorylated Erk with a pIC50 of 7.1.[1][2] | |
| AZ31 (a 3-quinoline carboxamide) | Ataxia Telangiectasia Mutated (ATM) Kinase | Cellular ATM IC50 = 0.6 nM.[3] |
II. Experimental Approaches to Target Identification: Fishing for Interactors
Direct biochemical methods remain the gold standard for identifying the physical binding partners of a small molecule within a complex biological system. Affinity-based proteomics is a powerful technique that allows for the selective enrichment and subsequent identification of these interacting proteins.
A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique, often referred to as "pull-down" or "fishing," utilizes a modified version of the small molecule of interest to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.
Workflow for Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying protein targets using affinity chromatography-mass spectrometry.
Detailed Experimental Protocol: Affinity Chromatography
-
Probe Synthesis:
-
Rationale: A linker molecule is attached to a position on this compound that is predicted to be non-essential for its biological activity. This is crucial to ensure that the immobilized probe retains its ability to bind to the target protein. Structure-activity relationship (SAR) data from analogs can guide this decision.
-
Protocol:
-
Identify a suitable attachment point on the parent molecule. The benzyloxy group offers a potential site for modification.
-
Synthesize a derivative with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Covalently couple the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.
-
-
-
Preparation of Cell Lysate:
-
Rationale: The choice of cell line is critical and should be guided by the hypothesized biological activity of the compound. For instance, if anticancer activity is suspected, a panel of cancer cell lines with varying genetic backgrounds should be used.
-
Protocol:
-
Culture the chosen cell line (e.g., a cancer cell line known to be sensitive to quinoline derivatives) to a sufficient density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
-
Affinity Purification:
-
Rationale: The incubation and washing steps are optimized to maximize the capture of specific binding partners while minimizing non-specific interactions.
-
Protocol:
-
Incubate the clarified cell lysate with the immobilized probe for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone or a structurally similar but inactive compound.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free, unmodified this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
-
Protein Identification by Mass Spectrometry:
-
Rationale: The eluted proteins are separated and identified using highly sensitive mass spectrometry techniques.
-
Protocol:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise unique protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
-
III. Computational Approaches to Target Prediction: In Silico Investigation
Computational methods provide a rapid and cost-effective way to generate hypotheses about the potential biological targets of a small molecule. These in silico approaches can be broadly categorized into ligand-based and structure-based methods.
A. Ligand-Based Virtual Screening
This approach leverages the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical features of this compound to databases of compounds with known biological targets, we can predict its potential targets.
B. Structure-Based Virtual Screening (Molecular Docking)
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method requires a three-dimensional structure of the potential target protein, which can often be obtained from the Protein Data Bank (PDB).
Workflow for Molecular Docking
Caption: Workflow for predicting protein targets using molecular docking.
Detailed Protocol: Molecular Docking against Syk and ATM Kinases
-
Preparation of Ligand and Receptor Structures:
-
Rationale: Accurate preparation of both the ligand and receptor structures is critical for obtaining meaningful docking results.
-
Protocol:
-
Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch) and optimize its geometry.
-
Obtain the crystal structures of the kinase domains of human Syk (e.g., PDB ID: 4YJR) and ATM (e.g., PDB ID: 7NI5) from the Protein Data Bank.[1][2]
-
Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
-
-
Docking Simulation:
-
Rationale: The docking algorithm explores a vast conformational space to find the most favorable binding mode of the ligand within the active site of the receptor.
-
Protocol:
-
Define the binding site (the "docking box") on the receptor based on the location of the co-crystallized ligand in the PDB structure or by using active site prediction algorithms.
-
Perform the docking simulation using a suitable software package (e.g., AutoDock Vina, Glide).
-
The software will generate a series of possible binding poses for the ligand, each with a corresponding docking score that estimates the binding affinity.
-
-
-
Analysis of Docking Results:
-
Rationale: The analysis of the docking results involves not only considering the docking score but also visually inspecting the binding poses to identify key molecular interactions.
-
Protocol:
-
Rank the binding poses based on their docking scores. A more negative score generally indicates a more favorable binding interaction.
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) and analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the predicted binding mode of this compound with the known binding modes of GSK143 in Syk and the 3-quinoline carboxamide inhibitors in ATM. This comparison will provide valuable insights into the potential of our compound to bind to these kinases.
-
-
IV. Data Interpretation and Target Validation: From Hits to Confirmed Targets
The experimental and computational approaches described above will generate a list of potential protein targets for this compound. The next crucial step is to validate these "hits" to confirm that they are bona fide biological targets.
Table 2: Hypothetical Comparison of Target Identification Results
| Method | Potential Target(s) Identified | Supporting Evidence |
| Affinity Chromatography-MS | Syk, Lyn, Fyn (Src family kinases) | Significantly enriched in the pull-down experiment compared to the negative control. |
| Molecular Docking | Syk, ATM, ATR | Favorable docking scores and predicted binding modes similar to known inhibitors. |
Based on the hypothetical results in Table 2, Syk kinase emerges as a high-confidence candidate target. The convergence of evidence from both an experimental and a computational approach strengthens this hypothesis.
Target Validation Assays
Once a high-confidence candidate target is identified, a series of in vitro and cell-based assays are required for validation.
-
In Vitro Kinase Assays: Directly measure the ability of this compound to inhibit the enzymatic activity of the purified candidate kinase (e.g., Syk). This will allow for the determination of an IC50 value, a quantitative measure of potency.
-
Cellular Target Engagement Assays: Confirm that the compound interacts with the target protein in a cellular context. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
-
Downstream Signaling Pathway Analysis: If the target is a kinase, Western blotting can be used to assess the phosphorylation status of known downstream substrates of the kinase in cells treated with the compound. A reduction in the phosphorylation of these substrates would provide further evidence of target engagement.
V. Conclusion and Future Directions
The identification of the biological target of a small molecule is a multifaceted process that requires a synergistic combination of experimental and computational approaches. This guide has outlined a comprehensive strategy for elucidating the molecular targets of this compound. By leveraging the known biological activities of structurally related compounds, we can formulate informed hypotheses that guide our experimental design. The use of robust techniques such as affinity chromatography-mass spectrometry and molecular docking, followed by rigorous target validation assays, will provide the high-quality data necessary to confidently identify the biological mediators of this promising compound's activity. The insights gained from these studies will be instrumental in advancing its development as a potential therapeutic agent.
References
-
Liddle, J., et al. (2011). Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(21), 6188-6194. [Link]
- Varghese, S., et al. (2018). Highly selective SYK inhibitor, GSK143, abrogates survival signals in chronic lymphocytic leukaemia.
-
Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]
Sources
A Comparative Guide to the In Vitro Efficacy of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate and Analogs as Antiproliferative Agents
This guide provides an in-depth comparative analysis of the in vitro antiproliferative activity of quinoline-3-carboxylate derivatives, with a focus on the structural class to which Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate belongs. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage published data from closely related analogs to provide a robust comparison against a standard chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold in oncology research.
The quinoline core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including those with anti-neoplastic properties.[1] The derivatives of quinoline-3-carboxylate, in particular, have emerged as a promising class of antiproliferative agents.[2] Recent studies have demonstrated that compounds with this scaffold can exhibit potent cytotoxic effects against various cancer cell lines, often with IC50 values in the micromolar to sub-micromolar range.[2] The primary mechanism of action for the anticancer effects of these compounds has been identified as the upregulation of the intrinsic apoptosis pathway.[2]
Comparative Analysis of In Vitro Antiproliferative Activity
To contextualize the potential efficacy of this compound, we will compare the reported in vitro antiproliferative activities of several potent quinoline-3-carboxylate derivatives against two well-established cancer cell lines: MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia). These derivatives, identified as compounds 4m , 4n , and 4k in a study by Purohit et al., serve as representative examples of the potential of this chemical class.[2] The standard chemotherapeutic drug, Doxorubicin, is included for a benchmark comparison.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative 4m | MCF-7 | 0.33 | [2] |
| Quinoline Derivative 4n | MCF-7 | 0.33 | [2] |
| Quinoline Derivative 4k | K562 | 0.28 | [2] |
| Quinoline Derivative 4m | K562 | 0.28 | [2] |
| Doxorubicin | MCF-7 | ~0.68 - 2.5 | [1][3][4][5] |
| Doxorubicin | K562 | ~0.04 - 0.1 | [6] |
Note: The IC50 values for Doxorubicin can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
The data clearly indicates that the representative quinoline-3-carboxylate derivatives exhibit potent antiproliferative activity, with IC50 values that are highly competitive with, and in some cases superior to, the standard-of-care agent Doxorubicin, particularly in the MCF-7 cell line.
Mechanistic Insights: The Intrinsic Apoptosis Pathway
The cytotoxic effects of these quinoline-3-carboxylate derivatives are primarily attributed to their ability to induce programmed cell death, or apoptosis, through the intrinsic pathway.[2] This pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[7][8][9][10]
Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylates.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro pharmacology. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability, which was employed to generate the data for the quinoline-3-carboxylate derivatives presented in this guide.[11][12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
2. Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom sterile cell culture plates
-
Test compounds (quinoline derivatives, Doxorubicin) dissolved in DMSO
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
3. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. benthamscience.com [benthamscience.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. jrmds.in [jrmds.in]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate represents a key pharmacophore within this class. However, as with any bioactive small molecule, understanding its selectivity and potential for cross-reactivity is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of this compound and its analogs, drawing upon structure-activity relationship (SAR) data from related compounds and outlining robust experimental protocols to empirically determine their selectivity profiles.
The 4-Hydroxyquinoline-3-Carboxylate Core: A Hub for Diverse Biological Interactions
The 4-hydroxyquinoline-3-carboxylate moiety is a versatile scaffold that has been incorporated into inhibitors of a variety of protein targets. This inherent promiscuity of the core structure underscores the critical need for rigorous cross-reactivity assessment. Modifications at various positions on the quinoline ring system can dramatically influence target specificity.
Structure-Activity Relationships and Potential for Cross-Reactivity
While direct cross-reactivity data for this compound is not extensively published, we can infer potential off-target interactions by examining the biological activities of structurally related analogs.
Table 1: Biological Activities of Representative 4-Quinolone-3-carboxylate Analogs and Implications for Cross-Reactivity
| Compound Class | Key Structural Features | Primary Target(s) | Potential for Cross-Reactivity with this compound |
| Antimalarial Quinolones | 2-aryl and 7-methoxy substitutions | Plasmodium falciparum cytochrome bc1 complex | The 7-benzyloxy group in the title compound is electronically similar to the 7-methoxy group found in some antimalarial quinolones. This suggests a potential for interaction with parasitic or even human orthologs of the cytochrome bc1 complex.[3] |
| Anticancer Agents (DHODH Inhibitors) | Bulky hydrophobic groups at C2 | Dihydroorotate Dehydrogenase (DHODH) | The core 4-hydroxyquinoline-3-carboxylic acid is a key feature of DHODH inhibitors. While the title compound lacks the bulky C2 substituent typical of potent DHODH inhibitors, weak inhibitory activity cannot be ruled out without empirical testing.[2][4] |
| Antibacterial Agents (Gyrase Inhibitors) | Fluoro substitution at C6 and a piperazine ring at C7 | Bacterial DNA gyrase and topoisomerase IV | The 7-benzyloxy group differs significantly from the C7 substituents in fluoroquinolones. However, the fundamental quinolone scaffold is a known DNA gyrase binder, warranting investigation against bacterial topoisomerases, especially if intended for antimicrobial applications.[5][6] |
| Kinase Inhibitors | Varied substitutions, often targeting the ATP-binding site | Multiple kinases (e.g., EGFR, VEGFR, c-Met) | The quinoline core is a well-established kinase inhibitor scaffold. The 7-benzyloxy group could potentially occupy hydrophobic pockets in the ATP-binding site of various kinases, making kinase panel screening an essential step in profiling. |
The key takeaway from these comparisons is that while the specific substitution pattern of this compound may confer a degree of selectivity, the inherent ability of the 4-quinolone-3-carboxylate scaffold to interact with diverse protein families necessitates a thorough investigation of its cross-reactivity profile.
Experimental Workflows for Assessing Cross-Reactivity
To empirically determine the selectivity of this compound and its analogs, a multi-pronged experimental approach is recommended. This should include both in vitro biochemical assays and cell-based target engagement studies.
Kinase Selectivity Profiling
Given the prevalence of the quinoline scaffold in kinase inhibitors, a broad kinase panel screen is a critical first step.
Protocol 1: In Vitro Kinase Selectivity Profiling using a Luminescent Assay
Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a dilution series to determine IC50 values for any identified hits.
-
Assay Plate Preparation: Dispense the test compound and controls (e.g., a known broad-spectrum kinase inhibitor and a DMSO vehicle control) into a 384-well assay plate.[7]
-
Kinase and Substrate Addition: Add the individual purified kinases and their respective peptide substrates to the wells. Kinase selectivity profiling systems are commercially available and offer a convenient format for this step.[8][9]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.[1]
-
Detection: Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method that uses a luciferase-based system to generate a luminescent signal.[7]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase at a given compound concentration. For active compounds, determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Causality and Validation: This assay directly measures the ability of the compound to inhibit the enzymatic activity of each kinase in the panel. The use of a known inhibitor as a positive control validates the assay's performance, while the DMSO control establishes the baseline kinase activity.
Caption: Workflow for in vitro kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement within a cellular context and identify potential off-targets, the Cellular Thermal Shift Assay (CETSA) is a powerful tool. CETSA measures the thermal stability of proteins, which can be altered upon ligand binding.[10][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a defined period to allow for cell penetration and target binding.
-
Heating: Heat aliquots of the treated cells to a range of temperatures. The binding of a ligand will typically stabilize its target protein, increasing the temperature at which it denatures and aggregates.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point. This is typically done by Western blotting or, for higher throughput, by methods such as ELISA or mass spectrometry.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Causality and Validation: This assay provides evidence of a direct physical interaction between the compound and its target protein within the complex environment of the cell. A lack of a thermal shift does not definitively rule out binding, as not all binding events alter thermal stability.[10] However, a positive result is a strong indicator of target engagement.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
While this compound belongs to a class of compounds with significant therapeutic promise, a thorough understanding of its selectivity is crucial for its development. Based on the known biological activities of related analogs, potential cross-reactivity with kinases, cytochrome complexes, and bacterial topoisomerases should be considered. By employing systematic experimental workflows, such as broad kinase selectivity profiling and cellular thermal shift assays, researchers can build a comprehensive selectivity profile for this and other novel quinoline-based compounds. This data-driven approach is essential for identifying compounds with the desired therapeutic activity and minimizing the risk of off-target effects, ultimately paving the way for the development of safer and more effective medicines.
References
- Lebo, N. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6044-6059.
- Reinhard, F. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63499.
- Martinez Molina, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2859-2871.
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Bamborough, P., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 7-26.
-
Martinez Molina, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
- Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 653-658.
- Nilsen, A., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 51(21), 6821-6832.
- El-Sayed, M. A. A., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266.
- Radi, M., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(23), 3939-3957.
- Kandeel, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5047-5056.
-
Ukr. Khim. Zh. (2007). 4-Hydroxy-2-quinolones 130. The reactivity of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. ResearchGate. Retrieved from [Link]
-
Lebo, N. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]
- Liu, X., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 144, 597-611.
- Liu, X., et al. (2018). 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Archiv der Pharmazie, 351(3-4), e1700329.
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
- Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 845-853.
Sources
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 9. Kinase Selectivity Profiling System: TK-3 Protocol [promega.jp]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
For Immediate Release
As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the point of sale. This guide offers essential, step-by-step procedures for the safe and compliant disposal of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Understanding the Imperative for Proper Disposal
This compound is a valuable intermediate in pharmaceutical research. However, its classification as a skin, eye, and respiratory tract irritant necessitates a rigorous and informed approach to its disposal. Improper disposal, such as sewering or discarding with general waste, is strictly prohibited and poses a significant risk to both human health and ecosystems.[1] Adherence to the protocols outlined in this guide is not only a matter of regulatory compliance but a cornerstone of responsible laboratory practice.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the execution of spill containment.
Hazard Profile
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Irritant (Category 2) | Causes skin irritation upon direct contact. | Dermal |
| Serious Eye Irritant (Category 2A) | Causes serious eye irritation. | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |
This data is synthesized from available Safety Data Sheets (SDS) and literature on similar quinoline derivatives.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is the mitigation of direct contact with the hazardous substance. The following PPE is mandatory when handling this compound for disposal:
-
Chemical-Impermeable Gloves: Nitrile or neoprene gloves provide a robust barrier against dermal exposure.
-
Tightly-Fitting Safety Goggles with Side-Shields: Protects against accidental splashes and airborne particles.
-
Laboratory Coat: Prevents contamination of personal clothing.
-
NIOSH/MSHA or European Standard EN 149 Approved Respirator: To be used in the case of dust formation or inadequate ventilation to prevent respiratory irritation.[1]
All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol: A Self-Validating System
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] These entities are equipped for high-temperature incineration, which ensures the complete and environmentally sound destruction of the chemical.[2][3][4]
Phase 1: Waste Segregation and Collection
Proper segregation is a critical control point to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect any unused, solid this compound.
-
Include any disposables contaminated with the solid compound, such as weighing papers, pipette tips, and gloves.
-
Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be constructed of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Never mix this waste stream with other chemical wastes, particularly strong oxidizing agents, to avoid unforeseen reactions.[5]
-
Phase 2: Containerization and Labeling
Accurate labeling is a non-negotiable aspect of safe disposal, ensuring that all handlers are aware of the container's contents and associated hazards.
-
All waste containers must be clearly and indelibly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The date of waste accumulation should also be clearly marked on the label.
Phase 3: Storage and Final Disposal
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Spill Management: A Rapid Response Protocol
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent further contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Equip: Don the appropriate PPE as detailed in Section 2.
-
Contain: For solid spills, carefully sweep the material, avoiding the generation of dust.[6][7] For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6][7][8] Do not use combustible materials like paper towels to absorb flammable liquids.
-
Collect: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]
-
Decontaminate: All personnel involved in the cleanup must thoroughly wash their hands and any potentially exposed skin. All equipment used in the cleanup must be decontaminated.[7]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram has been generated.
Caption: Disposal workflow for this compound.
References
-
How to Clean Up Chemical Spills. (2024, December 5). TRADESAFE. Retrieved January 13, 2026, from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved January 13, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
-
U.S. ENVIRONMENTAL PROTECTION AGENCY REGULATION OF PERSISTENT, BIOACCUMULATIVE, AND TOXIC CHEMICALS UNDER TSCA SECTION 6(H) RIN. (n.d.). US Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved January 13, 2026, from [Link]
-
Hazardous Waste Incineration. (n.d.). Eurits. Retrieved January 13, 2026, from [Link]
-
The Case for Incineration in Hazardous Waste Management. (n.d.). Hilaris Publisher. Retrieved January 13, 2026, from [Link]
-
Hazardous waste incineration – A viable and environmentally sound option. (1999, March 1). Environmental Science & Engineering Magazine. Retrieved January 13, 2026, from [Link]
-
7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (2025, September 13). Chemsrc. Retrieved January 13, 2026, from [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
-
GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. (n.d.). Maharashtra Pollution Control Board. Retrieved January 13, 2026, from [Link]
-
Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. (n.d.). US Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
-
EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Foley Hoag. Retrieved January 13, 2026, from [Link]
-
Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. (n.d.). Needle.Tube. Retrieved January 13, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 13, 2026, from [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Journal of Applicable Chemistry. Retrieved January 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Incineration | Eurits [eurits.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. esemag.com [esemag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 7. trdsf.com [trdsf.com]
- 8. jk-sci.com [jk-sci.com]
Personal protective equipment for handling Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
A Researcher's Guide to Safely Handling Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 17825-15-9). As a trusted partner in your research, we aim to equip you with the necessary knowledge to ensure a safe and efficient laboratory environment when working with this quinoline derivative.
The following information is curated for researchers, scientists, and professionals in drug development, synthesizing technical data with practical, field-tested insights to promote a culture of safety and scientific integrity.
Understanding the Compound: A Risk-Based Approach
This compound is a heterocyclic compound. While specific toxicological data for this exact molecule is limited, its structural alerts—a quinoline core—necessitate a cautious approach. Quinolines and their derivatives can exhibit a range of biological activities and potential hazards.[1][2][3] A Safety Data Sheet (SDS) for the compound classifies it as causing skin and eye irritation, and it may also lead to respiratory tract irritation.[4] Therefore, all handling procedures must be designed to minimize exposure.
Core Principle: Assume all chemicals of unknown toxicity are highly toxic.[5] This principle guides our recommendations, ensuring a high margin of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent accidental exposure.[6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, an N95 or N100 particulate mask is advised.[7] |
| Running reactions and transfers | Chemical splash goggles or a face shield | Nitrile or neoprene gloves. Change gloves every 30-60 minutes or immediately upon contamination.[7] | Flame-resistant laboratory coat | All operations should be conducted in a certified chemical fume hood.[5][8] |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield | Chemically resistant gloves (consult manufacturer's data for specific solvent compatibility) | Laboratory coat | Work within a well-ventilated area, preferably a chemical fume hood. |
| Handling solid compound | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Avoid generating dust. Handle in a fume hood or use appropriate local exhaust ventilation.[9] |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant apron or gown over a laboratory coat | For large spills, a chemical cartridge-type respirator may be necessary.[7] |
Causality: The multi-layered PPE approach is designed to prevent the primary routes of exposure: dermal contact, eye contact, and inhalation.[7] Quinoline compounds can be absorbed through the skin, making consistent and correct glove use paramount.[2] The use of a fume hood is not just a recommendation but a necessity to prevent inhalation of any aerosols or fine powders.[5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.[8]
-
Pre-use Inspection: Before starting, ensure safety equipment such as eyewash stations and safety showers are accessible and unobstructed.[5]
-
Container Labeling: All containers holding the compound, including temporary vessels, must be clearly labeled with the chemical name and any hazard warnings.[6][10]
-
Weighing: Use a disposable weighing boat to prevent contamination of balances.
-
Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
Reaction and Work-up
-
Glassware: Use clean, dry glassware and inspect for any cracks or defects before use.[11]
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Quenching: Quench reactions carefully, especially if there is a possibility of gas evolution.
Spill Management
-
Immediate Action: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
-
Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12]
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency response protocol.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Solid Waste: Contaminated solid waste (e.g., gloves, weighing boats, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.
-
Consult Authority: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4]
Visualizing the Workflow
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025). Saffron Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- Laboratory Safety Rules. Oklahoma State University.
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
- Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
- QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
- This compound - Safety Data Sheet. (2023). Apollo Scientific.
- Quinoline - Material Safety Data Sheet. CDH Fine Chemical.
- QUINOLINE FOR SYNTHESIS - Material Safety Data Sheet. Techno PharmChem.
- 8-Hydroxyquinoline - Safety Data Sheet. (2010).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. scispace.com [scispace.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. pppmag.com [pppmag.com]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
